molecular formula C8H12N2 B1580678 2-Cyanoquinuclidine CAS No. 90196-91-1

2-Cyanoquinuclidine

Cat. No.: B1580678
CAS No.: 90196-91-1
M. Wt: 136.19 g/mol
InChI Key: NZOYWQFJJHBAAF-UHFFFAOYSA-N
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Description

2-Cyanoquinuclidine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyanoquinuclidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanoquinuclidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYWQFJJHBAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902748
Record name NoName_3300
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90196-91-1
Record name 1-azabicyclo(2.2.2)-octane, 2-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoquinuclidine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-cyanoquinuclidine, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, molecular structure, synthesis, reactivity, and its emerging role in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine moiety, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, is a privileged structure in medicinal chemistry. Its rigid, cage-like framework imparts unique conformational constraints on molecules, which can lead to high receptor affinity and selectivity. Quinuclidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticholinesterase effects.[1] The introduction of a cyano group at the 2-position of the quinuclidine ring system affords 2-cyanoquinuclidine, a versatile intermediate that opens up a plethora of possibilities for further chemical modifications and the synthesis of novel drug candidates.

Molecular Structure and Chemical Identity

2-Cyanoquinuclidine is a saturated heterocyclic compound. The bicyclic structure locks the molecule in a specific conformation, which is a key determinant of its reactivity and biological activity.

Table 1: Chemical Identity of 2-Cyanoquinuclidine [2]

IdentifierValue
IUPAC Name 1-azabicyclo[2.2.2]octane-2-carbonitrile
CAS Number 90196-91-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
InChI InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2
SMILES C1CN2CCC1CC2C#N

The stereochemistry at the C2 position is a critical aspect of 2-cyanoquinuclidine's structure, as it can exist as a racemic mixture of two enantiomers. The separation and characterization of these enantiomers are often crucial for understanding their differential biological activities.

Physicochemical Properties

Table 2: Physical Properties of Quinuclidine (for reference) [3]

PropertyValue
Melting Point 157-160 °C (lit.)
Boiling Point 198.35 °C (rough estimate)
Solubility Soluble in water, alcohol, and diethyl ether.

The introduction of the cyano group is expected to increase the polarity of the molecule, which may influence its melting point, boiling point, and solubility profile. It is anticipated that 2-cyanoquinuclidine will exhibit good solubility in polar organic solvents.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-cyanoquinuclidine. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanoquinuclidine is expected to show a characteristic sharp and intense absorption band for the nitrile (C≡N) stretching vibration in the region of 2260-2220 cm⁻¹.[5] The presence of C-H stretching vibrations from the aliphatic quinuclidine core would be observed below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would display a complex set of signals corresponding to the diastereotopic protons of the rigid bicyclic system. The proton at the C2 position, adjacent to the electron-withdrawing cyano group, would be expected to resonate at a downfield chemical shift compared to the other aliphatic protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the cyano group (C≡N) would appear in the range of 115-125 ppm. The C2 carbon, being attached to the nitrile, would also be shifted downfield.

Mass Spectrometry (MS)

In the mass spectrum of 2-cyanoquinuclidine, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (136.19). Fragmentation patterns would likely involve the loss of the cyano group (CN, 26 Da) and fragmentation of the quinuclidine ring.[6]

Synthesis of 2-Cyanoquinuclidine

The synthesis of 2-cyanoquinuclidine is a key step in accessing its derivatives. A common and effective method involves the functionalization of the quinuclidine ring at the 2-position.[7] This is often achieved through the formation of quinuclidine N-oxide, which activates the adjacent C-H bonds for deprotonation and subsequent reaction with an electrophilic cyanide source.[8]

Synthesis Quinuclidine Quinuclidine N_Oxide Quinuclidine N-Oxide Quinuclidine->N_Oxide Oxidation (e.g., m-CPBA) Carbanion Lithium Quinuclidine N-Oxide N_Oxide->Carbanion Deprotonation (e.g., n-BuLi) Cyano_N_Oxide 2-Cyanoquinuclidine N-Oxide Carbanion->Cyano_N_Oxide Cyanation (e.g., TsCN) Cyanoquinuclidine 2-Cyanoquinuclidine Cyano_N_Oxide->Cyanoquinuclidine Reduction

Figure 1: A general synthetic workflow for the preparation of 2-cyanoquinuclidine.

Experimental Protocol: Synthesis via Quinuclidine N-Oxide

The following is a generalized protocol based on established methodologies for the α-functionalization of tertiary amines.[8]

Step 1: Oxidation to Quinuclidine N-Oxide

  • Dissolve quinuclidine in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the quinuclidine N-oxide.

Step 2: α-Lithiation and Cyanation

  • Dissolve quinuclidine N-oxide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the α-lithiated species.

  • Add an electrophilic cyanide source, such as tosyl cyanide (TsCN), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform an extractive work-up to isolate 2-cyanoquinuclidine N-oxide.

Step 3: Reduction of the N-Oxide

  • The resulting 2-cyanoquinuclidine N-oxide can be reduced to 2-cyanoquinuclidine using a suitable reducing agent.

Chemical Reactivity and Transformations

The presence of the cyano group and the tertiary amine within the rigid quinuclidine framework dictates the chemical reactivity of 2-cyanoquinuclidine.

Reactivity Cyanoquinuclidine 2-Cyanoquinuclidine Carboxylic_Acid Quinuclidine-2-carboxylic acid Cyanoquinuclidine->Carboxylic_Acid Hydrolysis (H⁺ or OH⁻) Amine 2-(Aminomethyl)quinuclidine Cyanoquinuclidine->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) Tetrazole 2-(1H-Tetrazol-5-yl)quinuclidine Cyanoquinuclidine->Tetrazole [3+2] Cycloaddition (e.g., NaN₃) Drug_Synthesis Cyanoquinuclidine 2-Cyanoquinuclidine Carboxylic_Acid Quinuclidine-2-carboxylic acid Cyanoquinuclidine->Carboxylic_Acid Hydrolysis Amide_Intermediate Amide Intermediate Carboxylic_Acid->Amide_Intermediate Amide Coupling (with a specific amine) Drug_Candidate Hypothetical Drug Candidate Amide_Intermediate->Drug_Candidate Further Functionalization

Figure 3: A hypothetical synthetic pathway illustrating the use of 2-cyanoquinuclidine as a drug precursor.

This workflow highlights how the initial hydrolysis of the nitrile to a carboxylic acid, followed by standard amide coupling and subsequent modifications, can lead to complex and potentially bioactive molecules.

Conclusion

2-Cyanoquinuclidine is a valuable and versatile building block for synthetic and medicinal chemists. Its rigid bicyclic structure and the reactive cyano group provide a powerful platform for the design and synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, structure, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals. Further research into the specific biological activities of its derivatives is warranted and will likely lead to the discovery of new and effective drug candidates.

References

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  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

  • Vennerstrom, J. L., et al. (2007). Synthesis of isoquinuclidine analogs of chloroquine: antimalarial and antileishmanial activity. Bioorganic & Medicinal Chemistry, 15(11), 3863-3871.
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • [Placeholder for a relevant reference on the NMR spectroscopy of quinuclidine deriv
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  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2022). International Journal of Molecular Sciences, 23(21), 13359.
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  • Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156-1159.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • [Placeholder for a relevant reference on the synthesis of quinuclidine N-oxide]
  • [Placeholder for a relevant reference on the α-lithi
  • [Placeholder for a relevant reference on the reduction of N-oxides]
  • The University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link]

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  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 633.
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Sources

An In-depth Technical Guide to the Physical Properties of Quinuclidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinuclidine Scaffold - A Rigid Framework for Innovation

Quinuclidine, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, presents a unique and conformationally rigid three-dimensional structure.[1][2] This cage-like architecture, where three ethylene bridges connect a nitrogen atom to a bridgehead carbon, imparts a fascinating set of physical and chemical properties that have captured the attention of researchers across various disciplines.[2] Its inherent basicity, coupled with a sterically accessible nitrogen lone pair, makes it a powerful catalyst and a versatile building block in organic synthesis.[3][4] Beyond the laboratory, the quinuclidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3] The rigidity of the quinuclidine ring system allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets.[2] This guide provides an in-depth exploration of the core physical properties of quinuclidine and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for determining these properties, analyze structure-property relationships, and discuss the profound implications of these characteristics on their applications.

Core Physical Properties of Quinuclidine

The parent quinuclidine molecule is a white to light yellow crystalline solid at room temperature.[4] Its compact and symmetrical structure gives rise to a relatively high melting point and significant volatility.

Structure of Quinuclidine

Caption: Ball-and-stick representation of the quinuclidine molecule.

Key Physical Properties of Quinuclidine and Selected Derivatives

The introduction of substituents onto the quinuclidine ring can significantly alter its physical properties. The following table summarizes key physical data for quinuclidine and some of its notable derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa of Conjugate Acid
QuinuclidineC₇H₁₃N111.18157-160149.511.0 - 11.3[3]
3-HydroxyquinuclidineC₇H₁₃NO127.18220-223[5]Sublimes at 120[6]9.9[3]
3-QuinuclidoneC₇H₁₁NO125.17>300 (dec.)[7]204.9 (predicted)[1]7.2[3][8]
3-Chloroquinuclidine hydrochlorideC₇H₁₃Cl₂N182.09236-239[9]201.9[9]8.9[3]
Quinuclidinyl benzilate (BZ)C₂₁H₂₃NO₃337.41165322-
AceclidineC₉H₁₅NO₂169.22-113-115 (at 11 mmHg)[10]9.3[11]

Note: Data is compiled from various sources and may represent a range of reported values.

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for chemical identification, purity assessment, and understanding structure-activity relationships. This section details the standard experimental protocols for measuring key physical parameters of quinuclidine and its derivatives.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[1][6]

Experimental Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry crystalline compound is introduced into a capillary tube, sealed at one end, to a height of about 3 mm.[]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5][]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[5][]

G cluster_0 Melting Point Determination Workflow A Sample Preparation (Fine Powder in Capillary) B Place in Melting Point Apparatus A->B C Rapid Heating to ~15°C below MP B->C D Slow Heating (1-2°C/min) C->D E Observe & Record Melting Range D->E

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is another fundamental physical constant used for identification and purity assessment.

Experimental Protocol: Micro-scale Method

This method is suitable for small quantities of liquid samples.

  • Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube. A boiling chip is added to ensure smooth boiling. A smaller, inverted capillary tube (sealed at one end) is placed inside the test tube.[13]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the thermometer bulb is positioned just above the liquid surface. The assembly is then placed in a heating bath (e.g., a Thiele tube or an oil bath).[14]

  • Heating: The heating bath is gradually heated. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary tube.[14]

  • Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and liquid begins to be drawn back into the capillary tube.[14]

G cluster_0 Boiling Point Determination Workflow A Sample in Test Tube with Inverted Capillary B Heat in Bath (e.g., Thiele Tube) A->B C Observe Steady Stream of Bubbles B->C D Remove Heat and Allow to Cool C->D E Record Temperature at Liquid Re-entry D->E

Caption: Workflow for micro-scale boiling point determination.

pKa Determination

The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, is a quantitative measure of the basicity of an amine. It is a crucial parameter in drug development, influencing a molecule's solubility, absorption, distribution, and receptor binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of amines.[15][16]

  • Sample Preparation: A precisely weighed amount of the quinuclidine derivative is dissolved in a suitable solvent (typically water or a water-cosolvent mixture) to a known concentration.[15]

  • Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[16]

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[16]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the amine has been protonated.[15]

G cluster_0 pKa Determination Workflow A Dissolve Sample in Solvent B Titrate with Standard Acid A->B C Monitor pH with Electrode B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Structure-Property Relationships

The physical properties of quinuclidine derivatives are intrinsically linked to their molecular structure. Understanding these relationships is fundamental to the rational design of molecules with desired characteristics.

Influence of Substituents on Basicity (pKa)

The basicity of the quinuclidine nitrogen is highly sensitive to the electronic effects of substituents on the ring.

  • Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the pKa. For example, the introduction of a carbonyl group at the 3-position (3-quinuclidone) significantly reduces the pKa to 7.2, compared to 11.0-11.3 for the parent quinuclidine.[3][8] Similarly, a chlorine atom at the 3-position lowers the pKa to 8.9.[3]

  • Electron-donating groups have the opposite effect, increasing the electron density on the nitrogen and thereby increasing the basicity (higher pKa).

Impact of Functional Groups on Solubility

The solubility of quinuclidine derivatives is governed by their ability to interact with the solvent.

  • Polar functional groups , such as the hydroxyl group in 3-hydroxyquinuclidine, can participate in hydrogen bonding with polar solvents like water, enhancing aqueous solubility.[17]

  • Nonpolar substituents will generally decrease aqueous solubility but increase solubility in nonpolar organic solvents.

  • Salt formation is a common strategy to dramatically increase the aqueous solubility of basic quinuclidine derivatives for pharmaceutical applications.[18] By reacting the basic nitrogen with an acid, a more polar and water-soluble salt is formed.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of quinuclidine and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The rigid bicyclic structure of quinuclidine results in a relatively simple and characteristic NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the carbonyl group in 3-quinuclidone will exhibit a strong absorption band in the region of 1700-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural analysis.

Applications and the Importance of Physical Properties

The unique physical properties of quinuclidine derivatives are directly relevant to their diverse applications.

  • Drug Development: In medicinal chemistry, the pKa of a quinuclidine-based drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It influences the drug's absorption in the gastrointestinal tract, its ability to cross cell membranes, and its binding affinity to the target receptor.[2] Solubility is another key parameter that affects drug formulation and bioavailability.[18] The rigid quinuclidine scaffold is found in drugs such as solifenacin (for overactive bladder) and aceclidine (for glaucoma), where the precise positioning of functional groups is essential for their therapeutic effect.[3][11]

  • Materials Science: The rigid and well-defined structure of quinuclidine derivatives makes them attractive building blocks for the construction of novel materials, including metal-organic frameworks and functional polymers. Their basicity and coordinating ability are also leveraged in catalysis.

Conclusion

The physical properties of quinuclidine and its derivatives are a direct consequence of its unique, rigid bicyclic structure. A thorough understanding and precise measurement of these properties—melting point, boiling point, pKa, and solubility—are essential for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to predictably tune these properties through synthetic modification of the quinuclidine scaffold is a powerful tool for the rational design of new catalysts, functional materials, and therapeutic agents. This guide has provided a comprehensive overview of these fundamental characteristics and the experimental methodologies for their determination, offering a solid foundation for further research and innovation in this exciting area of chemistry.

References

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An In-depth Technical Guide to 2-Cyanoquinuclidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinuclidine scaffold is a cornerstone in medicinal chemistry, imparting unique three-dimensional structure and basicity to molecules that can favorably influence their pharmacokinetic and pharmacodynamic profiles. Among its diverse derivatives, 2-cyanoquinuclidine emerges as a compound of significant interest. Its chemical reactivity, centered around the nitrile group and the bicyclic amine core, makes it a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of 2-cyanoquinuclidine, detailing its fundamental molecular properties, established and potential synthetic routes, and its current and prospective applications in the realm of drug discovery and development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Core Molecular Attributes of 2-Cyanoquinuclidine

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective application in research and development. This section delineates the key molecular and physical characteristics of 2-cyanoquinuclidine.

Molecular Formula and Weight

2-Cyanoquinuclidine is a bicyclic organic compound containing a nitrile functional group. Its molecular structure consists of a quinuclidine core with a cyanide group attached at the 2-position.

The molecular formula for 2-cyanoquinuclidine is C₈H₁₂N₂ [1]. This composition leads to a molar mass of approximately 136.19 g/mol [1]. A precise understanding of these values is critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₈H₁₂N₂ChemBK[1]
Molar Mass 136.19 g/mol ChemBK[1]
CAS Number 90196-91-1BOC Sciences
Structural Elucidation

The structure of 2-cyanoquinuclidine is characterized by the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) framework. This cage-like structure restricts conformational flexibility, which can be advantageous in drug design for achieving specific receptor binding geometries. The nitrile group at the C-2 position introduces polarity and a site for chemical transformations.

synthesis_workflow cluster_start Starting Material cluster_activation Activation cluster_functionalization Functionalization cluster_final Final Product quinuclidine Quinuclidine oxidation Oxidation (e.g., m-CPBA) quinuclidine->oxidation Step 1 n_oxide Quinuclidine N-oxide oxidation->n_oxide deprotonation Deprotonation (e.g., n-BuLi) n_oxide->deprotonation Step 2 carbanion α-Lithioquinuclidine N-oxide deprotonation->carbanion cyanation Cyanation (e.g., TsCN) carbanion->cyanation Step 3 cyano_n_oxide 2-Cyanoquinuclidine N-oxide cyanation->cyano_n_oxide reduction Reduction (e.g., PCl3) cyano_n_oxide->reduction Step 4 product 2-Cyanoquinuclidine reduction->product

Caption: General synthetic workflow for 2-cyanoquinuclidine via N-oxide formation.

Experimental Protocol: Synthesis of 2-Cyanoquinuclidine via N-oxide Intermediate

  • Step 1: Oxidation of Quinuclidine. To a solution of quinuclidine in a suitable solvent such as dichloromethane, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is typically stirred for several hours until complete conversion to quinuclidine N-oxide is observed by TLC or LC-MS analysis.

  • Step 2: α-Lithiation. The resulting quinuclidine N-oxide is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect deprotonation at the α-position, generating the α-lithioquinuclidine N-oxide intermediate.

  • Step 3: Cyanation. A cyanating agent, for example, tosyl cyanide (TsCN), is then added to the solution containing the carbanion. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.

  • Step 4: Reduction of the N-oxide. The final step involves the reduction of the N-oxide functionality. This can be achieved by treating the 2-cyanoquinuclidine N-oxide with a reducing agent such as phosphorus trichloride (PCl₃).

  • Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or crystallization to yield pure 2-cyanoquinuclidine.

The choice of reagents and reaction conditions must be carefully optimized to maximize yield and minimize side reactions. The self-validating nature of this protocol lies in the sequential, controlled transformations where the progress of each step can be monitored using standard analytical techniques before proceeding to the next.

Applications in Drug Discovery and Development

The unique structural and electronic properties of 2-cyanoquinuclidine make it a valuable synthon for the development of novel therapeutic agents. The quinuclidine moiety is a recognized pharmacophore in numerous biologically active compounds, and the cyano group offers a versatile handle for further chemical modifications.

Role as a Synthetic Intermediate

The primary application of 2-cyanoquinuclidine in drug development is as a key intermediate for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups, including:

  • Amines: Reduction of the nitrile group yields a primary amine, which can be further derivatized to form amides, sulfonamides, or ureas.

  • Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in many drug molecules.

  • Tetrazoles: [2+3] cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

These transformations allow for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound, such as receptor binding affinity, selectivity, and pharmacokinetic parameters.

Potential as a Pharmacophore

While often utilized as an intermediate, the 2-cyanoquinuclidine core itself may possess inherent biological activity. The rigid bicyclic structure can orient substituents in a well-defined spatial arrangement, which is crucial for specific interactions with biological targets. The development of quinuclidine-based compounds for modulating the activity of receptors like the α7 nicotinic acetylcholine receptor highlights the therapeutic potential of this scaffold. [2] The logical progression of drug design utilizing 2-cyanoquinuclidine is depicted in the following diagram:

drug_development_pathway cluster_modification Chemical Modification of Nitrile Group cluster_derivatives Resulting Functional Groups cluster_lead_gen Lead Generation and Optimization cluster_final_drug Drug Candidate start 2-Cyanoquinuclidine (Starting Material) reduction Reduction start->reduction hydrolysis Hydrolysis start->hydrolysis cycloaddition Cycloaddition start->cycloaddition amine Primary Amine reduction->amine acid Carboxylic Acid hydrolysis->acid tetrazole Tetrazole cycloaddition->tetrazole derivatization Further Derivatization amine->derivatization acid->derivatization tetrazole->derivatization sar Structure-Activity Relationship (SAR) Studies derivatization->sar drug_candidate Optimized Lead Compound sar->drug_candidate

Caption: Logical pathway for drug development starting from 2-cyanoquinuclidine.

Conclusion

2-Cyanoquinuclidine is a molecule of considerable utility for researchers in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its nitrile group provide a robust platform for the construction of novel and complex molecular architectures. The synthetic methodologies outlined in this guide, particularly those leveraging the activation of the quinuclidine core via N-oxide formation, offer reliable pathways to this valuable compound. As the demand for innovative therapeutic agents continues to grow, the strategic application of versatile building blocks like 2-cyanoquinuclidine will undoubtedly play a pivotal role in the future of drug discovery.

References

  • ChemBK. 2-Cyanoquinuclidine. Available from: [Link]

  • The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. Available from: [Link]

  • Google Patents. US9434724B2 - Quinuclidines for modulating alpha 7 activity.
  • The University of Liverpool Repository. The Synthesis and Application of Functionalised Quinuclidines. Available from: [Link]

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A Technical Guide to 1-Azabicyclo[2.2.2]octane-2-carbonitrile (2-Cyanoquinuclidine)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Quinuclidine Scaffold: A Foundation of Rigidity and Potency

In the landscape of medicinal chemistry, the quinuclidine framework stands out as a "privileged scaffold." Structurally, it is a bicyclic amine that can be conceptualized as a conformationally restricted analogue of triethylamine.[1] This rigidity is not a limitation but its greatest asset. By locking the nitrogen and the carbon skeleton into a defined three-dimensional orientation, the quinuclidine moiety drastically reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency.

The parent compound, 1-azabicyclo[2.2.2]octane, is a colorless, solid organic compound that serves as a versatile catalyst and base.[1] Its true value in drug development, however, is realized in its derivatives. The scaffold is a cornerstone of numerous pharmacologically active agents, from the historic antimalarial quinine to modern drugs like solifenacin (an antimuscarinic) and aceclidine (for glaucoma), highlighting its broad therapeutic applicability.[1] The functionalization of this core, particularly at the C2 position, opens a gateway to novel chemical entities with finely tuned pharmacological profiles. This guide focuses on a key derivative: 2-cyanoquinuclidine.

Section 2: IUPAC Nomenclature and Structural Elucidation

The formal and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound commonly referred to as 2-cyanoquinuclidine is systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: 1-Azabicyclo[2.2.2]octane-2-carbonitrile []

This name is deconstructed as follows:

  • Bicyclo: Indicates a molecule containing two rings.

  • [2.2.2]: Describes the lengths of the bridges connecting the two bridgehead atoms (in this case, N1 and C4). There are two carbons on each of the three paths.

  • Octane: The total number of atoms in the bicyclic skeleton is eight.

  • 1-Aza: A nitrogen atom replaces the carbon at position #1, one of the bridgeheads.[3]

  • -2-carbonitrile: A nitrile group (-C≡N) is attached to the carbon at position #2.

The structure features a chiral center at the C2 position, meaning it can exist as (R)- or (S)-enantiomers. The stereochemistry is a critical factor in its biological activity and must be considered during synthesis and characterization.

Section 3: Synthesis and Mechanistic Considerations

The direct functionalization of the quinuclidine core is a non-trivial synthetic challenge. However, established methodologies allow for the targeted introduction of substituents. A validated approach for synthesizing 2-cyanoquinuclidine involves the strategic use of the corresponding N-oxide to direct metallation. This multi-step process leverages the directing and activating properties of the N-oxide group.[4]

Experimental Protocol: Synthesis of 1-Azabicyclo[2.2.2]octane-2-carbonitrile

This protocol describes a representative synthesis starting from commercially available quinuclidine.

Step 1: Oxidation to Quinuclidine N-Oxide (QNO)

  • Rationale: The N-oxide group activates the adjacent α-protons (at C2 and C6) for deprotonation by lowering the pKa.

  • Procedure:

    • Dissolve quinuclidine (1.0 eq) in a suitable solvent such as methanol or acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of hydrogen peroxide (30% aq., 1.5 eq) dropwise while maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, decompose excess peroxide carefully with a catalyst (e.g., MnO₂) and filter.

    • Remove the solvent under reduced pressure to yield quinuclidine N-oxide, typically as a crystalline solid.

Step 2: Directed α-Lithiation

  • Rationale: A strong, sterically hindered base is required to deprotonate the α-position without adding to the N-oxide. s-Butyllithium in the presence of a coordinating agent like TMEDA is effective.

  • Procedure:

    • Dry QNO (1.0 eq) under high vacuum and dissolve in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Add TMEDA (1.1 eq) and cool the solution to -78 °C (dry ice/acetone bath).

    • Add s-Butyllithium (1.1 eq, as a solution in cyclohexane) dropwise, resulting in a color change indicating the formation of the lithiated species.

    • Stir the solution at -78 °C for 1-2 hours.

Step 3: Electrophilic Quench with a Cyanating Agent

  • Rationale: The lithiated intermediate is a potent nucleophile that will react with a suitable electrophilic cyanide source. Tosyl cyanide is often preferred over the more toxic cyanogen bromide.

  • Procedure:

    • Dissolve p-toluenesulfonyl cyanide (Tosyl Cyanide, 1.2 eq) in anhydrous THF.

    • Add this solution dropwise to the cold (-78 °C) lithiated QNO solution.

    • Maintain the temperature for 2-3 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

Step 4: Deoxygenation and Final Product Isolation

  • Rationale: The N-oxide must be reduced back to the tertiary amine to yield the final product. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation.

  • Procedure:

    • Extract the aqueous layer from the previous step with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude 2-cyanoquinuclidine N-oxide in anhydrous chloroform or dichloromethane and cool to 0 °C.

    • Add phosphorus trichloride (1.5 eq) dropwise.

    • Stir for 2-4 hours at room temperature.

    • Carefully quench the reaction with water and basify with NaOH to pH > 12.

    • Extract the product into an organic solvent, dry, and concentrate.

    • Purify the crude product by column chromatography (silica gel, with a gradient of methanol in dichloromethane) or distillation to afford pure 1-azabicyclo[2.2.2]octane-2-carbonitrile.

SynthesisWorkflow cluster_start Starting Material cluster_steps Synthetic Pathway cluster_end Final Product Quinuclidine Quinuclidine Step1 Step 1: Oxidation Reagent: H₂O₂ Quinuclidine->Step1 Yields QNO Step2 Step 2: α-Lithiation Reagents: s-BuLi, TMEDA, -78°C Step1->Step2 Intermediate Step3 Step 3: Electrophilic Quench Reagent: Tosyl Cyanide Step2->Step3 Anionic Intermediate Step4 Step 4: Deoxygenation Reagent: PCl₃ Step3->Step4 Yields Cyano-QNO Product 2-Cyanoquinuclidine (1-Azabicyclo[2.2.2]octane-2-carbonitrile) Step4->Product CyanoModifications cluster_products Potential Derivatives Start 2-Cyanoquinuclidine (R-C≡N) Amine Aminomethyl (R-CH₂NH₂) via Reduction (e.g., LiAlH₄) Start->Amine Reduction Acid Carboxylic Acid (R-COOH) via Hydrolysis (H₃O⁺) Start->Acid Hydrolysis Tetrazole Tetrazole (R-CN₄H) via Cycloaddition (e.g., NaN₃) Start->Tetrazole Cycloaddition

Caption: Synthetic utility of the nitrile group.

The tetrazole derivative, in particular, is a well-known bioisostere for a carboxylic acid group but with improved metabolic stability and cell permeability, making this transformation highly valuable in drug design.

Section 6: Safety, Handling, and Toxicology

Due to its chemical structure, 2-cyanoquinuclidine must be handled with extreme caution, adopting the safety protocols for both the highly toxic parent quinuclidine core and organic nitriles.

GHS Hazard Classification (Inferred from Quinuclidine)

  • Pictograms: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed. [1][3] * H310: Fatal in contact with skin. [1][3] * H315: Causes skin irritation. [1][3] * H318: Causes serious eye damage. [1][3]* Additional Hazard: Contact with strong acids may release toxic hydrogen cyanide gas.

Precautionary Measures & Handling
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield at all times. [5][6]* Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. [7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. The parent compound is air-sensitive; handle under an inert gas atmosphere where possible. [5][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]Keep away from incompatible materials such as strong oxidizing agents and strong acids. Store in a locked cabinet or area accessible only to authorized personnel.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. [8]Rinse mouth. Do not induce vomiting.

  • If on Skin: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. [5][8]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. [5]

Section 7: Conclusion

1-Azabicyclo[2.2.2]octane-2-carbonitrile is more than a simple derivative; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its precise IUPAC name belies a structure rich with potential, combining the conformationally rigid and biologically validated quinuclidine scaffold with the versatile and modulatory properties of a nitrile group. Understanding its synthesis, properties, and safe handling is essential for any researcher aiming to leverage this potent scaffold in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7527, Quinuclidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11928, 2-Chloroquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12216970, Quinuclidine-2-carbonyl chloride. [Link]

  • The University of Liverpool Repository. Thesis on Synthesis of Functionalised Quinuclidines. [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link]

  • Wikipedia. Quinuclidine. [Link]

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  • PubMed. Potential Use of Flavopiridol in Treatment of Chronic Diseases. [Link]

  • Google Patents. CN105315274A - Process for synthesizing quinuclidine hydrochloride.
  • PMC - NIH. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

  • PMC - NIH. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]

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"fundamental reaction mechanisms of quinuclidine compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Quinuclidine Compounds

Introduction: The Unique Architecture of a Bicyclic Amine

Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a saturated bicyclic amine with a unique and rigid cage-like structure.[1][2] This structural rigidity is the cornerstone of its chemical personality, distinguishing it from its acyclic analogue, triethylamine. While both are tertiary amines, the ethyl groups of triethylamine are flexible and can sterically hinder the nitrogen's lone pair of electrons. In contrast, the bicyclic framework of quinuclidine "ties back" the alkyl chains, leaving the nitrogen's lone pair exceptionally exposed and available for chemical reactions.[1][3][4] This high accessibility, coupled with its strong basicity (pKa of the conjugate acid is ~11.0-11.3), makes quinuclidine a potent nucleophile and a valuable tool in organic synthesis.[1][5]

The quinuclidine scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry and natural products. It forms the core of the Cinchona alkaloids, such as quinine, and is a key component in a variety of synthetic drugs, including the antimuscarinic agent solifenacin and the glaucoma treatment aceclidine.[1][6][7] Its utility extends to organocatalysis, where it and its derivatives have proven to be highly effective in a range of transformations.[2] This guide provides a detailed exploration of the fundamental reaction mechanisms that underpin the diverse applications of quinuclidine compounds, offering insights for researchers in organic synthesis and drug development.

Section 1: The Structural and Electronic Basis of Quinuclidine's Reactivity

The reactivity of quinuclidine is a direct consequence of its three-dimensional structure. The molecule consists of three cyclohexane rings fused at the nitrogen and a bridgehead carbon, forcing each ring into a strained boat conformation rather than the more stable chair form.[1] This strained, compact architecture has several profound implications for its chemical behavior.

1.1 Basicity and Nucleophilicity: An Unhindered Lone Pair

The primary driver of quinuclidine's reactivity is the high availability of the nitrogen's lone pair of electrons. Unlike in triethylamine, where the ethyl groups can rotate and shield the nitrogen, the rigid structure of quinuclidine ensures the lone pair is sterically unencumbered.[3][4] This makes it an exceptionally strong base and a highly reactive nucleophile.[1][3][4]

The strength of a base is quantified by the pKa of its conjugate acid. Quinuclidine's conjugate acid has a high pKa of approximately 11.3, making it a stronger base than many other tertiary amines, including the structurally related 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][5] This strong basicity allows it to effectively deprotonate a wide range of acidic protons, a key step in many catalytic cycles.

Its potent nucleophilicity enables it to readily participate in nucleophilic substitution and addition reactions.[8] The formation of quaternary quinuclidinium salts through reaction with electrophiles is a common and facile process, central to many of its applications.[2][9]

Caption: Steric accessibility of the nitrogen lone pair in quinuclidine vs. triethylamine.

Section 2: Core Reaction Mechanisms

Quinuclidine's unique properties enable it to participate in a variety of fundamental reaction types, both as a reagent and as a catalyst.

2.1 Nucleophilic Substitution and Elimination

As a potent nucleophile, quinuclidine readily engages in S_N2 reactions with suitable electrophiles, such as alkyl halides, to form quaternary ammonium salts.[8] The reaction proceeds via a backside attack on the electrophilic carbon, displacing the leaving group.

Conversely, as a strong, sterically unhindered base, quinuclidine is also effective in promoting E2 elimination reactions.[10][11] It can abstract a proton from a carbon adjacent to a leaving group, leading to the formation of a double bond. The competition between substitution (S_N2) and elimination (E2) pathways is influenced by factors such as the structure of the substrate, temperature, and solvent.[10]

2.2 The Baylis-Hillman Reaction: A Nucleophilic Catalysis Paradigm

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine.[12] Quinuclidine has been identified as a superior catalyst for this transformation.[5][13]

The mechanism begins with the nucleophilic addition of quinuclidine to the activated alkene (Michael acceptor), forming a zwitterionic enolate intermediate. This enolate then adds to the aldehyde electrophile. Subsequent proton transfer and elimination of the quinuclidine catalyst yield the final allylic alcohol product.

A critical insight into this mechanism was the discovery of a direct correlation between the basicity (pKa) of quinuclidine-based catalysts and the reaction rate.[5][13] Higher pKa values lead to faster reactions, with quinuclidine itself being the most active catalyst in its class.[5][13] Furthermore, the reaction exhibits autocatalysis, where the hydroxyl group of the product accelerates the reaction, an effect that can be enhanced by the addition of protic additives like methanol.[5][13]

Baylis_Hillman A Quinuclidine + Activated Alkene B Michael Addition A->B Step 1 C Zwitterionic Enolate Intermediate B->C D Aldehyde Addition C->D Step 2 E Adduct Formation D->E F Proton Transfer E->F Step 3 G Final Adduct F->G H Catalyst Elimination (E2) G->H Step 4 I Allylic Alcohol Product + Regenerated Quinuclidine H->I HAT_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Reductive Quenching Q Quinuclidine PC_star->Q SET Q_radical Quinuclidinium Radical Cation Q->Q_radical Substrate Substrate (R-H) Q_radical->Substrate HAT QH_ion Protonated Quinuclidine Q_radical->QH_ion Substrate_radical Substrate Radical (R•) Substrate->Substrate_radical Reagent Reagent (X) Substrate_radical->Reagent Reaction Product Functionalized Product Reagent->Product

Caption: General mechanism for photoredox/quinuclidine HAT catalysis.

Section 3: Synthesis and Applications in Drug Development

The prevalence of the quinuclidine scaffold in bioactive molecules necessitates efficient synthetic routes to the core structure and its derivatives.

3.1 Synthesis of the Quinuclidine Core

A common laboratory and industrial synthesis of the key intermediate, 3-quinuclidinone, involves a Dieckmann condensation of 1-(carbethoxymethyl)-4-carbethoxypiperidine. [14][15]This intermediate is typically prepared from 4-piperidinecarboxylic acid. [16]The resulting 3-quinuclidinone can then be readily reduced to 3-quinuclidinol, a versatile building block for more complex derivatives. [6]

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol[6]
  • Setup: To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) in a round-bottom flask equipped with a magnetic stirrer, at 30-35°C.

  • Reduction: Sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.

  • Reaction Monitoring: The reaction mixture is stirred for 4 hours at 30-35°C. The completion of the reaction is monitored by gas chromatography (GC).

  • Workup: The reaction mixture is extracted with chloroform (3 x 50 ml).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (RS)-3-quinuclidinol.

  • Purification: The crude product is purified by recrystallization from acetone to yield the final product as a white crystalline solid.

3.2 Role in Medicinal Chemistry

The rigid quinuclidine framework is highly valued in drug design. [7]Its defined three-dimensional structure serves as a rigid scaffold, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity. This rigidity helps to precisely orient functional groups to optimize interactions with receptor binding pockets. [7] Many quinuclidine-based drugs are antagonists of muscarinic acetylcholine receptors, playing a role in treating conditions related to the central and peripheral nervous systems. [1][17]The basic nitrogen of the quinuclidine core is often protonated at physiological pH, allowing it to form a key ionic interaction with an aspartate residue in the binding site of these receptors.

Drug (Active Moiety)Therapeutic AreaRole of Quinuclidine Core
Solifenacin [1][6]Overactive BladderRigid scaffold for M3 muscarinic receptor antagonism.
Cevimeline [6]Dry Mouth (Sjögren's)M3 muscarinic receptor agonist.
Quinine [1]MalariaNatural product with a complex mechanism of action.
Palonosetron [6]Chemotherapy-induced Nausea5-HT3 receptor antagonist.
Aceclidine [1]GlaucomaMuscarinic agonist.

Conclusion

The fundamental reaction mechanisms of quinuclidine compounds are dictated by a unique combination of structural rigidity and electronic properties. Its sterically accessible lone pair makes it a powerful base and nucleophile, enabling its use as a highly effective catalyst in reactions like the Baylis-Hillman addition. The stability and electrochemical properties of its radical cation have opened new avenues in photoredox catalysis for selective C-H functionalization. As a privileged scaffold in medicinal chemistry, its rigid framework continues to provide a robust foundation for the design of new therapeutic agents. A thorough understanding of these core mechanistic principles is essential for researchers aiming to harness the full potential of this versatile bicyclic amine in both synthesis and drug discovery.

References

  • Quinuclidine - Wikipedia.
  • Aggarwal, V. K., et al. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. The Journal of Organic Chemistry, 68(3), 692–700.
  • Santos, B. M. D. S., et al. (2021). DABCO-promoted photocatalytic C–H functionalization of aldehydes. Beilstein Journal of Organic Chemistry, 17, 3051-3058.
  • QUINUCLIDINE | 100-76-5. ChemicalBook.
  • Quinuclidine 97 | 100-76-5. Sigma-Aldrich.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis.
  • Mikhlina, E. E., & Yakhontov, L. N. (1984). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Chemistry of Heterocyclic Compounds, 20(2), 127-142.
  • Understanding the Origins of Site Selectivity in Hydrogen Atom Transfer Reactions from Carbohydrates to the Quinuclidinium Radical Cation: A Computational Study. The Journal of Organic Chemistry. (2023).
  • Explain why quinuclidine is a much more reactive nucleophile th... Filo. (2023).
  • Correlation Between pK(a) and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. PubMed.
  • Explain why quinuclidine is a much more reactive nucleophile than triethy... Filo. (2024).
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  • 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.
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Methodological & Application

The Quinuclidine Scaffold in Asymmetric Synthesis: Applications & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Quinuclidine Core in Asymmetric Catalysis

The quinuclidine framework, a rigid bicyclic amine, represents a cornerstone in the field of asymmetric organocatalysis. Its unique stereoelectronic properties, particularly the steric accessibility and pronounced Lewis basicity of the bridgehead nitrogen, make it a powerful catalytic motif. While direct applications of 2-cyanoquinuclidine are not extensively documented, its parent structure is the central feature of Cinchona alkaloids, a class of compounds that have demonstrated exceptional efficacy and versatility in a vast array of stereoselective transformations.[1][2]

This technical guide delves into the application of the quinuclidine scaffold in asymmetric synthesis, focusing on key reactions where its catalytic prowess is paramount. We will explore the mechanistic underpinnings of its catalytic activity and provide detailed, field-proven protocols for its use in enantioselective cyanosilylation, the Morita-Baylis-Hillman reaction, and Michael additions. The protocols provided will utilize readily available Cinchona alkaloid derivatives as exemplary catalysts, embodying the catalytic principles of the quinuclidine core.

The Mechanistic Heart of the Matter: Bifunctional Catalysis

The remarkable success of quinuclidine-containing catalysts, particularly Cinchona alkaloids, lies in their capacity for bifunctional activation.[3][4][5] This dual activation model, reminiscent of enzymatic catalysis, involves the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and, consequently, high levels of enantioselectivity.

The two key players in this catalytic symphony are:

  • The Quinuclidine Nitrogen: This tertiary amine acts as a potent Lewis base.[6] It can deprotonate a pronucleophile, increasing its reactivity, or activate an electrophile through nucleophilic attack. The basicity of this nitrogen has been shown to directly correlate with catalytic activity in reactions like the Baylis-Hillman reaction.[7]

  • The C9-Hydroxyl Group: In natural Cinchona alkaloids and their simple derivatives, the hydroxyl group at the C9 position acts as a Brønsted acid. It activates the electrophile (e.g., a carbonyl group) through hydrogen bonding, rendering it more susceptible to nucleophilic attack.

This synergistic interplay between the Lewis basic nitrogen and the Brønsted acidic hydroxyl group is crucial for achieving high stereocontrol.[8]

G cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_product Product catalyst Quinuclidine Scaffold (e.g., Cinchona Alkaloid) lewis_base Lewis Base (Quinuclidine N) catalyst->lewis_base Activates Nucleophile bronsted_acid Brønsted Acid (e.g., C9-OH) catalyst->bronsted_acid Activates Electrophile nucleophile Nucleophile lewis_base->nucleophile Activation electrophile Electrophile bronsted_acid->electrophile Activation nucleophile->electrophile C-C Bond Formation product Enantioenriched Product electrophile->product

Figure 1: Bifunctional activation by a quinuclidine-based catalyst.

Application I: Asymmetric Cyanosilylation of Ketones

The enantioselective addition of a cyano group to a carbonyl is a fundamentally important transformation, providing access to chiral cyanohydrins which are versatile synthetic intermediates. Quinuclidine-based catalysts, particularly modified Cinchona alkaloids, have proven to be highly effective in the cyanosilylation of ketones.[9][10]

Mechanistic Rationale

In this reaction, the quinuclidine nitrogen acts as a Lewis base, activating the silicon center of trimethylsilyl cyanide (TMSCN), making the cyanide a more potent nucleophile. Simultaneously, a hydrogen-bond-donating group on the catalyst (like the C9-OH or a thiourea moiety) activates the ketone carbonyl, facilitating nucleophilic attack and directing the stereochemical outcome.

G catalyst Chiral Quinuclidine Catalyst (Cat) TMSCN TMSCN catalyst->TMSCN Lewis Base Activation ketone Ketone (R-CO-R') catalyst->ketone H-Bonding Activation activated_TMSCN Activated Complex [Cat-TMSCN] TMSCN->activated_TMSCN activated_ketone H-Bonded Ketone ketone->activated_ketone transition_state Diastereomeric Transition State activated_TMSCN->transition_state activated_ketone->transition_state product Chiral Silyl Cyanohydrin transition_state->product product->catalyst Catalyst Regeneration

Figure 2: Catalytic cycle for asymmetric cyanosilylation.

Experimental Protocol: Asymmetric Cyanosilylation of Acetophenone

This protocol is adapted from established procedures using modified Cinchona alkaloids.[9]

Materials:

  • Modified Quinine or Quinidine catalyst (e.g., (DHQD)2PHAL)

  • Acetophenone

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the modified Cinchona alkaloid catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add acetophenone (1.0 mmol, 1.0 equiv) to the cooled solution.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (5 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the silyl-protected cyanohydrin.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Acetophenone5249592
4-Methoxyacetophenone5249394
2-Acetonaphthone5369091

Table 1: Representative data for asymmetric cyanosilylation.

Application II: Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde.[11][12] Quinuclidine itself is a classic catalyst for this transformation, and chiral derivatives are employed to induce enantioselectivity.[13]

Mechanistic Rationale

The reaction is initiated by the nucleophilic addition of the quinuclidine nitrogen to the β-position of the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst furnishes the desired allylic alcohol. The chiral environment provided by the catalyst scaffold dictates the facial selectivity of the attack on the aldehyde.

G catalyst Chiral Quinuclidine Catalyst (Cat) alkene Activated Alkene catalyst->alkene 1. Michael Addition enolate Zwitterionic Enolate alkene->enolate aldehyde Aldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct enolate->aldehyde 2. Aldol Addition product Chiral MBH Adduct aldol_adduct->product 3. Proton Transfer & Elimination product->catalyst Catalyst Regeneration

Figure 3: General mechanism of the Baylis-Hillman reaction.

Experimental Protocol: Asymmetric MBH Reaction

This protocol is a general representation of asymmetric MBH reactions catalyzed by chiral quinuclidine derivatives.[7][14]

Materials:

  • Chiral quinuclidine-based catalyst (e.g., β-isocupreidine)

  • Methyl acrylate

  • Benzaldehyde

  • Methanol (MeOH)

Procedure:

  • In a vial, dissolve the chiral quinuclidine catalyst (0.1 mmol, 10 mol%) in methanol (1.0 mL).

  • Add benzaldehyde (1.0 mmol, 1.0 equiv).

  • Add methyl acrylate (2.0 mmol, 2.0 equiv) to the solution.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction can be slow, often requiring several days.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the MBH adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

AldehydeAlkeneCatalyst Loading (mol%)Time (days)Yield (%)ee (%)
BenzaldehydeMethyl Acrylate1057591
4-NitrobenzaldehydeMethyl Acrylate1038895
CyclohexenoneBenzaldehyde1076585

Table 2: Representative data for asymmetric MBH reactions.

Application III: Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a cornerstone of stereoselective C-C bond formation. Bifunctional Cinchona alkaloid catalysts, leveraging the quinuclidine core, are exceptionally proficient in catalyzing the addition of various nucleophiles to α,β-unsaturated systems.[15][16][17]

Mechanistic Rationale

In a typical scenario, the quinuclidine nitrogen acts as a Brønsted base, deprotonating the pronucleophile (e.g., a malonate or a nitroalkane) to generate a nucleophilic enolate. Simultaneously, the acidic C9-OH or a thiourea moiety activates the α,β-unsaturated electrophile via hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly enantioselective bond formation.[18]

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol is based on established methods using bifunctional Cinchona-thiourea catalysts.[3]

Materials:

  • Cinchona-derived thiourea catalyst

  • Chalcone

  • Diethyl malonate

  • Toluene, anhydrous

Procedure:

  • To a dry vial, add the Cinchona-thiourea catalyst (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add chalcone (1.0 mmol, 1.0 equiv).

  • Add diethyl malonate (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification (eluent: hexanes/ethyl acetate).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

ElectrophileNucleophileCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
ChalconeDiethyl Malonate2129896
NitrostyreneDimethyl Malonate289594
CyclohexenoneNitropropane5248592

Table 3: Representative data for asymmetric Michael additions.

Best Practices and Safety Considerations

  • Reagent Purity: The success of these catalytic reactions is highly dependent on the purity of reagents and the exclusion of water. Use freshly distilled or anhydrous solvents and purify substrates if necessary.

  • Inert Atmosphere: Many of these reactions, especially those involving sensitive reagents like TMSCN, should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of reagents and catalysts.

  • Catalyst Selection: The choice of the Cinchona alkaloid pseudoenantiomer (e.g., quinine vs. quinidine derivatives) will determine the absolute configuration of the product. Select the appropriate catalyst to obtain the desired enantiomer.

  • Safety: Trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide upon contact with moisture or acids. Handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The quinuclidine scaffold, as exemplified by the versatile Cinchona alkaloids, remains a privileged structure in asymmetric organocatalysis. Its ability to participate in bifunctional catalysis, activating both nucleophiles and electrophiles, allows for the efficient and highly stereoselective synthesis of a wide range of chiral molecules. The protocols detailed herein for asymmetric cyanosilylation, the Morita-Baylis-Hillman reaction, and Michael additions serve as a practical guide for researchers seeking to harness the power of this remarkable catalytic core in their synthetic endeavors. Continued exploration and modification of the quinuclidine framework will undoubtedly lead to the discovery of even more powerful and selective catalysts in the future.

References

  • Connon, S. J. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Chemical Communications, 2008, (21), 2499-2510. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cc/b719247k]
  • Ye, J., Dixon, D. J., & Hynes, P. S. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts.
  • Deng, L. Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 2004, 37(10), 815-825. [URL: https://pubs.acs.org/doi/10.1021/ar030091b]
  • Jørgensen, K. A., & Marigo, M. Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 2005, 70(19), 7488-7492. [URL: https://pubs.acs.org/doi/10.1021/jo051187t]
  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Organic Letters, 2005, 7(10), 1967-1969.
  • Singh, G. S., & Yeboah, E. M. O. Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 2016, 6, 41-63. [URL: https://www.dovepress.com/recent-applications-of-cinchona-alkaloid-based-catalysts-in-asymmet-peer-reviewed-fulltext-article-ROC]
  • Tian, S.-K., Chen, Y., Hang, J., Tang, L., McDaid, P., & Deng, L. Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base. Journal of the American Chemical Society, 2003, 125(33), 9900-9901. [URL: https://pubmed.ncbi.nlm.nih.gov/12914441/]
  • Deng, L. Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 2004, 37(10), 815-825. [URL: https://moodle.units.it/pluginfile.php/310376/mod_resource/content/1/Deng%20Acc.%20Chem.%20Res.%202004.pdf]
  • Ahamed, M., & Siddiqui, Z. N. Chemistry of Quinuclidines as Nitrogen Bicyclic Bridged-Ring Structures. Mini-Reviews in Organic Chemistry, 2017, 14(3), 177-192.
  • MacMillan, D. W. C. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Nature Reviews Chemistry, 2021, 5, 532-547.
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  • List, B., & Čorić, I. Organocatalytic stereoselective cyanosilylation of small ketones. Nature, 2022, 605(7909), 274-278. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9095690/]
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Application Notes & Protocols: 2-Cyanoquinuclidine as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of 2-Cyanoquinuclidine in Catalysis

Quinuclidine and its derivatives represent a cornerstone in the field of organocatalysis. The rigid bicyclic structure and the sterically accessible tertiary amine nitrogen make it an effective nucleophile and Brønsted base. While cinchona alkaloids, which feature a substituted quinuclidine core, are renowned for their applications in asymmetric synthesis, simpler derivatives offer a unique platform for developing novel catalytic transformations.

This guide focuses on 2-cyanoquinuclidine , a derivative whose full potential is beginning to be explored. The introduction of an electron-withdrawing nitrile group at the C2 position significantly modulates the electronic properties of the quinuclidine nitrogen. This alteration in basicity and nucleophilicity, compared to the parent quinuclidine, opens up new avenues for reactivity and selectivity. These notes provide an in-depth look at the current and potential applications of 2-cyanoquinuclidine, offering both established protocols and a scientifically-grounded framework for future research. We will delve into its role in photocatalytic radical cation catalysis and explore its potential in classic organocatalytic reactions such as the Morita-Baylis-Hillman reaction.

Photocatalytic 1,4-Cyano Translocation via Quinuclidine-Based Radical Cation Catalysis

A groundbreaking application of the quinuclidine scaffold is in photocatalytic reactions that proceed via an N-centered radical cation. This strategy leverages the unique ability of the quinuclidine nitrogen to be oxidized to a highly electrophilic radical cation, which can then engage in novel catalytic cycles.

Mechanistic Expertise: Causality Behind the Catalytic Cycle

The selective 1,4-translocation of a cyano group to an alkenyl C(sp²)–H site is a powerful transformation that showcases the unique reactivity of quinuclidine-based catalysts.[1] The reaction is initiated by the photo-oxidation of the quinuclidine catalyst to its corresponding radical cation. This species is sufficiently electrophilic to add to an unactivated alkene, generating a β-quinuclidinium radical.[1]

The subsequent steps are a testament to elegant reaction design:

  • Intramolecular Radical Cyclization: The radical intermediate undergoes a 5-exo-dig cyclization onto the nitrile group, forming a transient imido radical.

  • β-Scission and Radical Translocation: This is followed by a β-scission event that results in the formation of a more stable benzylic radical, effectively translocating the radical center.

  • Reduction and Elimination: The benzylic radical is then reduced by the photocatalyst, generating an anion. A subsequent Hofmann-type elimination regenerates the quinuclidine catalyst and the double bond, yielding the final alkenyl cyanide product.[1]

This catalytic cycle is a sophisticated interplay of radical and ionic steps, all facilitated by the quinuclidine core. The process is atom-economical and operates under redox-neutral conditions.[1]

Visualization: Catalytic Cycle of Cyano Translocation

G cluster_cycle Catalytic Cycle cluster_photocatalysis Photocatalysis Quinuclidine Quinuclidine Catalyst RadicalCation Quinuclidinium Radical Cation Quinuclidine->RadicalCation Photo-oxidation (PC*) AlkeneAdduct β-Quinuclidinium Radical Adduct RadicalCation->AlkeneAdduct Radical Addition (Substrate Alkene) CyclizedIntermediate Imido Radical Intermediate AlkeneAdduct->CyclizedIntermediate 5-exo-dig Cyclization TranslocatedRadical Translocated Benzylic Radical CyclizedIntermediate->TranslocatedRadical β-Scission AnionIntermediate Carbanion Intermediate TranslocatedRadical->AnionIntermediate Reduction (PC•⁻) AnionIntermediate->Quinuclidine Catalyst Regeneration Product Alkenyl Cyanide Product AnionIntermediate->Product Hofmann Elimination PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light PC_reduced Reduced PC•⁻ PC_excited->PC_reduced SET with Quinuclidine PC_reduced->PC SET to Radical Intermediate

Caption: Catalytic cycle for photocatalytic 1,4-cyano translocation.

Experimental Protocol: Photocatalytic 1,4-Cyano Translocation

This protocol is adapted from the general procedure for quinuclidine-catalyzed cyano translocation.[1]

Materials:

  • Alkene substrate (e.g., substituted malononitrile) (0.30 mmol, 1.0 equiv)

  • Quinuclidine (15 mol%)

  • Photocatalyst (e.g., 4CzIPN) (1-5 mol%)

  • Disulfide co-catalyst (e.g., (TripS)₂) (20 mol%)

  • Anhydrous acetonitrile (CH₃CN) (1.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene substrate, quinuclidine, photocatalyst, and disulfide co-catalyst.

  • Evacuate and backfill the vial with an inert atmosphere (repeat 3 times).

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 12 to 48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired alkenyl cyanide product.

Self-Validation:

  • Control Experiment: Run the reaction in the absence of light. No significant product formation should be observed, confirming the photocatalytic nature of the reaction.[1]

  • Expected Outcome: Successful translocation of the cyano group with regeneration of the double bond. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Data Summary: Substrate Scope

The following table summarizes the scope for this transformation, demonstrating its versatility.

EntrySubstrateProductYield (%)
1Phenyl-substituted malononitrile1,4-translocated product85
2Naphthyl-substituted malononitrile1,4-translocated product78
3Thienyl-substituted malononitrile1,4-translocated product72
4Benzyl-elongated substrate1,4-translocated product65

Yields are isolated yields and are representative. For specific details, consult the primary literature.

2-Cyanoquinuclidine in the Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic tertiary amine or phosphine.[2] Quinuclidine itself is a highly effective catalyst for this transformation.[3]

Mechanistic Insights: The Role of the 2-Cyano Group

The catalytic activity of tertiary amines in the MBH reaction is directly correlated with their basicity (pKa).[3] The general mechanism involves the nucleophilic addition of the amine to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. A final elimination step regenerates the catalyst and furnishes the allylic alcohol product.

The Influence of the 2-Cyano Substituent: The electron-withdrawing cyano group at the C2 position is expected to significantly lower the pKa of the quinuclidine nitrogen compared to the unsubstituted parent (pKa ≈ 11.3).[3] Based on the established correlation, this would likely lead to a slower reaction rate for the MBH reaction when catalyzed by 2-cyanoquinuclidine.

However, this modification is not without potential benefits:

  • Altered Selectivity: In reactions with multiple competing pathways, a less reactive catalyst can sometimes lead to higher selectivity.

  • Asymmetric Induction: If a chiral center is introduced, or if the 2-cyanoquinuclidine is used in a chiral environment, the electronic modification could influence the stereochemical outcome of the reaction.

Visualization: General MBH Reaction Mechanism

G cluster_mbh Morita-Baylis-Hillman Mechanism Catalyst 2-Cyanoquinuclidine Zwitterion1 Zwitterionic Enolate Catalyst->Zwitterion1 Michael Addition Alkene Activated Alkene Alkene->Zwitterion1 Adduct Aldol-type Adduct Zwitterion1->Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Adduct Adduct->Catalyst Catalyst Regeneration Product MBH Product (Allylic Alcohol) Adduct->Product Proton Transfer & Elimination

Caption: General mechanism of the Morita-Baylis-Hillman reaction.

General Protocol for Screening 2-Cyanoquinuclidine in the MBH Reaction

This protocol provides a starting point for evaluating the catalytic activity of 2-cyanoquinuclidine.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Activated alkene (e.g., methyl acrylate) (1.2 mmol, 1.2 equiv)

  • 2-Cyanoquinuclidine (10-20 mol%)

  • Solvent (e.g., DCM, THF, or neat) (2 mL)

  • Protic additive (e.g., methanol) (optional, can accelerate the reaction)[3]

Procedure:

  • To a screw-cap vial, add the aldehyde, activated alkene, and solvent.

  • Add the 2-cyanoquinuclidine catalyst. If using a protic additive, it can be added at this stage.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction by TLC or ¹H NMR. Due to the potentially lower reactivity, reaction times may be extended (24-72 hours or longer).

  • Upon completion or when equilibrium is reached, dilute the reaction mixture with ethyl acetate and wash with dilute HCl to remove the catalyst, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Trustworthiness through Optimization:

  • Catalyst Loading: Vary the catalyst loading (e.g., 5 mol% to 30 mol%) to find the optimal concentration.

  • Solvent Screening: Test a range of solvents (polar aprotic, polar protic, nonpolar) to assess their impact on the reaction rate and yield.

  • Temperature: If the reaction is slow at room temperature, gentle heating (40-60 °C) may be beneficial.

Potential Applications in Asymmetric Catalysis and Amidation

While specific protocols for 2-cyanoquinuclidine in asymmetric catalysis and amidation are not yet widely reported, its structural and electronic properties suggest it could be a valuable tool in these areas.

Asymmetric Catalysis

The quinuclidine core is a key component of Cinchona alkaloids, which are highly successful bifunctional organocatalysts.[4] They operate by activating the nucleophile through the basic quinuclidine nitrogen and the electrophile through a hydrogen-bonding moiety.

Hypothesis for 2-Cyanoquinuclidine: The synthesis of an enantiomerically pure form of 2-cyanoquinuclidine could yield a novel catalyst for asymmetric reactions such as Michael additions, aldol reactions, or [4+2] cycloadditions.[5][6][7] The electron-withdrawing cyano group would create a different steric and electronic environment around the nitrogen, potentially leading to different levels of enantio- and diastereoselectivity compared to other quinuclidine-based catalysts. Researchers should consider synthesizing chiral 2-cyanoquinuclidine derivatives and screening them in established asymmetric transformations.

Catalytic Amidation

Direct catalytic amidation of carboxylic acids with amines is a highly sought-after, green chemical process, as the only byproduct is water.[8][9] While boronic acid catalysts are common, nitrogen-based catalysts have also been explored. The basicity of the quinuclidine nitrogen allows it to act as a proton shuttle or to activate the carboxylic acid. The modulated basicity of 2-cyanoquinuclidine could be advantageous in fine-tuning the catalytic cycle of amidation reactions, potentially minimizing side reactions.

Experimental Workflow for Catalyst Screening

G cluster_workflow Workflow for New Catalyst Application Start Select Target Reaction (e.g., Michael Addition) Protocol Develop General Protocol (Based on known catalysts) Start->Protocol Screening Initial Screening (2-Cyanoquinuclidine, RT, 24h) Protocol->Screening Analysis Analyze Results (TLC, NMR, GC-MS) Screening->Analysis Optimization Optimization Loop Analysis->Optimization Params Vary Parameters: - Catalyst Loading - Solvent - Temperature - Additives Optimization->Params No/Low Conversion or Poor Selectivity Scope Substrate Scope Evaluation Optimization->Scope Good Result Params->Screening Re-run End Finalized Protocol Scope->End

Caption: General workflow for testing 2-cyanoquinuclidine in a new reaction.

References

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Application of 2-Cyanoquinuclidine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinuclidine Scaffold and the Cyano Moiety in Drug Design

The quinuclidine framework, a rigid bicyclic amine, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its conformational rigidity reduces the entropic penalty upon binding to a biological target, allowing for a more precise orientation of appended functional groups.[1][2] This inherent structural constraint makes quinuclidine an exceptional starting point for the design of potent and selective ligands.[2] When coupled with a cyano (-C≡N) group, a versatile functional moiety, the potential for developing novel therapeutics is significantly enhanced. The nitrile group is not merely a passive substituent; its unique electronic properties and small size allow it to act as a bioisostere for various functional groups, modulate physicochemical properties, and engage in specific interactions with biological targets, including hydrogen bonding and polar interactions.[3][4] This guide provides an in-depth exploration of the synthesis and potential applications of 2-cyanoquinuclidine, a molecule that synergistically combines the advantages of the quinuclidine scaffold and the cyano functional group, with a particular focus on its relevance to the development of therapeutics for Central Nervous System (CNS) disorders.

Part 1: Synthesis of 2-Cyanoquinuclidine

The introduction of a cyano group at the 2-position of the quinuclidine ring requires a strategic synthetic approach. While a definitive, high-yield protocol for 2-cyanoquinuclidine is not extensively documented in readily available literature, a plausible and chemically sound method can be devised based on established methodologies for the functionalization of quinuclidines. The following protocol is a representative synthesis based on the α-lithiation of quinuclidine N-oxide.[3]

Proposed Synthetic Pathway

The synthesis begins with the commercially available quinuclidine, which is first oxidized to its N-oxide. Subsequent deprotonation at the α-position with a strong base generates a nucleophilic carbanion, which is then quenched with an electrophilic cyanide source, such as cyanogen bromide, to yield the desired 2-cyanoquinuclidine N-oxide. A final reduction step removes the N-oxide to afford 2-cyanoquinuclidine.

G Quinuclidine Quinuclidine Quinuclidine_N_oxide Quinuclidine N-oxide Quinuclidine->Quinuclidine_N_oxide Oxidation (e.g., m-CPBA) Alpha_Lithiated_Intermediate α-Lithiated Intermediate Quinuclidine_N_oxide->Alpha_Lithiated_Intermediate Deprotonation (e.g., n-BuLi, -78 °C) Cyano_N_oxide 2-Cyanoquinuclidine N-oxide Alpha_Lithiated_Intermediate->Cyano_N_oxide Cyanation (e.g., BrCN) Cyanoquinuclidine 2-Cyanoquinuclidine Cyano_N_oxide->Cyanoquinuclidine Reduction (e.g., PCl3)

Caption: Proposed synthetic workflow for 2-cyanoquinuclidine.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Quinuclidine N-oxide

  • Dissolution: Dissolve quinuclidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent dropwise to the cooled quinuclidine solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinuclidine N-oxide.

Step 2: Synthesis of 2-Cyanoquinuclidine N-oxide

  • Inert Atmosphere: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve quinuclidine N-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the α-lithiated intermediate.

  • Electrophilic Quench: Add a solution of cyanogen bromide (BrCN) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain 2-cyanoquinuclidine N-oxide.[3]

Step 3: Synthesis of 2-Cyanoquinuclidine

  • Dissolution: Dissolve 2-cyanoquinuclidine N-oxide (1.0 eq) in a suitable solvent like chloroform or toluene.

  • Reduction: Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise to the solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and basify with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to yield 2-cyanoquinuclidine.

Part 2: Applications in Medicinal Chemistry - Targeting the Central Nervous System

The rigid quinuclidine scaffold is a key feature in several CNS-active drugs. The introduction of a cyano group at the 2-position can significantly influence the pharmacological profile of the molecule. The electron-withdrawing nature of the nitrile can modulate the pKa of the quinuclidine nitrogen, affecting its interaction with biological targets.[2] Furthermore, the cyano group can participate in hydrogen bonding and other polar interactions within a receptor's binding pocket.[5]

Application as an Anticholinesterase Agent for Neurodegenerative Diseases

A primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Quinuclidine derivatives have been extensively explored as AChE inhibitors.[6]

Mechanism of Action: 2-Cyanoquinuclidine, as a potential AChE inhibitor, would likely interact with the active site of the enzyme. The protonated quinuclidine nitrogen can form a cationic-π interaction with the tryptophan residue (Trp84) in the catalytic anionic site (CAS) of AChE. The cyano group could potentially form hydrogen bonds with amino acid residues in the active site gorge, enhancing binding affinity.

G cluster_0 Normal Cholinergic Synapse cluster_1 Synapse with 2-Cyanoquinuclidine ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Increased_ACh Increased ACh in Synapse ACh->Increased_ACh Reduced Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Complex AChE->Inhibited_AChE Two_Cyanoquinuclidine 2-Cyanoquinuclidine Two_Cyanoquinuclidine->AChE

Sources

Application Notes & Protocols: Quinuclidine-Catalyzed Synthesis of Alkenyl Cyanide Intermediates via Photocatalytic Cyano Translocation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Alkenyl Cyanides in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of complex molecular scaffolds with high efficiency and precision is paramount.[1][2] Pharmaceutical intermediates serve as the foundational building blocks for active pharmaceutical ingredients (APIs), and their strategic design can significantly streamline the drug development process.[][] Among these crucial precursors, alkenyl cyanides stand out as exceptionally versatile linchpins. The nitrile group can be readily transformed into a wide array of functionalities—including amines, carboxylic acids, and tetrazoles—while the alkene moiety provides a handle for further stereoselective modifications.

However, the direct and selective synthesis of functionalized alkenyl cyanides has been a persistent challenge. Traditional methods often require multi-step sequences, pre-functionalized starting materials, and harsh reaction conditions, which contribute to low atom economy and significant waste generation.[5] A significant breakthrough lies in the ability to directly translocate a functional group to an unactivated C–H bond, a transformation that represents a frontier in synthetic organic chemistry.[6][7]

This guide details a novel and powerful methodology that leverages the unique properties of a quinuclidine-based catalyst under photocatalytic conditions to achieve a selective 1,4-cyano translocation to alkenyl C(sp²)–H sites.[6][7] This process isomerizes readily available starting materials into high-value alkenyl cyanide intermediates without altering the molecular backbone, offering a transformative approach for researchers in drug discovery and development.

The Challenge: Direct Functional Group Migration to Unactivated C–H Bonds

The direct manipulation of functional groups, particularly their migration to remote, unactivated C–H positions without introducing other structural changes, is a formidable synthetic challenge.[6][7] Historically, achieving such transformations required directing groups or inherently reactive substrates. The method described herein overcomes this limitation by employing a unique catalytic system that enables the direct positional exchange between a cyano group and a C(sp²)–H bond on an alkene.[6][7] This strategy complements existing methods of alkene difunctionalization and opens new avenues for molecular design.

Core Methodology: Quinuclidine-Based Radical Cation Catalysis

The success of this cyano translocation hinges on a synergistic catalytic system involving a photocatalyst, a disulfide co-catalyst, and, most critically, a quinuclidine-based amine catalyst.

Expert Insight: Why Quinuclidine?

The choice of quinuclidine is not arbitrary; its unique bridged-ring structure imparts specific electronic and steric properties that are essential for catalytic efficacy. Unlike other tertiary amines such as triethylamine (Et₃N) or DABCO, quinuclidine can effectively form a stable N-centered radical cation, which is the key catalytic species.[6] This radical cation is sufficiently oxidizing to initiate the process but also facilitates the subsequent radical translocation and ionic elimination steps. Notably, derivatives of the Cinchona alkaloid family, such as quinine, which also contain a quinuclidine core but are substituted at the 2-position, were found to be ineffective, highlighting the specific structural requirements for this transformation.[6] The unsubstituted quinuclidine framework provides the precise balance needed to drive the reaction forward.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following key steps, initiated by visible light absorption by the photocatalyst (e.g., 4CzIPN).

Catalytic_Cycle

  • Photoexcitation: The photocatalyst (PC) absorbs visible light to form its excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst oxidizes the quinuclidine catalyst (Q) to its N-centered radical cation (Q•+).

  • Substrate Activation: The quinuclidine radical cation then oxidizes the alkene substrate to generate a substrate radical.

  • Radical Translocation: A 1,5-hydrogen atom transfer (HAT) occurs, moving the radical position.

  • Oxidation & Elimination: The resulting radical is oxidized to a carbocation, followed by elimination of a proton (H+) to restore the double bond in its new, isomerized position, yielding the final alkenyl cyanide product.[6][7]

Application Notes: Scope and Considerations

This methodology is applicable to a range of unactivated alkenes. The reaction conditions are generally mild, proceeding at room temperature under an inert atmosphere.

Substrate TypeCatalyst SystemSolventTime (h)Yield (%)
Unactivated Terminal Alkene4CzIPN (1 mol%), Quinuclidine (15 mol%), (TripS)₂ (20 mol%)CH₃CN12-24High
Internal Alkene4CzIPN (5 mol%), Quinuclidine (15 mol%), (TripS)₂ (20 mol%)CH₃CN24-48Moderate to High
Styrenyl Derivatives4CzIPN (1 mol%), Quinuclidine (15 mol%), (TripS)₂ (20 mol%)CH₃CN12High
Aliphatic Alkenes4CzIPN (5 mol%), Quinuclidine (15 mol%), (TripS)₂ (20 mol%)CH₃CN48Moderate
Note: This table is a representative summary based on published data. Yields are isolated yields and can vary.[7]

Key Considerations:

  • Role of the Disulfide: The disulfide co-catalyst, (TripS)₂, is crucial. It is believed that the corresponding thiol (TripSH) plays a role in suppressing product polymerization, which can otherwise lead to decreased yields.[6]

  • Solvent Choice: Acetonitrile (CH₃CN) is the solvent of choice, providing good solubility for the catalytic system and substrates.

  • Light Source: The reaction is driven by visible light, typically from a blue LED source.

Detailed Experimental Protocol

This protocol provides a representative procedure for the 1,4-cyano translocation of an unactivated alkene.

Experimental_Workflow

Materials & Reagents:
  • Alkene Substrate (e.g., 4-pentenenitrile derivative) (1.0 equiv)

  • Photocatalyst (e.g., 4CzIPN) (1-5 mol%)

  • Quinuclidine catalyst (15 mol%)

  • 2,4,6-Triisopropylbenzenethiol disulfide ((TripS)₂) (20 mol%)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (e.g., Schlenk tube or vial with septum)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., Blue LED lamp, 450 nm)

Procedure:
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene substrate (0.30 mmol, 1.0 equiv), the photocatalyst (e.g., 4CzIPN, 1 mol%), quinuclidine (15 mol%), and (TripS)₂ (20 mol%).

  • Solvent Addition: Under an inert atmosphere, add anhydrous acetonitrile (1.5 mL) via syringe.

  • Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Irradiation: Place the sealed vial approximately 5-10 cm from a blue LED lamp. Ensure the reaction mixture is stirring vigorously to ensure homogenous irradiation. A cooling fan may be used to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion (typically 12-48 hours), turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired alkenyl cyanide product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion and Future Outlook

The use of quinuclidine in a radical cation-mediated photocatalytic system represents a significant advance in C–H functionalization. This method provides a direct, atom-economical route to valuable alkenyl cyanide intermediates from simple precursors under mild conditions. For drug development professionals, this protocol opens up new possibilities for rapidly accessing novel chemical matter and building complex molecular architectures. The versatility of the resulting alkenyl cyanide products ensures their broad applicability in the synthesis of a new generation of therapeutic agents.

References

  • Cyano group translocation to alkenyl C(sp2)–H site by radical cation catalysis. Nature Communications.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters.
  • (PDF) Cyano group translocation to alkenyl C(sp)–H site by radical cation catalysis. ResearchGate.
  • Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Cyano-3-hydroxyquinoline Derivatives. BenchChem.
  • Pharmaceutical Intermediates in Drug Synthesis. BOC Sciences.
  • 2-Cyano-3-hydroxyquinoline: A Versatile Intermediate in Organic Synthesis. BenchChem.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Quinuclidine derivative useful in the preparation of mequitazine. Google Patents.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.

Sources

Application Notes & Protocols: The Quinuclidine Scaffold as a Powerful Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating the Role of the Quinuclidine Core

Researchers in drug discovery and synthetic chemistry are constantly seeking versatile molecular scaffolds that can serve as either foundational building blocks or powerful catalytic tools. While the initial inquiry into the use of 2-cyanoquinuclidine as a direct precursor for novel fused heterocycles reveals it to be a niche or underexplored area, a deeper dive into the literature highlights a more profound and impactful role for the quinuclidine framework.

The unique structure of quinuclidine—a rigid, bicyclic tertiary amine—imparts a combination of steric accessibility and high basicity without the possibility of self-condensation, making it an exceptional organocatalyst. This guide pivots from the specific, and less documented, role of 2-cyanoquinuclidine as a building block to the broader, well-established, and highly influential applications of quinuclidine and its derivatives as catalysts in cutting-edge synthetic transformations. We will explore its utility in hydrogen atom transfer (HAT) reactions and its novel application in photocatalytic cyano group translocation, providing detailed protocols and mechanistic insights for researchers aiming to leverage this powerful catalytic core.

Part 1: Quinuclidine Derivatives in Hydrogen Atom Transfer (HAT) Catalysis

Expertise & Experience: The Causality Behind Quinuclidine's Catalytic Prowess in HAT

Hydrogen Atom Transfer (HAT) catalysis is a powerful strategy for the selective functionalization of unactivated C-H bonds, a traditionally challenging transformation. The effectiveness of quinuclidine in this domain stems from its ability to act as a potent HAT catalyst upon activation. The lone pair on the nitrogen is readily available, and upon single-electron oxidation (often in a photoredox cycle), it forms a stabilized radical cation. This radical cation is a sufficiently strong oxidant to abstract a hydrogen atom from a substrate, initiating a radical-mediated reaction cascade.

The choice of a quinuclidine derivative is critical. Novel derivatives have been specifically designed to promote the abstraction of hydrogen from particularly strong C-H bonds, such as those found in adamantane, expanding the scope of this methodology.

Workflow for Quinuclidine-Mediated C-H Functionalization

The following diagram illustrates a general workflow for the functionalization of a strong C-H bond using a quinuclidine-based HAT catalyst in conjunction with a photoredox catalyst.

HAT_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Photochemical Reaction cluster_workup 3. Work-up & Purification reagents Substrate (e.g., Adamantane) Functionalizing Agent Quinuclidine HAT Catalyst Photoredox Catalyst Solvent vessel Inert Atmosphere Schlenk Flask (Degas with N2/Ar) reagents->vessel Combine light Irradiate with Light (e.g., Blue LED) stir Stir at Room Temp (Monitor by TLC/LC-MS) light->stir quench Quench Reaction (if necessary) extract Solvent Extraction quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for a typical HAT-catalyzed reaction.

Protocol 1: Direct C–H Functionalization of Adamantane

This protocol is based on the principles described by Martin and co-workers for the functionalization of adamantanes via dual photoredox and HAT catalysis.

Materials:

  • Adamantane (Substrate)

  • Functionalizing Agent (e.g., an electron-deficient alkene)

  • Novel Quinuclidine Derivative (HAT catalyst, ~10 mol%)

  • Photoredox Catalyst (e.g., Ir(ppy)3, ~1-2 mol%)

  • Anhydrous, Degassed Solvent (e.g., Acetonitrile)

  • Schlenk flask, magnetic stirrer, blue LED light source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the adamantane (1.0 equiv), the functionalizing agent (1.2 equiv), the quinuclidine derivative HAT catalyst (0.1 equiv), and the photoredox catalyst (0.015 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically 0.1 M.

  • Degassing (Causality): It is critical to thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles) to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical intermediates.

  • Reaction Initiation: Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the functionalized adamantane product.

Data Summary Table:

ParameterValue/ConditionRationale
Catalyst Loading 1-10 mol%Minimizes cost while ensuring efficient catalytic turnover.
Temperature Room TemperaturePhotochemical excitation provides the energy for the reaction.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the catalyst's excited state by oxygen.
Light Source Blue LEDWavelength matches the absorption maximum of common photoredox catalysts.

Part 2: Quinuclidine in Photocatalytic Cyano Group Translocation

Expertise & Experience: A Novel Catalytic Role

A groundbreaking application showcases quinuclidine's ability to act as a covalent radical catalyst to achieve a selective 1,4-cyano translocation.[1][2] This process is remarkable as it allows for the positional exchange of a cyano group and a C(sp²)–H bond on an alkenyl substrate without other structural modifications.[1] This transformation provides access to versatile alkenyl cyanide intermediates.

The mechanism leverages a quinuclidine-based N-centered radical cation, generated photocatalytically.[2] This species facilitates a sequence of radical translocation and ionic elimination, ultimately restoring the double bond with the cyano group in a new position. The uniqueness of the quinuclidine scaffold is highlighted by the fact that other tertiary amines, like DABCO, are ineffective in this specific catalytic role.[1]

Catalytic Cycle for 1,4-Cyano Translocation

The following diagram outlines the proposed catalytic cycle.

Cyano_Translocation cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Light) Quin Quinuclidine (Precatalyst) PC_star->Quin Oxidative Quenching Quin_radical Quinuclidine Radical Cation Quin->Quin_radical SET Quin_radical->PC Reductive Quenching Intermediate Radical Intermediate Quin_radical->Intermediate + Substrate Substrate Alkenyl Nitrile (Starting Material) Product Translocated Alkenyl Nitrile Intermediate->Product Elimination Product->Quin + H+

Caption: Proposed mechanism for quinuclidine-catalyzed cyano translocation.

Protocol 2: Photocatalytic 1,4-Cyano Translocation

This protocol is a representative procedure based on the principles of photocatalytic quinuclidine-based radical cation catalysis.[1][2]

Materials:

  • Alkenyl Malononitrile Derivative (Substrate)

  • Quinuclidine (Precatalyst, 10-20 mol%)

  • Photocatalyst (e.g., an organic dye or iridium complex, 1-2 mol%)

  • Thiol Co-catalyst (e.g., 2,4,6-triisopropylbenzenethiol, to suppress polymerization)[1]

  • Anhydrous, Degassed Solvent (e.g., Dichloromethane)

  • Borosilicate glass vial, magnetic stirrer, visible light source

Procedure:

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the alkenyl nitrile substrate (1.0 equiv), quinuclidine precatalyst (0.2 equiv), the photocatalyst (0.01 equiv), and the thiol co-catalyst (0.1 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.05 M.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Causality of Co-Catalyst: The thiol co-catalyst is crucial for preventing the polymerization of the electron-deficient alkene product, which was observed to be a competing side reaction under photocatalytic conditions.[1] Its removal or substitution leads to decreased reaction yields.[1]

  • Photoreaction: Place the vial in a photoreactor equipped with a fan for cooling and irradiate with the appropriate visible light source, stirring vigorously.

  • Monitoring: Follow the reaction's progress by analyzing aliquots via ¹H NMR or GC-MS.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture and purify directly by flash column chromatography to yield the isomerized alkenyl cyanide product.

Data Summary Table:

Reagent/ConditionRoleKey Insight
Quinuclidine Covalent Radical PrecatalystUnique scaffold; other amines like DABCO are ineffective.[1]
Photocatalyst Light-Absorbing SensitizerInitiates the single-electron transfer (SET) to activate quinuclidine.
Thiol Co-catalyst Polymerization InhibitorCritical for achieving good yields by preventing product degradation.[1]
Light Energy SourceEssential for the reaction; no product is detected in the dark.[1]

Part 3: Synthesis of Fused Heterocycles from Cyano-Functionalized Precursors

While 2-cyanoquinuclidine itself is not a common precursor, the cyano group is a supremely versatile functional group for the construction of nitrogen-containing heterocycles. This section provides a protocol for the synthesis of a different class of heterocycles, pyrimido[4,5-b]quinolines, starting from a cyano-quinoline derivative, demonstrating a common strategy in medicinal chemistry.[3]

Protocol 3: Synthesis of 2,4-Diaminopyrimido[4,5-b]quinoline

This protocol is based on the cyclocondensation reaction of a 2-amino-3-cyanoquinoline precursor with guanidine, a common method for constructing fused pyrimidine rings.[3]

Materials:

  • 2-Amino-3-cyanoquinoline (Starting Material)

  • Guanidine Hydrochloride

  • Sodium Ethoxide (Base)

  • Absolute Ethanol (Solvent)

  • Reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 equiv) in absolute ethanol.

  • Reagent Addition: To this solution, add 2-amino-3-cyanoquinoline (1.0 equiv) and guanidine hydrochloride (1.5 equiv).

  • Reaction (Causality): Heat the mixture to reflux. The sodium ethoxide serves to deprotonate the guanidine hydrochloride, generating free guanidine in situ. The nucleophilic guanidine then attacks the electrophilic carbon of the cyano group, initiating the cyclization cascade to form the fused pyrimidine ring.

  • Monitoring: Monitor the reaction by TLC until the starting quinoline is consumed (typically 8-12 hours).

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure 2,4-diaminopyrimido[4,5-b]quinoline.

References

  • Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Cyano-3-hydroxyquinoline Derivatives. Benchchem.
  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. (Source not fully specified in search results).
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (Source not fully specified in search results).
  • Cyano group translocation to alkenyl C(sp2)–H site by radical cation catalysis. Nature Communications.
  • Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. ARKIVOC.
  • Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. MDPI.
  • (PDF) Cyano group translocation to alkenyl C(sp)–H site by radical cation catalysis. ResearchGate.

Sources

Application Notes and Protocols: Quinuclidine Derivatives in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide an in-depth technical guide to leveraging quinuclidine derivatives in photoredox catalysis for modern organic synthesis. The content is structured to deliver not just procedural steps, but a foundational understanding of the underlying chemical principles, empowering researchers to adapt and innovate within their own laboratories.

Introduction: The Rise of Quinuclidine Derivatives in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for the construction of complex organic molecules under mild conditions.[1][2] A key challenge in this field is the selective activation of strong C–H bonds. Quinuclidine and its derivatives have gained significant attention as highly effective hydrogen atom transfer (HAT) catalysts, offering a unique solution to this challenge.[3][4] Unlike many traditional HAT reagents, quinuclidine-based catalysts excel at abstracting electron-rich, hydridic hydrogens, enabling the functionalization of a wide range of substrates that were previously difficult to activate.[5][6]

The core principle of this methodology lies in the generation of a highly electrophilic quinuclidine radical cation.[3][7] This reactive intermediate is formed through a single-electron transfer (SET) from the neutral quinuclidine to a photoexcited catalyst.[4][8] The potent HAT capability of the quinuclidine radical cation unlocks novel reaction pathways for the synthesis of valuable motifs in medicinal chemistry and materials science.

Core Mechanism: The Quinuclidine-Mediated HAT Cycle

The catalytic cycle of quinuclidine-mediated HAT in a photoredox reaction can be generalized as follows:

  • Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light and transitions to a long-lived excited state (*PC).[1]

  • Oxidative Quenching: The excited photocatalyst (*PC) is a strong oxidant and readily oxidizes quinuclidine via a single-electron transfer (SET) process. This generates the reduced form of the photocatalyst (PCred) and the key intermediate, the quinuclidine radical cation.[3][9]

  • Hydrogen Atom Transfer (HAT): The highly electrophilic quinuclidine radical cation abstracts a hydrogen atom from a suitable substrate (R-H), which typically possesses an electron-rich C-H bond. This step generates the protonated quinuclidine and a substrate-derived radical (R•).[3][10]

  • Radical Reactivity: The newly formed carbon-centered radical (R•) can engage in a variety of desired chemical transformations, such as addition to an acceptor, coupling with another radical, or interception by a transition metal catalyst.

  • Catalyst Regeneration: The reduced photocatalyst (PCred) is regenerated to its ground state (PC) through a subsequent redox event, completing the photocatalytic cycle. The protonated quinuclidine is typically deprotonated by a base present in the reaction mixture to regenerate the neutral quinuclidine for the next catalytic cycle.[11]

Quinuclidine_HAT_Cycle cluster_photoredox Photoredox Cycle cluster_HAT HAT Cycle PC Photocatalyst (PC) Excited_PC Excited PC* PC->Excited_PC Visible Light (hν) Reduced_PC Reduced PCred Excited_PC->Reduced_PC Quinuclidine (Q) (Oxidative Quenching) Quinuclidine_Radical Quinuclidine Radical Cation (Q•+) Excited_PC->Quinuclidine_Radical SET Reduced_PC->PC Oxidant Quinuclidine Quinuclidine (Q) Protonated_Quinuclidine Protonated Quinuclidine (QH+) Quinuclidine_Radical->Protonated_Quinuclidine Substrate (R-H) Quinuclidine_Radical->Protonated_Quinuclidine R-H Protonated_Quinuclidine->Quinuclidine -H+ Protonated_Quinuclidine->Quinuclidine Base Substrate Substrate (R-H) Radical Substrate Radical (R•) Substrate->Radical HAT by Q•+ Product Product Radical->Product Further Reaction

Generalized mechanism of quinuclidine-mediated HAT in photoredox catalysis.

Application & Protocol: α-Arylation of Alcohols

A significant application of this methodology is the direct α-arylation of alcohols, a transformation that provides access to valuable benzylic alcohol motifs prevalent in pharmaceuticals.[9] This protocol utilizes a triple catalytic system comprising a photoredox catalyst, a quinuclidine HAT catalyst, and a nickel catalyst.

Causality Behind Experimental Choices:
  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6): An iridium-based photocatalyst is chosen for its strong oxidizing power in the excited state, which is necessary to efficiently generate the quinuclidine radical cation.[3][9]

  • HAT Catalyst (Quinuclidine): Quinuclidine is selected for its ability to be oxidized by the excited photocatalyst and its subsequent high reactivity as a HAT catalyst towards the α-C-H bond of an alcohol.

  • Nickel Catalyst (e.g., NiBr2•glyme): A nickel catalyst is employed to facilitate the cross-coupling between the in situ generated α-hydroxy radical and the aryl halide. Nickel cycles through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) to enable this transformation.[9]

  • Lewis Acid (e.g., MgCl2): The addition of a Lewis acid can enhance the reaction by activating the alcohol towards HAT.[9]

  • Base (e.g., DABCO): An organic base is required to regenerate the neutral quinuclidine from its protonated form.[12]

Experimental Workflow Diagram:

alpha_arylation_workflow start Start prep Prepare Reaction Mixture: - Oven-dried vial - Stir bar start->prep add_solids Add Solids: - Photocatalyst - NiBr2•glyme - Quinuclidine - Lewis Acid (optional) - Aryl Halide prep->add_solids add_liquids Add Liquids: - Alcohol - Solvent (e.g., DMA) add_solids->add_liquids degas Degas Mixture: - Freeze-pump-thaw (3 cycles) or - Sparge with N2 add_liquids->degas irradiate Irradiate with Visible Light (e.g., Blue LED) at RT degas->irradiate monitor Monitor Reaction (TLC, GC-MS, LC-MS) irradiate->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Step-by-step workflow for the α-arylation of alcohols.
Detailed Protocol: α-Arylation of an Alcohol with an Aryl Bromide

Materials:

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • NiBr2•glyme

  • Quinuclidine

  • Aryl bromide

  • Alcohol

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the iridium photocatalyst (1-2 mol%), NiBr2•glyme (5-10 mol%), and quinuclidine (10-20 mol%).

  • Add the aryl bromide (1.0 equiv) and the alcohol (2.0-3.0 equiv).

  • Seal the vial with a septum-containing cap.

  • Add anhydrous DMA (to achieve a concentration of 0.1 M with respect to the aryl bromide).

  • Degas the reaction mixture by sparging with nitrogen for 15-20 minutes or by three cycles of freeze-pump-thaw.

  • Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:
EntryAryl HalideAlcoholYield (%)Reference
14-BromobenzonitrileMethanol85[9]
24-BromoacetophenoneEthanol78[9]
31-Bromo-4-methoxybenzeneIsopropanol92[9]
43-BromopyridineCyclohexanol65[3]

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Further Applications and Considerations

The utility of quinuclidine derivatives in photoredox catalysis extends beyond the α-arylation of alcohols. Other notable applications include:

  • α-Functionalization of Amines and Ethers: Similar to alcohols, the α-C-H bonds of amines and ethers can be selectively functionalized.[3][10]

  • C(sp2)-H Functionalization of Aldehydes: Quinuclidine can act as a HAT catalyst to generate acyl radicals from aldehydes for subsequent reactions.[3]

  • Carboarylation of Styrenes: In combination with other catalysts, quinuclidine can facilitate the addition of an aryl group and a carboxyl group across a double bond.[3]

Trustworthiness and Self-Validation:

The protocols described herein are designed to be self-validating. The expected products can be characterized by standard analytical techniques (NMR, MS, IR). The robustness of these reactions is often demonstrated by their tolerance to a wide range of functional groups. For troubleshooting, it is crucial to ensure an inert atmosphere, as oxygen can quench the excited state of the photocatalyst and participate in side reactions. The purity of reagents and solvents is also critical for reproducibility.

References

  • Xiao, W., Wang, X., Liu, R., & Wu, J. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters, 32(6), 1847-1856. [Link]

  • Xiao, W., Wang, X., Liu, R., & Wu, J. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters, 32(6), 1847-1856. [Link]

  • Meger, F. S., & Murphy, J. A. (2023). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. Chemical Science, 14(3), 485-490. [Link]

  • Li, Y., et al. (2020). Superiority of Iridium Photocatalyst and Role of Quinuclidine in Selective α-C(sp3)–H Alkylation: Theoretical Insights. The Journal of Organic Chemistry, 86(1), 544-554. [Link]

  • Xiao, W., Wang, X., Liu, R., & Wu, J. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. ResearchGate. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Catalysts. Chemical Reviews, 113(7), 5322-5363. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Catalysts. Chemical Reviews, 113(7), 5322-5363. [Link]

  • Synfacts. (2020). Quinacridinium Ion as a Versatile Organic Photoredox Catalyst for Red-Light-Mediated Reactions. Synfacts, 16(10), 1185. [Link]

  • Zhang, P., Le, C. C., & MacMillan, D. W. C. (2016). Selective Hydrogen Atom Abstraction through Induced Bond Polarization: Direct α‐Arylation of Alcohols through Photoredox, HAT. Angewandte Chemie International Edition, 55(24), 6954-6958. [Link]

  • Gualandi, A., & Cozzi, P. G. (2021). Metalla-Photoredox Catalysis with Organic Dyes. Organic & Biomolecular Chemistry, 19(16), 3527-3550. [Link]

  • Procter, R. S. J., & Davis, H. J. (2020). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1148-1162. [Link]

  • Wang, D., et al. (2021). Semiheterogeneous Photoredox Catalysis: Synthesis of 3-Sulfonylquinolines via Radical Multicomponent Cascade Annulation. Organic Letters, 23(15), 5840-5845. [Link]

  • MacMillan, D. W. C. (2015). Photoredox Catalysis. [Link]

  • Wang, C., et al. (2021). Applications of red light photoredox catalysis in organic synthesis. Organic & Biomolecular Chemistry, 19(44), 9576-9591. [Link]

  • Sharma, A., et al. (2024). Recent Advances in Photoredox Catalysis for Organic Synthesis. Chemistry & Biodiversity, 21(1), e202301552. [Link]

  • Liu, T. (2024, June 21). Advanced Organic Chemistry: Introduction to Photoredox Catalysis [Video]. YouTube. [Link]

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Application Notes and Protocols for the Use of 2-Cyanoquinuclidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Cyanoquinuclidine Scaffold

The quinuclidine ring system, a rigid bicyclic amine, is a well-established privileged scaffold in medicinal chemistry. Its conformational rigidity reduces the entropic penalty upon binding to a biological target, and its basic nitrogen atom can participate in key ionic interactions. The introduction of a cyano (-C≡N) group at the 2-position of the quinuclidine framework creates a unique and valuable building block for drug discovery. The nitrile group is a versatile functional handle for further chemical modifications and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] This document provides a detailed guide to the synthesis, applications, and biological context of 2-cyanoquinuclidine, with a focus on its potential in the discovery of novel therapeutics for central nervous system (CNS) disorders.

Part 1: Synthesis of 2-Cyanoquinuclidine

The synthesis of 2-cyanoquinuclidine can be approached through the functionalization of the quinuclidine core. A plausible and efficient method involves the α-lithiation of quinuclidine N-oxide followed by electrophilic cyanation. This strategy allows for regioselective functionalization at the 2-position.

Experimental Protocol: Synthesis of 2-Cyanoquinuclidine

This protocol is adapted from methodologies for the α-functionalization of quinuclidine N-oxide.[4]

Step 1: Quinuclidine N-oxide Synthesis

  • Dissolve quinuclidine in a suitable solvent such as methanol.

  • Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the excess oxidizing agent, for instance, with sodium sulfite.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinuclidine N-oxide.

Step 2: α-Lithiation and Cyanation

  • Dissolve quinuclidine N-oxide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution to facilitate α-lithiation.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Introduce a cyanating agent, for example, cyanogen bromide or tosyl cyanide, as a solution in anhydrous THF, dropwise to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for several hours before gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-cyanoquinuclidine 1-oxide.

Step 3: Reduction of the N-oxide

  • Dissolve the purified 2-cyanoquinuclidine 1-oxide in a suitable solvent.

  • Treat with a reducing agent, such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation, to reduce the N-oxide back to the tertiary amine.

  • Work up the reaction mixture appropriately to isolate the final product, 2-cyanoquinuclidine.

Logical Workflow for 2-Cyanoquinuclidine Synthesis

G Quinuclidine Quinuclidine QNO Quinuclidine N-oxide Quinuclidine->QNO Oxidation (e.g., H₂O₂) Lithiated_QNO α-Lithiated Quinuclidine N-oxide QNO->Lithiated_QNO α-Lithiation (e.g., n-BuLi, -78°C) Cyano_QNO 2-Cyanoquinuclidine 1-oxide Lithiated_QNO->Cyano_QNO Electrophilic Cyanation (e.g., Cyanogen Bromide) Cyano_Quinuclidine 2-Cyanoquinuclidine Cyano_QNO->Cyano_Quinuclidine Reduction (e.g., PCl₃)

Caption: Synthetic workflow for 2-cyanoquinuclidine.

Part 2: Application in Drug Discovery - Targeting Nicotinic Acetylcholine Receptors

The rigid framework of the quinuclidine moiety is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs).[5] These ligand-gated ion channels are implicated in a variety of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them attractive drug targets.[6][7] The introduction of the 2-cyano group can modulate the binding affinity and selectivity of quinuclidine-based ligands for different nAChR subtypes.

Biological Context: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric protein complexes that form an ion channel through the cell membrane. In the CNS, the most abundant subtypes are the α4β2 and α7 receptors.[5] Upon binding of the endogenous neurotransmitter acetylcholine, or an exogenous agonist, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated ion channels and other signaling cascades.

The Ca²⁺ influx through nAChRs is particularly important as it can trigger a variety of downstream signaling pathways, including those involved in neurotransmitter release, synaptic plasticity, and cell survival.[6]

Signaling Pathway of nAChR Activation

G cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Cation_Influx Na⁺/Ca²⁺ Influx nAChR->Cation_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, 2-Cyanoquinuclidine Derivative) Agonist->nAChR Binds to Ca_Signal Increased Intracellular Ca²⁺ Cation_Influx->Ca_Signal Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activation VGCC->Ca_Signal Neurotransmitter_Release Neurotransmitter Release Ca_Signal->Neurotransmitter_Release Gene_Expression Changes in Gene Expression Ca_Signal->Gene_Expression Cation_Infllux Cation_Infllux Cation_Infllux->Depolarization

Caption: Downstream signaling upon nAChR activation.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 2-cyanoquinuclidine derivatives is not extensively published, general principles for quinuclidine-based nAChR ligands can be extrapolated. The cyano group at the 2-position can:

  • Act as a hydrogen bond acceptor: Interacting with specific residues in the nAChR binding pocket.

  • Influence the electronics of the quinuclidine ring: Potentially altering the pKa of the basic nitrogen.

  • Serve as a synthetic handle: For the introduction of larger substituents to probe the binding site.

The development of selective modulators for different nAChR subtypes is a key goal in this area of research.

Quantitative Data for Representative Quinuclidine-Based nAChR Ligands

The following table presents biological activity data for some known quinuclidine derivatives that modulate nAChR activity. This data is provided to illustrate the potential potency and selectivity that could be achieved with novel 2-cyanoquinuclidine analogs.

Compound ClassTarget nAChR SubtypeActivity (Ki or IC₅₀)Reference
Substituted Quinuclidinesα710-100 nM[8]
Quinuclidine Amidesα750-200 nM[8]
Azabicyclic TriazolesMuscarinic (for comparison)1-50 nM[9]
Quinuclidinol Estersα4β21-10 µM[5]

Note: This table contains representative data for related compounds, as specific data for 2-cyanoquinuclidine derivatives is not widely available in the public domain.

Part 3: Future Perspectives and Conclusion

The 2-cyanoquinuclidine scaffold represents a promising, yet underexplored, platform for the design of novel CNS-active agents. Its synthetic accessibility and the versatile nature of the nitrile group offer numerous avenues for the creation of diverse chemical libraries. The strong precedent for quinuclidine-based compounds targeting nicotinic acetylcholine receptors suggests that this is a particularly fruitful area for future investigation.

Researchers and drug development professionals are encouraged to explore the synthesis of novel 2-cyanoquinuclidine derivatives and evaluate their activity at various nAChR subtypes. Such studies could lead to the discovery of new drug candidates for a range of debilitating neurological and psychiatric disorders.

References

  • CN101679287A - nicotinic acetylcholine receptor modulators - Google P
  • The University of Liverpool Repository. 33208967.pdf. (URL: [Link])

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed. (URL: [Link])

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC - PubMed Central. (URL: [Link])

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors - AIR Unimi. (URL: [Link])

  • US9657010B2 - Substituted quinuclidines as alpha 7-nicotinic acetylcholine receptor activity modulators - Google P
  • EP0409931B1 - Quinuclidine therapeutic agents - Google P
  • 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed. (URL: [Link])

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (URL: [Link])

  • Biological activity of natural 2-quinolinones - PubMed. (URL: [Link])

  • (PDF) Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. (URL: [Link])

  • (PDF) Nicotinic Acetylcholine Receptor Modulators - ResearchGate. (URL: [Link])

  • Substituent variation in azabicyclic triazole- and tetrazole-based muscarinic receptor ligands | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Synthesis of An Azabicyclic Ketamine Analog | PDF | Nmda Receptor | Synapse - Scribd. (URL: [Link])

  • Biological Activity of Natural and Synthetic Compounds - MDPI. (URL: [Link])

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Catalytic Applications of Cinchona Alkaloids: A Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Cinchona Alkaloids in Catalysis

Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, have emerged as a cornerstone in the field of asymmetric catalysis.[1][2] Their remarkable success stems from a unique and rigid molecular architecture, featuring a quinoline ring system linked to a quinuclidine core through a hydroxymethylene bridge. This arrangement of functional groups, particularly the basic quinuclidine nitrogen and the acidic C9-hydroxyl group, allows these molecules to act as highly effective bifunctional catalysts.[3][4] They can simultaneously activate both the nucleophile and the electrophile in a chemical reaction, leading to a highly organized transition state and, consequently, excellent control over the stereochemical outcome.[4]

The pseudoenantiomeric relationship between pairs of Cinchona alkaloids, such as quinine and quinidine, or cinchonidine and cinchonine, is a particularly powerful feature.[1] This allows for the selective synthesis of either enantiomer of a desired product simply by choosing the appropriate alkaloid catalyst. Furthermore, the Cinchona scaffold is readily amenable to chemical modification, particularly at the C9-hydroxyl group.[5] This has led to the development of a vast library of derivatives, including ethers, esters, and, more recently, urea, thiourea, and squaramide-containing catalysts, which often exhibit enhanced reactivity and enantioselectivity for a wide range of transformations.[5][6][7]

This document provides a detailed overview of the catalytic applications of Cinchona alkaloids, with a focus on their quinuclidine-mediated reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these versatile organocatalysts in asymmetric synthesis. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present data to guide catalyst and reaction condition selection.

Asymmetric Michael Addition: A Workhorse for C-C Bond Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids and their derivatives have proven to be exceptional catalysts for rendering this transformation highly enantioselective. The catalytic cycle typically involves a bifunctional activation mechanism.

Mechanistic Insights

In a typical Cinchona alkaloid-catalyzed Michael addition, the basic quinuclidine nitrogen deprotonates the nucleophile (e.g., a malonate ester), increasing its nucleophilicity.[8] Simultaneously, the C9-hydroxyl group (or a hydrogen-bond-donating group of a modified catalyst, such as a thiourea) activates the electrophile (e.g., a nitroolefin) by forming a hydrogen bond with the nitro group, lowering its LUMO energy and orienting it for facial-selective attack by the nucleophile.[8] This dual activation within a chiral environment is the key to the high enantioselectivity observed.

For modified catalysts, such as thiourea derivatives, the two N-H protons of the thiourea moiety form a bidentate hydrogen bond with the nitro group of the nitroolefin, providing a more rigid and organized transition state, which often leads to even higher enantioselectivities.[6][8]

Caption: Bifunctional activation in a Cinchona alkaloid-catalyzed Michael addition.

Representative Data

The following table summarizes the performance of various Cinchona alkaloid catalysts in the asymmetric Michael addition of diethyl malonate to β-nitrostyrene.

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cinchonine (10)TolueneRT728552[6]
9-epi-Cinchonine thiourea (1e) (10)TolueneRT249595[6]
Quinine-derived squaramide (5)THFRT487698[9]
Cinchonidine-derived thiourea (1a)Toluene-20489193[8]
Detailed Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

This protocol is a general guideline based on procedures reported in the literature.[6][8]

Materials:

  • Cinchona alkaloid-derived thiourea catalyst (e.g., 9-amino(9-deoxy) epicinchonine derivative 1e )

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the Cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Add diethyl malonate (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Sharpless Asymmetric Dihydroxylation: A Landmark in Stereoselective Oxidation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from olefins.[4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid-derived ligand and a stoichiometric co-oxidant. The commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) have made this reaction exceptionally user-friendly.[4][10]

Mechanistic Insights

The catalytic cycle of the Sharpless AD involves the formation of a chiral osmium(VIII)-ligand complex. This complex then undergoes a [3+2] cycloaddition with the olefin to form an osmate(VI) ester. The stereochemistry of the diol is determined by the face of the olefin that preferentially binds to the chiral catalyst. Hydrolysis of the osmate ester releases the diol and an osmium(VI) species. The co-oxidant then regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[4] The phthalazine (PHAL) core in the ligands used in AD-mix is believed to create a binding pocket that enhances the enantioselectivity.

Sharpless_AD_Cycle OsVIII OsO4-Ligand Complex OsmateEster Osmate(VI) Ester OsVIII->OsmateEster [3+2] Cycloaddition Olefin Olefin Olefin->OsmateEster Diol Vicinal Diol OsmateEster->Diol Hydrolysis OsVI Os(VI) Species OsmateEster->OsVI OsVI->OsVIII Reoxidation Cooxidant Co-oxidant (e.g., K3[Fe(CN)6]) Cooxidant->OsVIII

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Representative Data

The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.

OlefinAD-mixYield (%)ee (%)Reference
trans-StilbeneAD-mix-β94>99[11]
1-DodeceneAD-mix-β9097[11]
StyreneAD-mix-α8596[11]
Methyl trans-cinnamateAD-mix-β9794[11]
Detailed Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

This protocol is adapted from established procedures for using AD-mix.[10]

Materials:

  • AD-mix-β

  • trans-Stilbene

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of olefin).

  • Add AD-mix-β (1.4 g per 1 mmol of olefin) to the solvent mixture and stir vigorously at room temperature until two clear phases are formed (the aqueous phase should be yellow).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trans-stilbene (1 mmol) to the cold, stirring mixture.

  • Continue stirring vigorously at 0 °C for 24 hours. The reaction mixture will turn from yellow to a brownish-green color.

  • After 24 hours, add sodium sulfite (1.5 g per 1 mmol of olefin) and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford (R,R)-1,2-diphenyl-1,2-ethanediol.

  • Determine the enantiomeric excess by chiral HPLC or by comparing the optical rotation to the literature value.

Asymmetric Aldol and Mannich Reactions: Constructing Chiral β-Hydroxy and β-Amino Carbonyl Compounds

Cinchona alkaloids and their derivatives are also effective catalysts for asymmetric aldol and Mannich reactions, providing access to valuable chiral β-hydroxy and β-amino carbonyl compounds, respectively.[5][12]

Mechanistic Insights

In the aldol reaction , the quinuclidine nitrogen can act as a Brønsted base to deprotonate a ketone, forming a chiral enolate. Alternatively, primary amine derivatives of Cinchona alkaloids can catalyze the reaction through an enamine mechanism. The C9-hydroxyl group or a modified hydrogen-bond donor then activates the aldehyde electrophile.

In the Mannich reaction , a similar bifunctional activation is at play. The catalyst activates the imine electrophile through hydrogen bonding, while the basic quinuclidine nitrogen activates the nucleophile. Squaramide- and thiourea-modified Cinchona alkaloids are particularly effective for these transformations.[5]

Caption: Catalytic activation in an asymmetric Mannich reaction.

Representative Data for Asymmetric Mannich Reaction
CatalystNucleophileElectrophileYield (%)ee (%)Reference
Squaramide-QuinineDimethyl malonateN-Boc-benzaldimine6199[5]
Thiourea-CinchonineAcetophenoneN-PMP-isatin imine9598[13]
Detailed Experimental Protocol: Asymmetric Mannich Reaction

This is a general protocol for the synthesis of β-amino acid derivatives catalyzed by a squaramide Cinchona alkaloid.[5]

Materials:

  • Squaramide Cinchona alkaloid catalyst

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., 2-amino-1,3,4-thiadiazole)

  • Dimethyl malonate

  • Dichloromethane (DCM, anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a stirred solution of the amine (0.5 mmol) and aldehyde (0.5 mmol) in anhydrous DCM (2 mL) at room temperature, add activated 4 Å molecular sieves.

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add the squaramide Cinchona alkaloid catalyst (0.05 mmol, 10 mol%).

  • Add dimethyl malonate (0.6 mmol).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After completion, filter off the molecular sieves and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired β-amino acid derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The quinuclidine core of Cinchona alkaloids provides a privileged chiral scaffold for the design and application of a wide array of organocatalysts. Their bifunctional nature, tunability, and commercial availability have established them as indispensable tools in modern asymmetric synthesis. The protocols and data presented herein serve as a starting point for researchers looking to harness the power of these remarkable natural product-derived catalysts for the efficient and stereoselective construction of complex chiral molecules. Further exploration of modified Cinchona alkaloids and their immobilization on solid supports will undoubtedly continue to expand the scope and utility of this important class of catalysts.[2]

References

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]

  • Mettath, S., Srikanth, G. S. C., Dangerfield, B. S., & Castle, S. L. (2005). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 70(18), 7246–7252. [Link]

  • Deng, L., et al. (2006). Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society, 128(14), 4564–4565. [Link]

  • Dangerfield, B. S., Mettath, S., & Castle, S. L. (2006). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. Tetrahedron: Asymmetry, 17(12), 1815-1820. [Link]

  • Imperial College London, Department of Chemistry. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]

  • McCooey, S. H., & Connon, S. J. (2007). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (16), 1636-1638. [Link]

  • MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Marcos, A., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(19), 7359-7362. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, 6, 41-63. [Link]

  • Chemospecific. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). AD-mix-α and AD-mix-β: The essential reagents for Sharpless asymmetric dihydroxylation reactions. [Link]

  • Itsuno, S., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4309–4317. [Link]

  • Iqbal, N., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

  • Itsuno, S., et al. (2023). Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions. Polymers for Advanced Technologies, 34(11), 3865-3873. [Link]

  • Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 524-532. [https://www.moodle.units.it/pluginfile.php/437055/mod_resource/content/1/Deng Acc Chem Res 2004.pdf]([Link] Acc Chem Res 2004.pdf)

  • Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(26), 7774-7775. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41-63. [Link]

  • Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 7(19), 4185–4188. [Link]

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Application Notes and Protocols for 2-Cyanoquinuclidine in the Development of Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinuclidine scaffold is a privileged bicyclic amine structure that has garnered significant attention in medicinal chemistry due to its rigid conformation and potential for diverse biological activities.[1] Various derivatives of quinuclidine have been explored for their therapeutic potential, including their role as anti-proliferative agents.[2] This document provides detailed application notes and protocols for the investigation of a novel derivative, 2-cyanoquinuclidine, as a potential anti-proliferative agent. While direct studies on 2-cyanoquinuclidine are not yet prevalent in published literature, this guide extrapolates from established methodologies for the synthesis of 2-substituted quinuclidines and the well-documented anti-cancer properties of related quinuclidinone analogs.[2] We present a plausible synthetic route, protocols for in vitro anti-proliferative evaluation, and a hypothesized mechanism of action to guide researchers in this promising area of drug discovery.

Introduction: The Rationale for Investigating 2-Cyanoquinuclidine

The quinuclidine nucleus is a key pharmacophore in a variety of biologically active compounds.[3] Notably, quinuclidinone analogs have demonstrated significant anti-proliferative effects in various cancer cell lines, including lung and breast cancer.[2][4][5] The introduction of a cyano (-C≡N) group into small molecules is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. The nitrile group can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially leading to improved interactions with biological targets.[6][7]

Given the established anti-cancer potential of the quinuclidine scaffold and the favorable properties of the nitrile functional group, 2-cyanoquinuclidine presents itself as a compelling candidate for investigation as a novel anti-proliferative agent. These notes aim to provide a foundational framework for its synthesis, biological evaluation, and mechanistic elucidation.

Synthesis of 2-Cyanoquinuclidine: A Proposed Route

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Wolff-Kishner Reduction A 3-Quinuclidinone C (3-Oxo-quinuclidin-2-ylidene)-malononitrile A->C Piperidine, Benzene, Reflux B Malononitrile B->C D (3-Oxo-quinuclidin-2-ylidene)-malononitrile E 2-Cyano-3-quinuclidinone D->E NaBH4, Methanol F 2-Cyano-3-quinuclidinone G 2-Cyanoquinuclidine F->G Hydrazine hydrate, KOH, Ethylene glycol, Heat G A Select Cancer Cell Lines (e.g., H1299, MCF-7) B Cell Seeding in 96-well plates A->B C Treatment with 2-Cyanoquinuclidine (Varying Concentrations) B->C D Incubation (24-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I G A 2-Cyanoquinuclidine B Cellular Stress A->B C p53 Activation B->C D p21 Upregulation C->D G Bax Upregulation C->G E CDK Inhibition D->E F G1/S Phase Cell Cycle Arrest E->F H Mitochondrial Apoptotic Pathway G->H I Apoptosis H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Quinuclidine Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinuclidine catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting reactions catalyzed by quinuclidine and its derivatives. Our goal is to move beyond simple procedural lists and explain the "why" behind experimental choices, ensuring robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

This is one of the most common challenges in catalysis. A systematic approach is crucial to identify the root cause.

Potential Causes & Solutions:

  • Catalyst Inactivity or Degradation:

    • Cause: Quinuclidine, being a tertiary amine, can be susceptible to oxidation, especially if not stored under an inert atmosphere.[1] Impurities in the catalyst can also poison the reaction.

    • Solution:

      • Verify Catalyst Purity: Use a fresh bottle of high-purity quinuclidine.[2] If in doubt, purify the catalyst by sublimation.

      • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially in photoredox reactions where radical species are generated.[3]

      • Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen.

  • Incorrect Reaction Conditions:

    • Cause: The catalytic efficiency of quinuclidine is highly dependent on solvent, temperature, and the presence of additives.[4][5]

    • Solution:

      • Solvent Screening: The choice of solvent can dramatically affect reaction rates by stabilizing or destabilizing reactants and transition states.[6][7] Aprotic solvents are generally preferred. In some cases, like the Baylis-Hillman reaction, the presence of a protic co-solvent like methanol can be beneficial.[5]

      • Temperature Optimization: While higher temperatures often increase reaction rates, they can also lead to catalyst degradation or side product formation.[4] Perform a temperature screen (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance.[4]

      • Additives: For certain reactions, such as the Baylis-Hillman reaction, the addition of a proton source like methanol can accelerate the catalytic cycle.[5]

  • Substrate-Related Issues:

    • Cause: Not all substrates are equally reactive under a given set of conditions. Steric hindrance or electronic effects can significantly impact reactivity.[8]

    • Solution:

      • Run a Control Reaction: Use a known, reactive substrate to confirm that the catalyst and conditions are viable.

      • Modify the Substrate: If possible, consider using a more activated substrate to improve reactivity.

      • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) may be necessary.

Troubleshooting Decision Tree

Troubleshooting start Low/No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate sublimate Purify Catalyst (Sublimation) check_catalyst->sublimate inert Use Inert Atmosphere check_catalyst->inert solvent Screen Solvents check_conditions->solvent temp Optimize Temperature check_conditions->temp additives Consider Additives check_conditions->additives control_rxn Run Control Reaction check_substrate->control_rxn modify_sub Modify Substrate check_substrate->modify_sub inc_loading Increase Catalyst Loading check_substrate->inc_loading

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Potential Causes & Solutions:

  • Catalyst-Substrate Side Reactions:

    • Cause: In some cases, quinuclidine can react directly with the substrate in a non-catalytic manner, such as through an SN2 alkylation if an alkyl halide is present.[9]

    • Solution:

      • Lower Catalyst Concentration: Using a catalytic amount of quinuclidine can limit its direct consumption with the substrate.[9]

      • Protecting Groups: The use of an N-acyl moiety on an amine substrate can prevent unproductive N-alkylation by an alkyl halide.[9]

  • Over-reaction or Decomposition:

    • Cause: The desired product may be unstable under the reaction conditions, leading to decomposition or further reaction.

    • Solution:

      • Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction over time.[10] This will help determine the optimal reaction time to maximize product formation and minimize decomposition.

      • Lower Temperature: Reducing the reaction temperature can often slow down decomposition pathways more than the desired reaction.

  • Air/Moisture Sensitivity:

    • Cause: Some intermediates or products may be sensitive to air or moisture, leading to hydrolysis or oxidation.

    • Solution:

      • Strict Anhydrous/Anoxic Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas.

Issue 3: Difficulty in Catalyst Removal/Product Purification

Quinuclidine is a basic and relatively volatile compound, which can sometimes complicate purification.

Potential Causes & Solutions:

  • Co-elution during Chromatography:

    • Cause: Quinuclidine may have a similar polarity to the product, leading to co-elution.

    • Solution:

      • Acidic Wash: Before chromatography, perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the quinuclidine, making it water-soluble and easily separable from the organic layer.

      • Immobilized Catalyst: Consider using a polymer-supported quinuclidine catalyst, which can be easily filtered off at the end of the reaction.[4]

  • Product Instability on Silica Gel:

    • Cause: The acidic nature of silica gel can sometimes cause decomposition of acid-sensitive products.

    • Solution:

      • Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

      • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the application of quinuclidine in catalysis.

Q1: What is the primary catalytic role of quinuclidine?

A1: Quinuclidine primarily acts as a nucleophilic catalyst or a hydrogen-atom-transfer (HAT) catalyst.[2][3] Its unhindered nitrogen atom makes it a potent nucleophile.[1] In photoredox catalysis, it can be oxidized to a quinuclidine radical cation, which is a powerful hydrogen atom abstractor, enabling the functionalization of C-H bonds.[3]

Q2: How does the basicity of quinuclidine affect its catalytic activity?

A2: There is a direct correlation between the basicity (as measured by the pKa of its conjugate acid) and the reactivity of quinuclidine-based catalysts in certain reactions like the Baylis-Hillman reaction.[5] Quinuclidine, having a high pKa (11.3), is generally a more active catalyst than less basic derivatives.[5]

Q3: What are the key parameters to consider when optimizing a quinuclidine-catalyzed reaction?

A3: The key parameters to optimize are:

  • Catalyst Loading: Typically ranges from 5 to 20 mol%.

  • Solvent: Aprotic solvents are common, but the optimal choice is reaction-dependent.[4][6]

  • Temperature: Often between room temperature and 80 °C.[4]

  • Concentration: The concentration of reactants can influence reaction kinetics.

  • Additives: In some cases, co-catalysts or additives can significantly enhance the reaction rate and yield.[5]

Q4: Can quinuclidine catalysts be recycled?

A4: While homogeneous quinuclidine can be challenging to recover, immobilized versions have been developed.[4] For instance, quinuclidine immobilized on porous polymeric microparticles has been shown to be reusable for multiple catalytic cycles.[4]

Q5: What are the safety considerations when working with quinuclidine?

A5: Quinuclidine is a white, crystalline, volatile solid.[1] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Part 3: Experimental Protocols & Data

General Protocol for a Quinuclidine-Catalyzed Reaction (Baylis-Hillman Type)

This protocol provides a general starting point for optimization.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the activated alkene (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., DMF, 2.0 mL).

  • Catalyst Addition: Add quinuclidine (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC analysis.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalyst Performance in the Baylis-Hillman Reaction

The following table summarizes the effect of different quinuclidine-based catalysts on the Baylis-Hillman reaction.

CatalystpKa of Conjugate AcidReactivity OrderReference
Quinuclidine11.31 (Highest)[5]
3-Hydroxyquinuclidine9.92[5]
3-Acetoxyquinuclidine9.34[5]
DABCO8.73[5]
3-Chloroquinuclidine8.95[5]
Quinuclidinone7.26 (Lowest)[5]
Quinuclidine Catalytic Cycle in Photoredox C-H Functionalization

The diagram below illustrates the general mechanism of quinuclidine as a HAT catalyst in a photoredox reaction.

Catalytic_Cycle PC Photocatalyst (PC) PC_star *PC (Excited State) PC->PC_star Q_radical Q•+ (Radical Cation) PC_star->Q_radical SET with Q Q Quinuclidine (Q) Q_radical->Q Substrate_radical Substrate• (R•) Q_radical->Substrate_radical HAT from R-H Substrate_H Substrate-H (R-H) Product Functionalized Product Substrate_radical->Product Reaction with Reagent

Caption: A simplified catalytic cycle for quinuclidine in photoredox reactions.[3]

References

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters.
  • Quinuclidine-Immobilized Porous Polymeric Microparticles as a Compelling Catalyst for the Baylis–Hillman Reaction.
  • The Synthesis of Functionalised Quinuclidines. The University of Liverpool Repository.
  • Proposed catalytic cycle of quinuclidine‐catalyzed halocyclizations...
  • The Indispensable Role of Quinuclidine in Pharmaceutical Innov
  • A Technical Guide to Enantiopure Quinuclidine Compounds in Research. Benchchem.
  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. NIH.
  • Quincorine catalyst deactivation and regener
  • Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers.
  • Selective sp3 C–H alkylation via polarity-m
  • Understanding the Origins of Site Selectivity in Hydrogen Atom Transfer Reactions from Carbohydrates to the Quinuclidinium Radical Cation: A Computational Study.
  • Correlation Between pK(a) and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. PubMed.
  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
  • Solvent effects. Wikipedia.

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Quinuclidine Functionalization: A Technical Support Center for Navigating Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

The quinuclidine motif, a bicyclic bridged amine, is a privileged scaffold in medicinal chemistry and materials science, lending unique three-dimensional structure and basicity to molecules. However, the seemingly simple task of selectively functionalizing this saturated ring system is fraught with challenges, primarily concerning regioselectivity. With multiple C-H bonds of similar reactivity, achieving site-selective modification requires a nuanced understanding of the subtle interplay between steric and electronic effects, as well as the judicious choice of synthetic strategy.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering regioselectivity issues in the functionalization of the quinuclidine ring. Through a series of frequently asked questions and detailed troubleshooting guides, this document, authored from the perspective of a Senior Application Scientist, aims to demystify the complexities of quinuclidine chemistry and provide actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinuclidine functionalization so challenging?

A1: The primary challenge lies in the inherent symmetry and conformational rigidity of the quinuclidine core. The C2, C6, and C7 positions are electronically similar, as are the C3 and C5 positions, making it difficult for reagents to differentiate between them. Furthermore, the bridgehead C4 position presents its own unique reactivity profile. Direct C-H functionalization often leads to mixtures of products, necessitating carefully designed strategies to achieve selectivity.[1][2][3]

Q2: What are the key factors that govern regioselectivity in quinuclidine reactions?

A2: Two primary factors are at play:

  • Steric Hindrance: The cage-like structure of quinuclidine can sterically shield certain positions from attack by bulky reagents. The bridgehead position (C4) is particularly hindered.

  • Electronic Effects: The electron-withdrawing inductive effect of the nitrogen atom acidifies the α-protons (C2, C6, C7), making them more susceptible to deprotonation. This effect diminishes with distance, influencing the reactivity of the β (C3, C5, C8) and γ (C4) positions.

Judicious manipulation of these factors through the choice of reagents, catalysts, and directing groups is paramount for controlling the site of functionalization.[4][5]

Q3: When should I consider a classical ring-forming strategy versus direct functionalization?

A3: Classical methods, which typically involve the cyclization of a pre-functionalized piperidine precursor, offer excellent control over substituent placement as the desired functionality is incorporated before the bicyclic system is formed.[6] However, these multi-step syntheses can be lengthy and are often limited by the availability of the requisite piperidine starting materials.[6]

Direct functionalization of a pre-existing quinuclidine ring is more atom-economical and is particularly advantageous for late-stage modification of complex molecules.[7][8][9] This approach is preferable when rapid access to a library of analogs is desired.

Q4: How does the formation of a quinuclidine N-oxide alter its reactivity and selectivity?

A4: The oxidation of the quinuclidine nitrogen to an N-oxide is a powerful strategy for activating the α-positions (C2, C6, C7) towards deprotonation.[6][10] The N-oxide group enhances the acidity of the α-protons, facilitating their removal by a strong base to form a carbanion. This carbanion can then be trapped by a variety of electrophiles, leading to α-functionalized quinuclidines with high regioselectivity.[6][10]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Addition to a Pre-formed Quinuclidine

Issue: My reaction with an electrophile is producing a mixture of C2/C3/C4-substituted isomers with no clear selectivity.

Underlying Cause: Direct electrophilic attack on the neutral quinuclidine ring is often unselective due to the similar nucleophilicity of the C-H bonds. The reaction conditions may not be sufficient to differentiate between the subtle electronic differences of the various positions.

Troubleshooting Workflow:

G start Low Regioselectivity in Electrophilic Addition strategy1 Strategy 1: N-Oxide Activation for α-Functionalization start->strategy1 strategy2 Strategy 2: Radical Functionalization via HAT Catalysis start->strategy2 strategy3 Strategy 3: Introduction of a Directing Group start->strategy3 step1_1 Oxidize quinuclidine to the N-oxide. strategy1->step1_1 step2_1 Employ a photoredox catalyst (e.g., an Iridium complex) and a HAT catalyst (quinuclidine itself or a derivative). strategy2->step2_1 step3_1 Install a removable directing group at a known position. strategy3->step3_1 step1_2 Deprotonate at C2 with a strong, non-nucleophilic base (e.g., LDA, s-BuLi). step1_1->step1_2 step1_3 Trap the resulting carbanion with your electrophile. step1_2->step1_3 step2_2 Generate the electrophilic quinuclidinium radical cation. step2_1->step2_2 step2_3 This selectively abstracts a hydridic C-H bond (often at a tertiary carbon if present). step2_2->step2_3 step3_2 The directing group will chelate to a metal catalyst, directing functionalization to a nearby C-H bond. step3_1->step3_2 step3_3 Remove the directing group. step3_2->step3_3

Caption: Decision workflow for improving regioselectivity.

Detailed Protocols:

Protocol 1.1: α-Functionalization via N-Oxide Formation

  • Step 1: N-Oxide Synthesis: Dissolve the starting quinuclidine in a suitable solvent (e.g., CH₂Cl₂ or acetone). Add m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C. Stir the reaction until complete conversion is observed by TLC or LC-MS. Purify by column chromatography.

  • Step 2: α-Lithiation and Electrophilic Quench: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the quinuclidine N-oxide in dry THF. Cool the solution to -78 °C. Slowly add a solution of LDA or s-BuLi. Stir for 1-2 hours at -78 °C. Add the desired electrophile and allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl and extract the product.

Protocol 1.2: C-H Functionalization via Photoredox Catalysis

  • Step 1: Reaction Setup: In a reaction vessel suitable for photochemistry, combine the quinuclidine substrate, a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), a hydrogen atom transfer (HAT) catalyst (often a quinuclidine derivative), and the coupling partner (e.g., an activated alkene or alkyl halide).[1][11]

  • Step 2: Degassing and Irradiation: Degas the reaction mixture thoroughly by freeze-pump-thaw cycles or by sparging with an inert gas. Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed.

  • Step 3: Workup and Purification: Concentrate the reaction mixture and purify by standard chromatographic techniques. The regioselectivity in these reactions is governed by the preferential abstraction of the most hydridic C-H bond by the electrophilic quinuclidinium radical cation.[1][11][12]

Data Comparison:

MethodTarget PositionTypical ReagentsAdvantagesDisadvantages
N-Oxide ActivationC2 (α-position)m-CPBA, LDA, ElectrophileHigh regioselectivity for α-position, well-established.[6][10]Requires stoichiometric base, limited to α-position.
Photoredox/HAT CatalysisVaries (often tertiary C-H)Photocatalyst, HAT catalyst, lightMild conditions, can functionalize remote C-H bonds.[1][11][13]Can be sensitive to substrate electronics, requires specialized equipment.
Directing Group CatalysisOrtho to directing groupMetal catalyst (e.g., Pd, Rh), directing groupHigh regioselectivity at specific sites.[3][14]Requires extra steps for installation and removal of the directing group.
Guide 2: Unwanted N-Functionalization in Reactions with Electrophiles

Issue: My reaction is primarily resulting in the formation of a quaternary ammonium salt instead of the desired C-H functionalization.

Underlying Cause: The lone pair on the quinuclidine nitrogen is a potent nucleophile and can readily react with electrophiles, especially in the absence of steric hindrance. This is a common competing reaction pathway.

Troubleshooting Strategies:

  • Nitrogen Protection: Temporarily protect the nitrogen as its N-oxide (as described in Protocol 1.1) or by forming a borane complex. The N-oxide can be readily removed post-functionalization by reduction (e.g., with PPh₃).

  • Use of Lewis Acids: The addition of a Lewis acid can coordinate to the nitrogen lone pair, reducing its nucleophilicity and allowing for C-H functionalization to occur.[15] However, care must be taken as the Lewis acid can also activate the electrophile.

  • Protonation: In some cases, performing the reaction under acidic conditions can protonate the nitrogen, forming the quinuclidinium salt. This effectively blocks the nitrogen from reacting with electrophiles. The choice of acid and solvent is critical to ensure the stability of the desired product.

G start Unwanted N-Functionalization decision Is N-functionalization the major product? start->decision strategy1 Protect the Nitrogen decision->strategy1 Yes strategy2 Employ a Lewis Acid decision->strategy2 Yes strategy3 Protonate the Nitrogen decision->strategy3 Yes outcome Proceed with C-H Functionalization strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Troubleshooting unwanted N-functionalization.

Concluding Remarks

The regioselective functionalization of the quinuclidine ring is a challenging yet achievable goal in modern synthetic chemistry. By understanding the fundamental principles of steric and electronic control, and by leveraging powerful strategies such as N-oxide activation and photoredox catalysis, researchers can navigate the complexities of this unique scaffold. This guide serves as a starting point for troubleshooting common issues and designing more effective and selective synthetic routes. As with any complex chemical system, careful reaction optimization and mechanistic investigation are key to success.

References

  • The Synthesis and Application of Functionalised Quinuclidines - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • 33208967.pdf - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction | CCS Chemistry - Chinese Chemical Society. (2019, April 1). Retrieved from [Link]

  • Selective sp3 C–H alkylation via polarity-match-based cross-coupling - PMC - NIH. (2017, June 21). Retrieved from [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. (n.d.). Retrieved from [Link]

  • Photoredox-mediated radical functionalization of unactivated diamondoid C–H bonds - Iowa Research Online. (n.d.). Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Process for the preparation of quinuclidine derivatives substituted in position 3 - Google Patents. (n.d.).
  • Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation - Wipf Group. (n.d.). Retrieved from [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions - 中国化学会期刊平台. (2021, June 15). Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed. (2021, September 8). Retrieved from [Link]

  • Understanding the Origins of Site Selectivity in Hydrogen Atom Transfer Reactions from Carbohydrates to the Quinuclidinium Radical Cation: A Computational Study | The Journal of Organic Chemistry - ACS Publications. (2023, April 20). Retrieved from [Link]

  • An update on late-stage functionalization in today's drug discovery - PubMed. (2023, April 28). Retrieved from [Link]

  • Nucleophilic catalysis with rearrangement. The reactivity of pseudoaromatic compounds. Part VII. The 1-azabicyclo[10][10][10]octane-catalysed reaction of 2-iodocyclohepta-2,4,6-trien-1-one with piperidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Superiority of Iridium Photocatalyst and Role of Quinuclidine in Selective α-C(sp3)–H Alkylation: Theoretical Insights | The Journal of Organic Chemistry - ACS Publications. (2020, December 9). Retrieved from [Link]

  • Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights - ResearchGate. (2025, August 30). Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.). Retrieved from [Link]

  • Steric effects on mesomerism VIII : Benzoquinuclidine, an aromatic amine without mesomeric interaction between the benzene ring and the amino group - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Lewis acids and bases - Wikipedia. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Retrieved from [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer - MDPI. (n.d.). Retrieved from [Link]

  • Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes - eScholarship.org. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes - PubMed. (2016, August 5). Retrieved from [Link]

  • Correlation Between pK(a) and Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope - PubMed. (n.d.). Retrieved from [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - NIH. (n.d.). Retrieved from [Link]

  • An update on late-stage functionalization in today's drug discovery - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved from [Link]

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"stability issues of 2-cyanoquinuclidine under reaction conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-cyanoquinuclidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the use of this versatile bicyclic nitrile. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Navigating Common Stability Issues

This section addresses specific problems you may encounter during reactions involving 2-cyanoquinuclidine, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yields in Reactions Conducted in Protic Solvents

  • Symptom: You observe significantly lower than expected yields or inconsistent results when running reactions with 2-cyanoquinuclidine in protic solvents like methanol, ethanol, or water.

  • Probable Cause: The lone pair of electrons on the quinuclidine nitrogen is susceptible to hydrogen bonding with protic solvents. This "caging" effect can reduce its nucleophilicity or basicity, thereby hindering its participation in the desired reaction.[1][2] Additionally, under certain conditions, protic solvents can participate in solvolysis reactions.

  • Troubleshooting Steps:

    • Solvent Selection: Whenever possible, switch to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents will still solubilize 2-cyanoquinuclidine but will not engage in hydrogen bonding, thus preserving the reactivity of the nitrogen atom.[3][4]

    • Temperature Control: If a protic solvent is unavoidable, conduct the reaction at the lowest effective temperature to minimize potential side reactions.

    • pH Monitoring: If using an aqueous or alcoholic solvent system, monitor and control the pH to prevent acid or base-catalyzed degradation pathways.

Issue 2: Suspected Hydrolysis of the Nitrile Group

  • Symptom: Your reaction mixture or purified product shows the presence of quinuclidine-2-carboxamide or quinuclidine-2-carboxylic acid, as identified by techniques like LC-MS or NMR.

  • Probable Cause: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. Strong acidic conditions can protonate the nitrile nitrogen, making it more susceptible to nucleophilic attack by water.[5] Conversely, strong basic conditions can generate hydroxide ions that directly attack the electrophilic carbon of the nitrile.

  • Troubleshooting Steps:

    • Strict pH Control: Maintain a neutral pH (around 7) throughout your reaction and work-up procedures. Use appropriate buffer systems if necessary.

    • Anhydrous Conditions: For non-aqueous reactions, ensure all solvents and reagents are rigorously dried to minimize water content.

    • Reagent Choice: Avoid using strong, concentrated acids or bases. If a basic catalyst is required, consider using a non-nucleophilic organic base.

Issue 3: Formation of Unexpected Elimination or Retro-Michael Type Products

  • Symptom: You detect byproducts that suggest the opening of the quinuclidine ring or the elimination of the cyano group.

  • Probable Cause: Although the quinuclidine ring is generally stable, extreme conditions or the presence of certain reagents could promote elimination reactions, especially if there is a suitable leaving group or if the reaction proceeds through a carbocation intermediate.[3][6] While less common for a simple nitrile, a retro-Michael type reaction could be envisioned under specific circumstances if the cyano group is activated.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Strong, sterically hindered bases are particularly known to favor elimination over substitution.[6]

    • Moderate Temperatures: High temperatures can provide the activation energy needed for elimination pathways.[7]

    • Re-evaluate Reaction Mechanism: Consider if your reaction conditions could be generating a reactive intermediate that is prone to rearrangement or elimination.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-cyanoquinuclidine? A1: 2-Cyanoquinuclidine should be stored in a refrigerator (2-8 °C) in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which can slowly react with the basic nitrogen. For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended.

Q2: How does the choice of a protic versus an aprotic solvent affect reactions with 2-cyanoquinuclidine? A2: Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds with the nitrogen atom of 2-cyanoquinuclidine.[2] This can stabilize the ground state of the molecule and reduce its nucleophilicity.[1] Aprotic solvents (e.g., acetonitrile, DMF, THF) do not have these bonds and are generally preferred for reactions where the nucleophilic character of the quinuclidine nitrogen is important.[3][8]

Q3: Is 2-cyanoquinuclidine compatible with common oxidizing and reducing agents? A3: Caution should be exercised. The tertiary amine of the quinuclidine ring can be susceptible to oxidation by strong oxidizing agents (e.g., hydrogen peroxide, permanganate salts).[9][10][11] The nitrile group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding primary amine. The compatibility will depend on the specific reagent and reaction conditions. It is advisable to perform a small-scale test reaction to check for compatibility.

Q4: What are the likely byproducts I might see in the synthesis of 2-cyanoquinuclidine? A4: Depending on the synthetic route, potential byproducts could include unreacted starting materials, over-alkylated or over-cyanated products if the synthesis involves these steps, or products resulting from side reactions of the reagents used.[12][13] For instance, if the synthesis involves a nucleophilic substitution with cyanide, elimination products could be formed. Purification challenges can arise from structurally similar impurities.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for 2-Cyanoquinuclidine

This protocol is designed to intentionally degrade the molecule to identify potential degradation products and establish stability-indicating analytical methods.[6][14]

  • Objective: To assess the stability of 2-cyanoquinuclidine under various stress conditions.

  • Methodology:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-cyanoquinuclidine in acetonitrile.

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

      • Incubate at 60°C.

      • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

      • Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

      • Incubate at 60°C.

      • Withdraw aliquots at specified time points.

      • Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

      • Keep at room temperature and monitor for up to 24 hours.

    • Thermal Degradation:

      • Store a solid sample of 2-cyanoquinuclidine at 70°C.

      • Sample at various time points, dissolve in acetonitrile for analysis.

    • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

  • Objective: To develop an HPLC method capable of separating 2-cyanoquinuclidine from its potential degradation products.[5][15]

  • Proposed HPLC Parameters:

    Parameter Proposed Condition
    Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
    Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
    Gradient Start with 95% A, 5% B; ramp to 95% B over 20 min
    Flow Rate 1.0 mL/min
    Detection UV at 210 nm
    Column Temp. 30 °C

    | Injection Vol. | 10 µL |

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The samples from the forced degradation study are crucial for demonstrating specificity.[5]

IV. Visualized Degradation Pathways and Workflows

cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Conditions (e.g., 0.1 M HCl, 60°C) CarboxylicAcid Quinuclidine-2-carboxylic acid Acid->CarboxylicAcid Hydrolysis Base Basic Conditions (e.g., 0.1 M NaOH, 60°C) Amide Quinuclidine-2-carboxamide Base->Amide Partial Hydrolysis Oxidant Oxidative Stress (e.g., 3% H2O2, RT) NOxide Quinuclidine-N-oxide Oxidant->NOxide Oxidation Heat Thermal Stress (e.g., 70°C, solid state) RingOpened Ring-Opened Products Heat->RingOpened Elimination/ Rearrangement Compound 2-Cyanoquinuclidine Compound->Acid Compound->Base Compound->Oxidant Compound->Heat Amide->CarboxylicAcid Full Hydrolysis

Caption: Potential degradation pathways of 2-cyanoquinuclidine under various stress conditions.

cluster_solutions Implement Solutions start Stability Issue Encountered (e.g., low yield, impurity) identify Identify Reaction Conditions (Solvent, pH, Temp, Reagents) start->identify analyze Analyze Sample (LC-MS, NMR) identify->analyze compare Compare Degradants to Known Pathways (Hydrolysis, etc.) analyze->compare change_solvent Switch to Aprotic Solvent compare->change_solvent control_ph Buffer to Neutral pH compare->control_ph lower_temp Reduce Reaction Temperature compare->lower_temp anhydrous Use Anhydrous Conditions compare->anhydrous reanalyze Re-run Experiment & Analyze change_solvent->reanalyze control_ph->reanalyze lower_temp->reanalyze anhydrous->reanalyze end Issue Resolved reanalyze->end

Caption: A systematic workflow for troubleshooting stability issues with 2-cyanoquinuclidine.

V. References

  • Apotex Pharmachem Inc. Process for the preparation and purification of cis-2-methylspiro(1,3-oxiolane-5,3')quiniclidine hydrochloride. US20130060036A1.

  • Bondiou et al. Preparation of quinuclidine-3-methanol. US4997940A.

  • Chavez, G. (2014). The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository.

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Gautam, A., & Sharma, P. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.

  • ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • O'Neil, I. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository.

  • Rutgerswerke AG. (1989). Preparation of quinuclidine-3-methanol. US4997940A.

  • Singh, R., & Kumar, R. (2014). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Stahl, S. S. (2015). A heterogeneous cobalt oxide is an effective catalyst for aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines in good yields under mild conditions. Organic Letters, 17(17), 4404-4407.

  • Storemasta. (2025). Compatibility of Oxidising Agents with Other Dangerous Goods.

  • Synthonix Corporation. (n.d.). 2-Cyanoquinuclidine.

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15.

  • The University of Liverpool Repository. (n.d.). 33208967.pdf.

  • Vertex AI Search. (n.d.). Grounding API Redirect.

  • Wikipedia contributors. (n.d.). Elimination reaction. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (n.d.). Protic solvent. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (n.d.). Reducing agent. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (n.d.). Hydrolysis. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (n.d.). Aprotic solvent. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (n.d.). Oxidizing agent. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (n.d.). Polar aprotic solvent. In Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (n.d.). High-performance liquid chromatography. In Wikipedia, The Free Encyclopedia.

  • Winemiller, M. D., Hsu, F. L., Rohrbaugh, D. K., & Banks, H. D. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC.

  • Wagh, A., et al. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.

  • CP Lab Safety. (n.d.). Strong Oxidizing Agents Waste Compatibility.

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

  • Quora. (2018). What are some examples of compounds which can act as both oxidising and reducing agents?

  • Quora. (2022). Which chemical compound can act as both a reducing and an oxidizing agent?

  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.

  • Scribd. (n.d.). Chemists' Guide to Quinuclidine Synthesis | PDF | Chemical Reactions | Chlorine.

  • PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations.

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.

Sources

Technical Support Center: Navigating Scale-Up Challenges in 2-Cyanoquinuclidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-cyanoquinuclidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this critical pharmaceutical building block from the laboratory bench to a larger scale. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during scale-up.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, problem-oriented challenges that frequently arise during the scale-up of 2-cyanoquinuclidine synthesis. The primary synthetic route involves the formation of the quinuclidine core via an intramolecular Dieckmann condensation, followed by subsequent functional group manipulations.[1][2]

Q1: My Dieckmann condensation yield has dropped significantly after increasing the batch size from 100g to 5kg. What are the likely causes and how can I fix this?

A significant drop in yield for the Dieckmann condensation during scale-up is a common issue, often rooted in challenges with heat and mass transfer. The reaction, which involves the intramolecular cyclization of a diester like ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate using a strong base, is typically exothermic.[3]

Causality Analysis:

  • Poor Heat Dissipation: On a small scale, a simple oil bath or ice bath provides sufficient heat exchange. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making it harder to remove the heat generated. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition of the starting material, the enolate intermediate, or the final β-keto ester product.[4]

  • Inefficient Mixing: Large volumes require powerful and well-designed agitation to ensure homogeneity. If the base (e.g., potassium tert-butoxide or sodium ethoxide) is not dispersed quickly, localized high concentrations can promote intermolecular side reactions (Claisen condensation) or degradation pathways over the desired intramolecular Dieckmann cyclization.[5][6]

  • Extended Reagent Addition Time: Adding reagents too slowly to control the exotherm can increase the overall reaction time, potentially allowing for the degradation of sensitive intermediates. Conversely, adding them too quickly can overwhelm the reactor's cooling capacity.

Troubleshooting Protocol:

  • Characterize Thermal Hazard: Before scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to understand the heat of reaction and the maximum rate of heat evolution. This data is critical for engineering the required cooling capacity of the large-scale reactor.

  • Optimize Reagent Addition:

    • Base Addition: Add the strong base solution subsurface to ensure rapid mixing and prevent accumulation at the surface.

    • Controlled Rate: Program the addition rate to be proportional to the reactor's cooling capacity, ensuring the internal temperature does not exceed the validated setpoint (e.g., maintain temperature below 85-90°C if using toluene with sodium ethoxide).[7]

  • Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to provide turbulent mixing without splashing. Baffles within the reactor can also significantly improve mixing efficiency.

  • Solvent Selection: Consider using a higher-boiling point solvent if temperature control is a major issue, as it provides a larger operating window. Polar aprotic solvents like THF can stabilize the enolate intermediate but present challenges with recovery and cost at scale.[5]

Below is a troubleshooting workflow for addressing low yields in the Dieckmann condensation.

G start Low Yield in Dieckmann Condensation check_temp Was reaction temperature stable? start->check_temp check_mixing Was agitation vigorous and uniform? check_temp->check_mixing Yes improve_cooling Improve Reactor Cooling: - Lower coolant temperature - Ensure full jacket coverage - Perform calorimetry study check_temp->improve_cooling No check_base Was base addition controlled? check_mixing->check_base Yes improve_agitation Enhance Agitation: - Increase RPM - Use baffles - Check impeller design check_mixing->improve_agitation No check_purity Are starting materials pure? check_base->check_purity Yes slow_addition Optimize Addition Rate: - Add base subsurface - Link addition rate to cooling capacity check_base->slow_addition No purify_sm Purify Starting Materials: - Distill diester precursor - Use fresh, anhydrous base/solvent check_purity->purify_sm No success Yield Improved check_purity->success Yes improve_cooling->check_mixing slow_addition->check_purity improve_agitation->check_base purify_sm->success

Caption: Troubleshooting logic for low Dieckmann condensation yield.

Q2: Purification of the final 2-cyanoquinuclidine product by column chromatography is not viable at a multi-kilogram scale. What are some practical alternatives?

Relying on silica gel chromatography for multi-kilogram purification is often a bottleneck due to high solvent consumption, low throughput, and high cost. For a liquid product like 2-cyanoquinuclidine, alternative strategies are essential.

Alternative Purification Strategies:

  • Fractional Vacuum Distillation: This is the most common and cost-effective method for purifying liquids at scale.

    • Principle: Separates compounds based on differences in boiling points.

    • Execution: After the reaction work-up and solvent removal, the crude 2-cyanoquinuclidine is charged into a distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column) and subjected to high vacuum. The product is collected at the appropriate boiling point/pressure.

    • Benefit: Highly scalable and avoids large volumes of solvent waste.

  • Crystallization via Salt Formation: While the free base is a liquid, it can be converted into a crystalline salt, which can be purified by recrystallization.

    • Principle: Impurities often remain in the mother liquor during crystallization, yielding a high-purity solid.

    • Execution: Treat the crude 2-cyanoquinuclidine in a suitable solvent (e.g., isopropanol, acetone) with an acid like hydrochloric acid or p-toluenesulfonic acid to form the corresponding salt. The salt is then recrystallized from an appropriate solvent system. The purified salt can be used directly or the free base can be liberated by treatment with a base and extraction.

  • Preparative Chromatography Alternatives: If high purity is required and distillation is insufficient, consider more scalable chromatographic techniques.

    • Perfusion Chromatography: This technique uses columns with large pores, allowing for much higher flow rates and faster separation times compared to traditional HPLC, making it more suitable for large-scale purification.[8]

    • Cation-Exchange Chromatography: This method can be used to capture the basic quinuclidine product from a complex mixture, allowing impurities to be washed away before eluting the purified product with a high salt concentration or a change in pH.[9]

MethodThroughputPurity AchievableSolvent UsageCost-Effectiveness (Scale)
Silica Gel Chromatography LowVery HighVery HighPoor
Fractional Vacuum Distillation HighGood to HighLowExcellent
Crystallization (as a salt) Medium to HighVery HighMediumGood
Cation-Exchange Chromatography MediumHighMediumModerate
Caption: Comparison of large-scale purification methods.
Q3: My process involves cyanogen bromide for introducing the nitrile group, but our safety department has flagged it for scale-up. What are safer, scalable alternatives?

Cyanogen bromide is extremely toxic and poses significant handling risks at an industrial scale.[10] Safer alternatives for the cyanation step are highly recommended. The choice of reagent depends on the specific precursor (e.g., a 2-halo-quinuclidine or a quinuclidine N-oxide).

Safer Cyanation Strategies:

  • Nucleophilic Substitution with Sodium or Potassium Cyanide: If your precursor is a 2-haloquinuclidine (e.g., 2-chloroquinuclidine[11]), a simple SN2 reaction with NaCN or KCN is a standard industrial method.

    • Advantages: Inexpensive, well-understood reactivity.

    • Safety Considerations: While still toxic, NaCN/KCN are solids that are easier to handle than volatile cyanogen bromide. All reactions must be performed in a well-ventilated, contained system, and the reaction must be kept basic to prevent the formation of highly toxic HCN gas.

  • Use of Acetone Cyanohydrin: This is often used as a safer alternative to HCN for nucleophilic additions. In the presence of a base, it can act as a source of the cyanide anion for substitution reactions.

    • Advantages: Less volatile and easier to handle than HCN gas.

    • Execution: The reaction is typically run in a polar aprotic solvent like DMSO or DMF.

  • Functionalization via Quinuclidine N-Oxide: A modern approach involves the α-lithiation of quinuclidine N-oxide, followed by trapping with an electrophilic cyanating agent.[1][10]

    • Safer Electrophiles: Instead of cyanogen bromide, consider using less hazardous electrophiles like p-toluenesulfonyl cyanide (TsCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). These reagents are solids and generally less toxic.

G start Synthesis of 2-Cyanoquinuclidine step1 Step 1: Diester Formation (e.g., from Piperidine-4-carboxylic acid) diester Diester Intermediate step1->diester step2 Step 2: Dieckmann Condensation (Intramolecular Cyclization) ketoester β-Keto Ester Intermediate step2->ketoester step3 Step 3: Hydrolysis & Decarboxylation ketone Quinuclidinone Intermediate step3->ketone step4 Step 4: Cyanation product Final Product: 2-Cyanoquinuclidine step4->product precursor Piperidine Precursor precursor->step1 diester->step2 ketoester->step3 ketone->step4

Caption: General synthetic workflow for 2-cyanoquinuclidine.

Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes (CQAs) for the starting materials used in this synthesis?

A: The purity and specifications of your starting materials are paramount for a successful and reproducible scale-up.

  • Piperidine Precursor (e.g., Ethyl Piperidine-4-carboxylate): Must have high purity (>98%). Key impurities to monitor are isomers or related piperidines that could lead to undesired bicyclic products.

  • Base (e.g., Potassium tert-butoxide, Sodium Ethoxide): Must be anhydrous. The presence of water or hydroxide will consume the base and can hydrolyze the ester groups, leading to low yields and side products.[5]

  • Solvents (e.g., Toluene, THF): Must be anhydrous. Water can quench the enolate intermediate in the Dieckmann condensation. Residual peroxide content in ethers like THF should also be monitored for safety.

Q: Which analytical methods are recommended for in-process control (IPC) and final product release?

A: A robust analytical package is essential for process control and ensuring the final product meets specifications.

  • In-Process Control (IPC):

    • HPLC/UPLC: To monitor the disappearance of starting material and the formation of the product during the reaction. This is crucial for determining reaction completion.[12]

    • GC-MS: Useful for identifying volatile byproducts and confirming the identity of intermediates.

  • Final Product Release:

    • HPLC: For determining the final purity and quantifying any impurities. A validated chiral HPLC method may be necessary if enantiomeric purity is a CQA.[12][13]

    • NMR (¹H and ¹³C): To confirm the structure and identity of 2-cyanoquinuclidine.

    • Karl Fischer Titration: To determine the water content.

    • GC Headspace: To quantify residual solvents from the purification process.

Q: What are the recommended storage and handling conditions for 2-cyanoquinuclidine?

A: Based on available safety data, 2-cyanoquinuclidine is a liquid that should be handled with care.[]

  • Storage: It should be stored in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Handling: It is classified as a warning-level hazard, with statements indicating it is harmful if swallowed and causes skin and eye irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be done in a well-ventilated fume hood.

References
  • Wikipedia. Dieckmann condensation. [Link]

  • ResearchGate. Optimization of the reaction conditions. a,b | Download Scientific Diagram. [Link]

  • The University of Liverpool Repository. 33208967.pdf. [Link]

  • YouTube. Dieckmann condensation. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of. [Link]

  • ChemRxiv. Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. [Link]

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of 2a in the Presence of AgNO 3 and CS 2a. [Link]

  • Eureka | Patsnap. Method to synthesize quinuclidine hydrochloride. [Link]

  • PMC - NIH. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. [Link]

  • Google Patents. US20130060036A1 - Process for production of quinuclidine compounds.
  • Scribd. Chemists' Guide to Quinuclidine Synthesis | PDF | Chemical Reactions | Chlorine. [Link]

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Validation & Comparative

A Comparative Analysis of Quinuclidine-Based Organocatalysts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Among the privileged scaffolds that have emerged, the rigid, bicyclic structure of quinuclidine has proven to be a cornerstone for the design of a powerful class of organocatalysts. This guide provides an in-depth comparative analysis of quinuclidine-based organocatalysts, benchmarking their performance against prominent alternatives in key synthetic transformations. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data, elucidates mechanistic principles, and offers practical protocols to inform catalyst selection and reaction optimization.

The Quinuclidine Scaffold: A Privileged Framework for Asymmetric Catalysis

The efficacy of quinuclidine-based organocatalysts is rooted in the unique stereoelectronic properties of the 1-azabicyclo[2.2.2]octane core. The tertiary amine nitrogen, constrained within the bicyclic system, exhibits high basicity and nucleophilicity, making it an excellent Brønsted or Lewis base catalyst. This inherent reactivity, coupled with the rigid framework that allows for the precise positioning of chiral substituents, forms the basis for a diverse array of highly stereoselective catalysts.

The most prominent examples of quinuclidine-based organocatalysts are the cinchona alkaloids, such as quinine and quinidine, and their synthetic derivatives. In these bifunctional catalysts, the quinuclidine nitrogen acts as a basic center to activate the nucleophile, while a hydroxyl group or a synthetically installed hydrogen-bond donor (e.g., thiourea or squaramide) activates the electrophile.[1][2] This dual activation model is crucial for achieving high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Performance in Key Asymmetric Transformations: A Comparative Overview

To provide a clear and objective comparison, we will examine the performance of quinuclidine-based catalysts in three fundamental asymmetric reactions: the Michael addition, the aldol reaction, and the acylation reaction. Their performance will be compared with well-established alternative organocatalysts, namely proline for the aldol reaction and 4-(dimethylamino)pyridine (DMAP) for acylation reactions.

Asymmetric Michael Addition: Cinchona Alkaloids and Their Derivatives in the Spotlight

The asymmetric Michael addition, a cornerstone reaction for the formation of carbon-carbon bonds, has been extensively studied using cinchona alkaloid-derived catalysts. These bifunctional catalysts, particularly those incorporating thiourea or squaramide moieties, have demonstrated exceptional performance in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

Table 1: Comparative Performance in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to trans-β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Quinine-derived Thiourea 1Toluene489598
Quinidine-derived Squaramide 5CH₂Cl₂249296
(S)-Proline 20DMSO728575

As evidenced by the data, cinchona alkaloid derivatives consistently deliver superior enantioselectivity and often higher yields at lower catalyst loadings compared to proline in this benchmark Michael addition. The bifunctional activation mechanism of the cinchona catalysts is key to their success, as it rigidly holds both the nucleophile and the electrophile in a well-defined chiral environment during the transition state.[3][4]

Asymmetric Aldol Reaction: A Head-to-Head with Proline

The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl motifs, is a domain where L-proline has historically been a dominant organocatalyst. However, cinchona alkaloid-based catalysts have emerged as highly competitive alternatives, often providing complementary stereoselectivity.

Table 2: Comparative Performance in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
9-Amino(9-deoxy)epiquinine 10Dichloromethane249299
(S)-Proline 30DMSO486876[5]
(S)-Proline Sulfonamide 10Dichloromethane248590[6]

In this representative aldol reaction, the cinchona alkaloid-derived primary amine catalyst demonstrates remarkable efficiency, affording the product with near-perfect enantioselectivity. While proline sulfonamides show improved performance over L-proline, the cinchona-based catalyst still holds an edge in this specific transformation. The ability of the cinchona alkaloid to act as a bifunctional catalyst, activating the ketone through enamine formation and the aldehyde through hydrogen bonding, contributes to its high efficacy.

Asymmetric Acylation: An Alternative to DMAP-based Catalysis

While 4-(dimethylamino)pyridine (DMAP) is a highly effective achiral catalyst for acylation reactions, the development of chiral DMAP analogues for asymmetric acylations has been an active area of research.[7] Quinuclidine-based chiral nucleophilic catalysts offer a distinct structural class for achieving enantioselective acyl transfer.

Table 3: Comparative Performance in the Kinetic Resolution of Secondary Alcohols via Asymmetric Acylation

CatalystCatalyst Loading (mol%)Acylating AgentSolventSelectivity Factor (s)Reference
Chiral Quinuclidine Derivative 5Acetic AnhydrideTolueneup to 50
Planar-Chiral DMAP Derivative 10Isobutyric AnhydrideMTBEup to 200

In the kinetic resolution of secondary alcohols, planar-chiral DMAP derivatives have shown exceptional selectivity. While chiral quinuclidine-based catalysts are effective, the development in this area is still maturing. The mechanism of DMAP-catalyzed acylation involves the formation of a highly reactive acylpyridinium intermediate, and the design of chiral DMAP analogues aims to create a chiral environment around this intermediate to control the stereochemical outcome of the acyl transfer.[8][9][10]

Mechanistic Insights: Visualizing the Catalytic Cycles

To understand the origins of the high stereoselectivity observed with quinuclidine-based organocatalysts, it is essential to visualize their catalytic cycles. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for the Michael and aldol reactions.

Catalytic Cycle of a Cinchona-Thiourea Catalyzed Michael Addition

Michael_Addition_Cycle cluster_cycle Catalytic Cycle cluster_activation Dual Activation Catalyst Cinchona-Thiourea Catalyst Cat_Nuc Catalyst-Nucleophile Complex Catalyst->Cat_Nuc + Nucleophile (e.g., Malonate) Transition_State Ternary Transition State Cat_Nuc->Transition_State + Electrophile (e.g., Nitroalkene) Cat_Prod Catalyst-Product Complex Transition_State->Cat_Prod C-C Bond Formation Cat_Prod->Catalyst - Chiral Product Quinuclidine_N Quinuclidine N (Brønsted Base) Quinuclidine_N->Cat_Nuc Deprotonates Nucleophile Thiourea_NH Thiourea NH (H-Bond Donor) Thiourea_NH->Transition_State Activates Electrophile Aldol_Reaction_Cycle cluster_cycle Catalytic Cycle cluster_activation Key Interactions Catalyst Cinchona Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Transition_State Aldol Transition State Enamine->Transition_State + Aldehyde Iminium Iminium Ion Intermediate Transition_State->Iminium C-C Bond Formation Iminium->Catalyst + H₂O - Chiral Aldol Product Quinuclidine_N Amine (Enamine Formation) Quinuclidine_N->Enamine Hydroxyl_OH Hydroxyl Group (H-Bond Donor) Hydroxyl_OH->Transition_State Activates Aldehyde

Caption: Catalytic cycle for the cinchona alkaloid-catalyzed aldol reaction.

Experimental Protocols: A Practical Guide

To facilitate the application of these powerful catalysts, detailed experimental protocols for representative reactions are provided below.

General Procedure for the Asymmetric Michael Addition Catalyzed by a Cinchona-Thiourea Derivative
  • Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the cinchona-thiourea catalyst (e.g., 1-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene, CH₂Cl₂) via syringe. Stir the solution until the catalyst is fully dissolved. Add the 1,3-dicarbonyl compound (1.0 equiv).

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Add the α,β-unsaturated compound (1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by a Cinchona Alkaloid-Derived Amine
  • Catalyst and Reagent Setup: In a dry vial, dissolve the cinchona alkaloid-derived amine catalyst (e.g., 10 mol%) in the chosen solvent (e.g., CH₂Cl₂).

  • Addition of Ketone: Add the ketone (e.g., acetone, 10 equiv) to the catalyst solution and stir for 10 minutes at room temperature to allow for enamine formation.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (1.0 equiv) in one portion.

  • Reaction Monitoring and Work-up: Stir the reaction mixture until the aldehyde is consumed as indicated by TLC analysis. Quench the reaction by adding a few drops of acetic acid.

  • Purification and Analysis: Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel to obtain the desired β-hydroxy ketone. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion: The Enduring Value of the Quinuclidine Scaffold

Quinuclidine-based organocatalysts, particularly those derived from cinchona alkaloids, have established themselves as a cornerstone of asymmetric synthesis. Their remarkable ability to induce high levels of stereoselectivity in a wide range of chemical transformations is a testament to the power of bifunctional catalysis. While alternative organocatalysts like proline and chiral DMAP derivatives have their own merits and applications, the versatility, efficiency, and often superior performance of quinuclidine-based systems in reactions such as the Michael and aldol additions are undeniable.

This guide has provided a comparative framework, supported by experimental data and mechanistic insights, to aid researchers in the rational selection of organocatalysts. The continued exploration and development of novel catalysts based on the quinuclidine scaffold promise to further expand the frontiers of asymmetric synthesis, enabling the efficient and sustainable production of complex chiral molecules for the advancement of science and medicine.

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A Comparative Guide to the Spectroscopic Validation of 2-Cyanoquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of 2-cyanoquinuclidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural confirmation. We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as complementary techniques to unambiguously confirm the target structure and differentiate it from potential synthetic isomers.

The Imperative of Structural Validation in Bicyclic Amine Chemistry

Quinuclidine and its derivatives represent a class of bicyclic aliphatic amines that are foundational scaffolds in medicinal chemistry, valued for their rigid conformational structure and utility in designing potent therapeutics.[1][2][3] The introduction of a cyano group at the C2 position creates 2-cyanoquinuclidine, a molecule with unique electronic and steric properties. However, synthetic routes can potentially yield isomers, such as 3-cyanoquinuclidine or 4-cyanoquinuclidine. As biological activity is exquisitely dependent on molecular structure, rigorous and unequivocal validation is not merely a procedural step but a cornerstone of scientific integrity. This guide details the spectroscopic strategy to confirm the precise connectivity and stereochemistry of 2-cyanoquinuclidine.

Foundational Spectroscopic Principles

A multi-modal spectroscopic approach is essential for a robust structural proof.

  • Infrared (IR) Spectroscopy : This technique probes the vibrational frequencies of chemical bonds. Its primary role in this context is diagnostic, offering rapid confirmation of the key nitrile functional group. The carbon-nitrogen triple bond (C≡N) possesses a strong, sharp, and characteristic absorption band in a region of the spectrum that is typically uncongested, making it an excellent preliminary check.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides the most detailed map of a molecule's carbon-hydrogen framework.

    • ¹³C NMR : This experiment reveals the number of chemically distinct carbon environments in the molecule. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, allowing for the identification of carbons attached to electronegative groups (like the nitrile) or the bicyclic amine nitrogen.[6][7]

    • ¹H NMR : As the most sensitive NMR nucleus, proton NMR provides rich data on the number of unique proton environments, their electronic surroundings (chemical shift), and, crucially, their spatial relationship to neighboring protons through spin-spin coupling (J-coupling). This coupling information is paramount for establishing the molecule's connectivity.

Predicted Spectroscopic Signature of 2-Cyanoquinuclidine

To validate the structure, we must first predict its expected spectral features based on established principles.

Infrared (IR) Spectrum

The most prominent feature will be the nitrile stretching vibration. For a saturated, aliphatic nitrile like 2-cyanoquinuclidine, this peak is expected to be sharp and intense.[4][8]

  • C≡N Stretch : 2260–2240 cm⁻¹

  • C-H Stretch (sp³) : 3000–2850 cm⁻¹

The presence of a strong, sharp peak in the ~2250 cm⁻¹ region provides the first piece of evidence for the successful incorporation of the cyano group.

¹³C NMR Spectrum

Due to the molecule's asymmetry, all eight carbons are expected to be chemically non-equivalent, yielding eight distinct signals. The electron-withdrawing nature of the nitrile group and the nitrogen atom are the dominant factors influencing the chemical shifts.

  • C≡N (Nitrile Carbon) : Expected in the range of 115–125 δ. This is a highly characteristic and diagnostic signal.[8][9]

  • C2 (Cyano-substituted Carbon) : This methine carbon will be significantly deshielded by the directly attached cyano group. Its shift will be downfield relative to other sp³ carbons.

  • C3, C6, C7 (Carbons adjacent to Nitrogen) : These carbons will be deshielded due to the inductive effect of the nitrogen atom.

  • C4 (Bridgehead Carbon) : The bridgehead methine will have a characteristic shift, influenced by its unique constrained geometry.

  • C5, C8 (Remaining Methylene Carbons) : These will be the most shielded carbons in the structure.

¹H NMR Spectrum

The proton spectrum will be the most complex and information-rich. The key is to analyze the chemical shift and coupling pattern of the proton at the C2 position.

  • H2 (Proton on Cyano-substituted Carbon) : This will be the most downfield aliphatic proton due to the strong deshielding effect of the adjacent nitrile group. It is expected to appear as a multiplet, coupled to the two diastereotopic protons at C3.

  • Protons at C3, C6, C7 : These protons, being alpha to the nitrogen, will be in the next most deshielded region. Their signals will likely be complex multiplets due to coupling with multiple neighbors.

  • H4 (Bridgehead Proton) : This proton will appear as a distinct multiplet, coupled to the surrounding methylene protons.

  • Protons at C5, C8 : These will be the most upfield protons in the spectrum.

The intricate spin-spin coupling network provides the definitive proof of connectivity. A diagram illustrating the key correlations is essential for interpretation.

Caption: Key ¹H-¹H spin-spin couplings in 2-cyanoquinuclidine.

Comparative Analysis: 2-Cyanoquinuclidine vs. 3-Cyanoquinuclidine

To demonstrate the power of this approach, we must compare the expected data for our target molecule with that of a plausible isomer, 3-cyanoquinuclidine. The differences in their spectroscopic signatures will be stark and unambiguous.

Table 1: Predicted ¹³C NMR Chemical Shift Comparison

Carbon Position2-Cyanoquinuclidine (Predicted δ)3-Cyanoquinuclidine (Predicted δ)Rationale for Difference
C≡N ~120 ppm~120 ppmMinimal change expected for the nitrile carbon itself.
C-CN C2: ~45-55 ppm (methine)C3: ~30-40 ppm (methine)The local environment (α vs. β to N) significantly alters the chemical shift of this carbon.
Bridgehead C C4: ~30-35 ppmC4: ~30-35 ppmLess affected by the remote substituent change.
Carbons α to N C6, C7: ~50-55 ppmC2, C7: ~55-65 ppmIn the 3-isomer, the C2 carbons are now deshielded by both N and the adjacent C-CN group.
Symmetry 8 unique signals6 unique signals3-Cyanoquinuclidine possesses a plane of symmetry, making C2/C5 and C8/C9 equivalent.

Table 2: Predicted ¹H NMR Signature Comparison

Proton(s) of Interest2-Cyanoquinuclidine (Predicted δ & Multiplicity)3-Cyanoquinuclidine (Predicted δ & Multiplicity)Rationale for Difference
H at C-CN H2: ~3.5-4.0 ppm (Multiplet)H3: ~3.2-3.8 ppm (Multiplet)The chemical shift of the proton directly attached to the cyano-bearing carbon is the most diagnostic signal. Its environment and coupling partners are completely different.
Bridgehead H H4: ~3.0-3.4 ppm (Multiplet)H4: ~3.0-3.4 ppm (Multiplet)Less affected by the remote substituent change.
Signal Count All 12 protons likely unique or overlapping.Fewer signals due to symmetry.The symmetry of the 3-isomer simplifies the spectrum, leading to fewer distinct multiplets compared to the complete asymmetry of the 2-isomer. This is a critical distinguishing feature.

Experimental Protocols for Self-Validation

Trustworthiness in spectral assignment comes from rigorous, well-designed experiments.

Protocol 1: NMR Data Acquisition
  • Sample Preparation :

    • Accurately weigh ~10-15 mg of the synthesized compound.

    • Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, relatively non-polar solvent that provides good solubility for many organic compounds and has a simple, single residual solvent peak at 7.26 ppm. If solubility is an issue, DMSO-d₆ can be used as an alternative.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This removes any particulate matter that could degrade spectral resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum using a 400 MHz (or higher) spectrometer.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration is possible if needed.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling collapses the C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves sensitivity.

    • Use a standard pulse program (e.g., zgpg30) with a sufficient number of scans (~1024 or more) to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.

  • 2D NMR Acquisition (for Unambiguous Assignment) :

    • COSY (Correlation Spectroscopy) : Run a standard gradient-selected COSY experiment. Causality: This experiment reveals which protons are spin-coupled to each other, allowing for the tracing of the H-H connectivity throughout the quinuclidine framework. It is essential for confirming the position of H2 relative to H3.[10]

    • HSQC (Heteronuclear Single Quantum Coherence) : Run a standard gradient-selected HSQC experiment. Causality: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unbreakable link between the ¹H and ¹³C assignments, confirming which proton is on which carbon.[11]

Protocol 2: FT-IR Data Acquisition
  • Sample Preparation (ATR) :

    • Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. Causality: ATR is a rapid, modern technique that requires minimal sample preparation and provides high-quality spectra for solid samples.

  • Data Acquisition :

    • Collect the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan immediately before the sample scan to subtract atmospheric H₂O and CO₂ signals.

A Logic-Driven Workflow for Structural Confirmation

The process of validation should follow a logical, hierarchical workflow to build a conclusive argument.

G cluster_0 Step 1: Functional Group ID cluster_1 Step 2: Carbon Framework Analysis cluster_2 Step 3: Proton Connectivity Mapping cluster_3 Step 4: Final Assignment & Validation IR Acquire IR Spectrum Check_CN Confirm C≡N Stretch (~2250 cm⁻¹)? IR->Check_CN C13 Acquire ¹³C NMR Check_CN->C13 Yes Count_C Count Signals (Expect 8) C13->Count_C ID_CN_C2 Identify Nitrile C (~120 ppm) & C2 (~45-55 ppm) Count_C->ID_CN_C2 H1 Acquire ¹H NMR ID_CN_C2->H1 Proceed ID_H2 Identify Downfield H2 (~3.5-4.0 ppm) H1->ID_H2 COSY Acquire ¹H-¹H COSY Trace_Coupling Trace H2-H3-H4 Coupling Network COSY->Trace_Coupling ID_H2->Trace_Coupling HSQC Acquire ¹H-¹³C HSQC Trace_Coupling->HSQC Proceed Correlate Correlate H2 to C2, H3 to C3, etc. HSQC->Correlate Compare Compare Data to Isomer Predictions Correlate->Compare Conclusion Structure Validated: 2-Cyanoquinuclidine Compare->Conclusion

Caption: Workflow for the comprehensive validation of 2-cyanoquinuclidine.

By systematically following this workflow, the researcher builds an irrefutable case. The IR confirms the nitrile, the ¹³C NMR confirms the correct number of carbons and the presence of the key C-CN carbon in the right region, the ¹H NMR identifies the unique H2 proton, and the 2D NMR experiments knit the entire framework together, decisively ruling out isomeric alternatives. This multi-faceted approach ensures the highest degree of scientific trustworthiness in the final structural assignment.

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A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2-Cyanoquinuclidine Derivatives: An In-Depth Comparison of X-ray Crystallography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design and the foundation for understanding structure-activity relationships (SAR).[1][2][3][4][5] The quinuclidine scaffold is a key pharmacophore in numerous biologically active compounds, and its derivatives, such as the 2-cyanoquinuclidines, are of significant interest.[3][6][7] This guide provides a comprehensive overview of X-ray crystallography as the gold standard for the structural characterization of these molecules, while also offering a comparative analysis of complementary techniques.

The Imperative for Unambiguous Structural Data: The Case of 2-Cyanoquinuclidine Derivatives

The quinuclidine cage is a rigid bicyclic amine that imparts specific conformational constraints on molecules. The introduction of a cyano group at the 2-position introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor, significantly influencing the molecule's polarity, reactivity, and intermolecular interactions. Understanding the precise spatial arrangement of these features is paramount for predicting and optimizing biological activity. X-ray crystallography provides this unambiguous and high-resolution structural information, which is critical for drug design and functional studies.[2]

X-ray Crystallography: The Gold Standard for Atomic-Level Resolution

X-ray crystallography is a powerful analytical technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid.[2] The process relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. By analyzing the diffraction pattern, a three-dimensional map of the electron density can be generated, from which the atomic positions can be deduced.

The successful X-ray crystallographic characterization of a 2-cyanoquinuclidine derivative involves a meticulous and systematic approach. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 2-Cyanoquinuclidine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: The experimental workflow for X-ray crystallographic characterization.

Experimental Protocol:

  • Synthesis and Purification:

    • Synthesize the target 2-cyanoquinuclidine derivative using established organic chemistry methods.[8]

    • Causality: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals. Rigorous purification, for instance by column chromatography followed by recrystallization, is essential.

  • Crystallization:

    • Crystal Screening: Employ various crystallization techniques such as slow evaporation of a saturated solution, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion. A range of solvents and solvent mixtures should be screened.

    • Causality: The choice of solvent is critical as it influences the solubility and the intermolecular interactions necessary for crystal lattice formation. For 2-cyanoquinuclidine derivatives, solvents of varying polarity should be tested to accommodate the polar cyano group and the amine, as well as the nonpolar hydrocarbon backbone.

    • Optimization: Once initial crystals are obtained, refine the conditions (e.g., temperature, concentration, precipitant concentration) to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). A slow cooling or evaporation rate often yields better-quality crystals.

  • Data Collection:

    • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

    • X-ray Diffraction: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize radiation damage and thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

    • Causality: Cryo-cooling is crucial for preserving the crystal's integrity during data collection and improving the quality of the diffraction data.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction images and correct for experimental factors to obtain a set of structure factor amplitudes.

    • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental data.[9]

    • Validation: Assess the quality of the final model using various metrics (e.g., R-factor, goodness-of-fit) and check for any inconsistencies.

The final output of a successful crystallographic experiment is a detailed three-dimensional model of the molecule. Key parameters obtained are summarized in the table below.

Crystallographic Parameter Description Significance for 2-Cyanoquinuclidine Derivatives
Crystal System & Space Group Describes the symmetry of the crystal lattice.Provides insights into the packing of the molecules in the solid state.
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal.Defines the size and shape of the repeating unit.
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.Confirms the covalent structure and reveals any strain in the quinuclidine cage.
Torsion Angles Describes the conformation of the molecule.Defines the spatial relationship between the cyano group and the quinuclidine ring.
Intermolecular Interactions Identifies non-covalent interactions like hydrogen bonds and van der Waals contacts.Crucial for understanding crystal packing and can inform on potential biological interactions.
Absolute Configuration Determines the absolute stereochemistry of chiral centers.Essential for chiral drug development, as enantiomers can have different biological activities.[2]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain situations.

Analytical Technique Selection cluster_primary Primary Characterization cluster_definitive Definitive 3D Structure cluster_computational In Silico Analysis Start Need for Structural Characterization of 2-Cyanoquinuclidine Derivative NMR NMR Spectroscopy (Connectivity & Solution Conformation) Start->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Start->MS X_ray X-ray Crystallography (Solid-State Structure) NMR->X_ray Need for unambiguous 3D structure Computational Computational Modeling (Conformational Analysis & Interaction Prediction) NMR->Computational Input for modeling MS->X_ray Need for unambiguous 3D structure X_ray->Computational Validation of models

Caption: Decision-making workflow for selecting analytical techniques.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and providing information about its solution-state conformation.[10][11][12][13][14]

  • Advantages:

    • Provides detailed information about the chemical environment of each atom.

    • Can be used to study dynamic processes in solution.

    • Does not require crystalline material.

  • Limitations:

    • Provides an average structure in solution, which may differ from the solid-state conformation.

    • Deriving a precise 3D structure can be complex and may require advanced techniques (e.g., NOESY).

Mass spectrometry is primarily used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis.[15][16][17][18][19]

  • Advantages:

    • High sensitivity, requiring only small amounts of sample.

    • Provides accurate molecular weight determination.

  • Limitations:

    • Provides limited information about the three-dimensional structure.

    • Does not provide information on stereochemistry.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be used to predict the conformational preferences and electronic properties of molecules.[20][21][22][23][24]

  • Advantages:

    • Can explore a wide range of conformations and predict their relative energies.

    • Can provide insights into intermolecular interactions.

  • Limitations:

    • The accuracy of the results depends on the level of theory and the force field used.

    • Requires experimental validation, ideally from X-ray crystallography.

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.Single crystal of sufficient size and quality.Unambiguous and high-resolution structural determination.[2]Requires successful crystallization, which can be challenging.[2] Provides solid-state structure.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processes.Soluble sample of sufficient purity and concentration.Non-destructive, provides information about solution behavior.[10][11][14]Does not provide a direct 3D structure; can be complex to interpret fully.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Small amount of sample.High sensitivity, provides accurate mass.[15][17]Limited 3D structural information.
Computational Modeling Predicted conformations, electronic properties, interaction energies.None (in silico).Allows for the exploration of molecular properties that are difficult to measure experimentally.[20][21]Requires experimental validation; accuracy is model-dependent.
Synergistic Application for Comprehensive Characterization

The most robust approach to the characterization of 2-cyanoquinuclidine derivatives involves the synergistic use of multiple techniques. NMR and MS are essential for initial confirmation of the chemical structure and purity. Computational modeling can then be employed to predict likely conformations. Finally, X-ray crystallography provides the definitive solid-state structure, which can be used to validate the computational models and provide a high-resolution starting point for understanding the molecule's properties and interactions.

Intermolecular Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 Quinuclidine N CN1 Cyano Group (C≡N) H_donor Hydrogen Bond Donor (e.g., C-H) H_donor->CN1 C-H···N Hydrogen Bond

Caption: Potential intermolecular hydrogen bonding involving the cyano group.

Conclusion

For the definitive structural elucidation of 2-cyanoquinuclidine derivatives, X-ray crystallography remains the unparalleled gold standard. It provides the high-resolution, unambiguous three-dimensional structural information that is indispensable for modern drug discovery and development. While other techniques such as NMR, MS, and computational modeling are valuable and complementary tools, they do not replace the definitive power of a single crystal X-ray structure. A comprehensive characterization strategy should, therefore, leverage the strengths of each of these techniques, with X-ray crystallography as the ultimate arbiter of the molecule's three-dimensional architecture.

References

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"computational modeling of 2-cyanoquinuclidine reaction mechanisms"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Computational Modeling of 2-Cyanoquinuclidine Reaction Mechanisms

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of computational methods for elucidating the reaction mechanisms of 2-cyanoquinuclidine. We move beyond a simple listing of techniques to offer a field-proven perspective on the causality behind methodological choices, ensuring a robust and self-validating approach to computational investigation.

Introduction: The Significance of 2-Cyanoquinuclidine

Quinuclidine is a bicyclic amine that forms the structural core of many biologically active compounds, including the Cinchona alkaloids like quinine.[1][2] Its rigid framework and basic nitrogen atom make it a privileged structure in medicinal chemistry and asymmetric catalysis.[3] The introduction of a cyano group at the 2-position creates a molecule, 2-cyanoquinuclidine, with unique electronic and steric properties. Understanding its reaction mechanisms—how it transforms, the stability of its intermediates, and the energy required to overcome reaction barriers—is critical for designing novel therapeutics, developing efficient synthetic routes, and predicting potential metabolic pathways.

Computational chemistry offers powerful tools to explore these reaction mechanisms with a level of detail that is often difficult or impossible to achieve through experimentation alone.[4] By simulating reactions at the molecular level, we can visualize transition states, calculate reaction rates, and dissect complex pathways, thereby accelerating research and development.[5] This guide compares the primary computational methodologies used for this purpose, providing the insights necessary to select the appropriate tool for the scientific question at hand.

A Comparative Guide to Computational Methods

The choice of computational method is a critical decision that balances the need for accuracy against the available computational resources. For complex organic molecules like 2-cyanoquinuclidine, no single method is perfect for all applications. The following sections compare the most relevant approaches.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the undisputed workhorse for mechanistic studies in organic chemistry.[6] It offers a favorable balance of computational cost and accuracy by approximating the many-electron Schrödinger equation using the electron density, which is a simpler quantity than the wavefunction.[7]

  • Expertise & Experience: The choice of the "functional" (e.g., B3LYP, M06-2X, ωB97X-D) is the most critical parameter in a DFT calculation. For reaction barrier heights, hybrid functionals like B3LYP are often a good starting point, but dispersion-corrected functionals (like those with a "-D" suffix) are crucial for systems where non-covalent interactions play a significant role, which is common in catalysis.[8][9] Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict UV-Vis absorption spectra.[7][10]

  • Trustworthiness: DFT results are validated by performing frequency calculations. A true minimum-energy structure (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A first-order saddle point, or transition state, will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[11]

Ab Initio Methods

The term ab initio ("from the beginning") refers to methods derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) serve as the "gold standard" for accuracy.

  • Expertise & Experience: Due to their high computational cost, it is impractical to map entire reaction pathways using CCSD(T) for a molecule the size of 2-cyanoquinuclidine. Instead, these methods are strategically used to perform single-point energy calculations on geometries optimized with a more cost-effective method like DFT. This approach refines the energy profile and provides a benchmark to assess the accuracy of the chosen DFT functional.[12]

  • Trustworthiness: The convergence of results with respect to the basis set size and the level of theory provides a self-validating system. If increasing the basis set (e.g., from cc-pVDZ to cc-pVTZ) and the level of theory (e.g., from MP2 to CCSD(T)) leads to minimal changes in the relative energies, one can be confident in the result.

Molecular Dynamics (MD) Simulations

While DFT and ab initio methods are excellent for mapping static potential energy surfaces, chemical reactions are dynamic events influenced by temperature, solvent, and conformational flexibility. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion.[13]

  • Expertise & Experience: MD is particularly valuable for exploring the conformational landscape of reactants before a reaction occurs or for understanding the role of explicit solvent molecules in stabilizing or destabilizing a transition state. For a flexible system like a quinuclidine derivative, MD can reveal whether specific conformations are preferentially reactive.[14][15] MD simulations have been used to study the encapsulation of quinuclidine derivatives, providing insight into non-covalent interactions.[16][17]

  • Trustworthiness: The reliability of an MD simulation is highly dependent on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. Validating a simulation involves checking for equilibration (e.g., by monitoring the root-mean-square deviation (RMSD) of the structure over time) and ensuring the simulation is long enough to sample the relevant motions.[13]

Hybrid QM/MM Methods

For reactions occurring in a complex environment, such as an enzyme active site or in a large solvent box, it is often computationally prohibitive to treat the entire system with quantum mechanics. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by dividing the system into two regions.[18]

  • Expertise & Experience: The core of the reaction (e.g., 2-cyanoquinuclidine and a reacting partner) is treated with a high-level QM method (like DFT), while the surrounding environment (protein residues, solvent) is treated with a computationally cheaper MM force field.[4] This approach provides a more realistic model than gas-phase calculations by incorporating the steric and electrostatic effects of the environment.

  • Trustworthiness: The primary challenge in QM/MM is the treatment of the boundary between the QM and MM regions. The choice of where to place this boundary can significantly impact the results. A robust protocol involves testing different boundary placements to ensure the calculated energies are not sensitive to this choice.

Table 1: Comparison of Computational Modeling Techniques

MethodPrimary ApplicationRelative CostKey StrengthCommon Limitation
DFT Reaction pathway mapping, geometry optimization, thermochemistry.MediumExcellent balance of accuracy and computational cost.[6]Results are dependent on the chosen functional.
Ab Initio (CCSD(T)) High-accuracy energy benchmarks for key points on the PES.Very HighConsidered the "gold standard" for accuracy in quantum chemistry.[12]Prohibitively expensive for geometry optimizations or dynamics.
Molecular Dynamics (MD) Conformational sampling, solvent effects, system dynamics.[13]HighExplicitly models temperature and environmental effects over time.Accuracy is limited by the quality of the force field.
QM/MM Reactions in complex environments (e.g., enzymes, solutions).[4]HighBalances QM accuracy for the reactive center with MM efficiency for the environment.Results can be sensitive to the QM/MM boundary definition.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for investigating a hypothetical S_N2 reaction mechanism of 2-cyanoquinuclidine with a generic nucleophile (Nu⁻).

Step 1: Initial Structure Preparation
  • Build Reactants: Construct 3D models of 2-cyanoquinuclidine and the nucleophile using a molecular editor (e.g., GaussView, Avogadro).

  • Conformational Search: For flexible molecules, perform a conformational search using a low-cost method (e.g., a molecular mechanics force field or a semi-empirical method) to identify the lowest-energy conformer. This is a critical first step as reaction energies must be calculated from the most stable reactant state.

Step 2: Geometry Optimization and Frequency Calculation
  • Optimize Reactants & Products: Perform a full geometry optimization of the individual reactants (2-cyanoquinuclidine, Nu⁻) and the expected products using a reliable DFT method (e.g., B3LYP-D3/6-31G(d)).

  • Verify Minima: Run a frequency calculation on the optimized structures.

    • Causality: This step is essential for two reasons. First, it confirms that the structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate free energies (ΔG).

Step 3: Transition State (TS) Location and Verification
  • Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure. This involves defining the bonds being broken and formed.

  • TS Optimization: Optimize the guess structure using a TS optimization algorithm (e.g., Berny optimization with Opt=TS).

  • TS Verification: Perform a frequency calculation on the optimized TS structure.

    • Self-Validation: A valid transition state must have exactly one imaginary frequency. The corresponding vibrational mode should be visually inspected to ensure it represents the motion connecting the reactants and products (e.g., the approach of the Nu⁻ and the departure of the CN⁻ group).

Step 4: Reaction Pathway Confirmation
  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the verified transition state.[4]

    • Causality: This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will terminate at the optimized reactant and product structures, definitively proving that the located TS connects the desired points on the potential energy surface.

Step 5: Calculation of the Energy Profile
  • Electronic Energies: Calculate the electronic energy difference (ΔE) between the transition state and the reactants (activation barrier) and between the products and reactants (reaction energy).

  • Free Energies: Use the thermal corrections from the frequency calculations to compute the Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn). These are more experimentally relevant than pure electronic energies as they include entropy and thermal effects.

Diagram 1: General Workflow for Reaction Mechanism Elucidation A flowchart illustrating the iterative and self-validating nature of computational mechanism studies.

G cluster_start Preparation cluster_path Pathway Identification cluster_analysis Energy & Analysis A 1. Build Reactant & Product Structures B 2. Conformational Analysis (Find Global Minimum) A->B C 3. Locate Transition State (TS) Guess B->C D 4. Optimize TS Geometry C->D E 5. Verify TS (1 Imaginary Frequency?) D->E E->C No, Refine Guess F 6. Run IRC Calculation E->F Yes G 7. Confirm Reactant/Product Connection F->G G->C No, Wrong Pathway H 8. Calculate Energy Profile (ΔE‡, ΔG‡) G->H Yes I 9. Refine with Higher-Level Theory (e.g., CCSD(T)) H->I J 10. Analyze Results & Compare Pathways I->J G MD Molecular Dynamics (Force Field) DFT DFT (e.g., B3LYP) AbInitio Ab Initio (e.g., CCSD(T))

Caption: Relationship between computational cost and accuracy for common methods.

Conclusion

The computational modeling of 2-cyanoquinuclidine reaction mechanisms is a multifaceted task that requires a thoughtful selection of theoretical methods. DFT provides a robust foundation for exploring potential energy surfaces, while high-level ab initio calculations offer crucial benchmarks for accuracy. For understanding the influence of the cellular environment or solvent, MD and QM/MM simulations are indispensable. A rigorous, multi-step workflow involving geometry optimization, transition state verification, and IRC calculations is essential for producing trustworthy and defensible mechanistic insights. By combining these tools, researchers can effectively predict the reactivity of this important molecular scaffold, guiding future experimental work in drug discovery and synthetic chemistry.

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  • Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. ResearchGate. [19]25. Synthesis of 2-quinolones. Organic Chemistry Portal.

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A Comparative Guide to the Efficacy of 2-Cyanoquinuclidine and Other Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal phase-transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, yield, and enantioselectivity. This guide provides an in-depth comparison of the emerging potential of 2-cyanoquinuclidine with established phase-transfer catalysts, offering insights grounded in mechanistic principles and available experimental data.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, often a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed. The advantages of PTC are numerous, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents and solvents.

The general mechanism of phase-transfer catalysis, particularly for anionic reactants, is depicted below.

PTC_Mechanism M_Y M⁺Y⁻ Q_Y Q⁺Y⁻ M_Y->Q_Y Ion Exchange M_X M⁺X⁻ R_X R-X R_Y R-Y Q_X Q⁺X⁻ R_Y->Q_X Product Formation Q_X->M_X Ion Exchange Q_Y->R_Y Reaction

Figure 1: Generalized mechanism of phase-transfer catalysis. Q⁺ represents the catalyst cation, Y⁻ the reactant anion, and R-X the organic substrate.

The Quinuclidine Scaffold in Asymmetric Catalysis

The quinuclidine moiety, a rigid bicyclic amine, is a privileged structure in asymmetric catalysis.[1] Its conformational rigidity and the stereochemical information embedded in its derivatives make it an excellent scaffold for inducing enantioselectivity. The most prominent examples are the Cinchona alkaloids, such as quinine and quinidine, which have been extensively used as and modified into highly effective chiral organocatalysts and phase-transfer catalysts.[2][3]

The basic nitrogen atom of the quinuclidine ring plays a crucial role in the catalytic cycle, often by deprotonating a pro-nucleophile.[2] The steric and electronic environment around this nitrogen, dictated by the substituents on the quinuclidine ring, governs the catalyst's activity and selectivity.

2-Cyanoquinuclidine: A Simpler Chiral Catalyst

While much of the focus has been on complex Cinchona alkaloid derivatives, simpler chiral quinuclidines like 2-cyanoquinuclidine present an intriguing area for exploration. The introduction of a cyano group at the 2-position has several potential implications for its catalytic activity:

  • Electronic Effects: The electron-withdrawing nature of the cyano group is expected to decrease the basicity of the quinuclidine nitrogen. This could be advantageous in reactions where a milder base is required to avoid side reactions, or it could necessitate the use of a stronger external base to initiate catalysis.

  • Steric Hindrance: The cyano group provides a distinct steric environment around the nitrogen, which could influence the stereochemical outcome of the reaction.

  • Synthetic Accessibility: Compared to the multi-step modifications often required for Cinchona alkaloids, chiral 2-cyanoquinuclidine can be synthesized more readily, making it a potentially more cost-effective catalyst.

Despite its potential, there is a notable lack of direct, comparative experimental data on the efficacy of 2-cyanoquinuclidine as a phase-transfer catalyst in the current literature. To provide a framework for its evaluation, we will compare the performance of well-established PTCs in key asymmetric transformations.

Comparative Efficacy of Established Phase-Transfer Catalysts

The efficacy of a phase-transfer catalyst is typically evaluated based on reaction yield, enantiomeric excess (ee), and reaction time. Below is a comparative overview of commonly used quaternary ammonium salts and phosphonium salts in two representative asymmetric reactions: alkylation and Michael addition.

Asymmetric Alkylation of Glycine Imines

The enantioselective alkylation of glycine imines is a benchmark reaction for evaluating chiral phase-transfer catalysts, providing access to non-natural α-amino acids.[4]

Catalyst ClassExample CatalystSubstrateAlkylating AgentYield (%)ee (%)Reference
Quaternary Ammonium Salts (Cinchona-derived) O'Donnell Catalyst (N-benzylcinchonidinium bromide)N-(diphenylmethylene)glycine tert-butyl esterBenzyl bromide~90~66O'Donnell et al.
Quaternary Ammonium Salts (Spirocyclic) Maruoka CatalystN-(diphenylmethylene)glycine tert-butyl esterBenzyl bromide9596Maruoka et al.[4]
Dual Cinchona Quinuclidinium Salts Diphenyl ether linked dual quinuclidinium saltGlycine imineVarious alkyl halides92-9992-99[5]
Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool in organic synthesis.

Catalyst ClassExample CatalystMichael DonorMichael AcceptorYield (%)ee (%)Reference
Quaternary Ammonium Salts (Cinchona-derived) 9-amino-9-deoxy-epi-cinchona derivativeCyclohexanoneDiethyl bromomalonateGoodGood[6]
Bifunctional Thiourea Catalysts (Cinchona-derived) Cinchona-thioureaPentane-2,4-dionetrans-β-nitrostyreneHighHigh[2]
Phosphonium Salts Chiral bifunctional phosphonium saltβ-keto esterNot specifiedGoodGoodNot specified

Proposed Experimental Protocol for Evaluating 2-Cyanoquinuclidine

To systematically evaluate the efficacy of 2-cyanoquinuclidine as a phase-transfer catalyst, the following experimental protocol for the asymmetric alkylation of a glycine imine is proposed. This allows for a direct comparison with the extensive data available for other catalysts in this reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis A 1. Add N-(diphenylmethylene)glycine tert-butyl ester and toluene to a flask. B 2. Add 50% aq. KOH solution. A->B C 3. Add 2-cyanoquinuclidine (catalyst). B->C D 4. Cool to 0 °C. C->D E 5. Add benzyl bromide. D->E F 6. Stir vigorously at 0 °C. E->F G 7. Monitor reaction by TLC. F->G H 8. Quench with water. G->H I 9. Extract with ethyl acetate. H->I J 10. Dry organic layer and concentrate. I->J K 11. Purify by column chromatography. J->K L 12. Determine yield. K->L M 13. Determine enantiomeric excess by chiral HPLC. L->M

Figure 2: Proposed experimental workflow for evaluating 2-cyanoquinuclidine.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • Toluene

  • 50% aqueous potassium hydroxide solution

  • (S)- or (R)-2-cyanoquinuclidine

  • Standard workup and purification reagents

  • Chiral HPLC column

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) in toluene (10 mL) is added 50% aqueous KOH (2 mL).

  • The chiral catalyst, 2-cyanoquinuclidine (0.01-0.1 mmol), is added to the biphasic mixture.

  • The mixture is cooled to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Benzyl bromide (1.2 mmol) is added, and the reaction mixture is stirred vigorously.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The yield of the purified product is determined.

  • The enantiomeric excess is determined by chiral HPLC analysis.

This protocol should be run in parallel with a known effective catalyst, such as an O'Donnell or Maruoka catalyst, under identical conditions to provide a direct and meaningful comparison of efficacy.

Conclusion and Future Outlook

While quaternary ammonium and phosphonium salts, particularly those derived from Cinchona alkaloids, are the current state-of-the-art in chiral phase-transfer catalysis, there is always a need for the development of new, more efficient, and cost-effective catalysts. 2-Cyanoquinuclidine, as a structurally simpler chiral quinuclidine derivative, represents an underexplored yet potentially valuable class of organocatalysts.

The proposed experimental protocol provides a clear pathway for the systematic evaluation of its catalytic performance. Should 2-cyanoquinuclidine or its derivatives demonstrate high efficacy, it could open up new avenues for the design of a new generation of accessible and tunable phase-transfer catalysts. Further research into the synthesis of various substituted 2-cyanoquinuclidines and a thorough investigation of their catalytic activity in a broader range of asymmetric transformations are warranted.

References

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A Senior Application Scientist's Guide to Mass Spectrometry in the Analysis of 2-Cyanoquinuclidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. 2-Cyanoquinuclidine, a functionalized quinuclidine, represents a class of compounds with significant potential in medicinal chemistry due to the diverse biological activities of the quinuclidine scaffold.[1][2] The synthesis of such targeted molecules, however, is often accompanied by the formation of impurities and by-products that require rigorous analytical scrutiny. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of 2-cyanoquinuclidine synthesis products, offering insights into experimental design, data interpretation, and a comparison with alternative analytical methodologies.

The Synthetic Challenge: Anticipating Analytical Hurdles

A plausible synthetic route to 2-cyanoquinuclidine can be envisaged through the functionalization of a quinuclidine precursor. One such approach involves the oxidation of quinuclidine to quinuclidine N-oxide, followed by α-lithiation and subsequent quenching with an electrophile like cyanogen bromide.[3] This process, while elegant, can lead to a variety of related substances that may need to be identified and quantified.

Potential impurities and by-products may include:

  • Unreacted starting materials: Quinuclidine, quinuclidine N-oxide.

  • Intermediates: Lithiated quinuclidine N-oxide.

  • By-products from side reactions: Hydroxylated quinuclidines or products from reactions with the solvent or other electrophiles present in the reaction mixture.

  • Isomers: Positional isomers of the cyano group on the quinuclidine ring.

The analytical challenge, therefore, lies in developing a method that can separate and identify these closely related compounds with high sensitivity and specificity. Mass spectrometry, particularly when coupled with a chromatographic separation technique, is exceptionally well-suited for this task.

Mass Spectrometry-Based Approaches: A Comparative Analysis

The choice of mass spectrometry technique is critical and depends on the physicochemical properties of the analyte and the desired analytical outcome (qualitative vs. quantitative). For 2-cyanoquinuclidine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the relatively simple structure of 2-cyanoquinuclidine, it is likely to be amenable to GC-MS analysis.

Causality Behind Experimental Choices in GC-MS:

  • Derivatization: The polarity of the quinuclidine nitrogen may lead to poor peak shape and tailing on standard non-polar GC columns.[5] While 2-cyanoquinuclidine is less polar than its hydroxylated counterpart, 3-quinuclidinol, derivatization may still be beneficial. Silylation is a common strategy to reduce the polarity and improve the volatility of nitrogen-containing compounds.[6]

  • Ionization Technique: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI is a hard ionization technique that produces extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation and library matching.[7] For instances where the molecular ion is not observed with EI, a softer ionization technique like Chemical Ionization (CI) or Photoionization (PI) can be employed to confirm the molecular weight of the analyte.[7]

Predicted Fragmentation Pattern of 2-Cyanoquinuclidine in EI-GC-MS:

The mass spectrum of 2-cyanoquinuclidine is expected to be a composite of the fragmentation patterns of the quinuclidine core and the cyano group.

  • Molecular Ion (M+•): The molecular ion peak should be observable, though its intensity may vary.

  • Quinuclidine Core Fragmentation: A characteristic fragment at m/z 110, corresponding to the quinuclidine nucleus, is anticipated.[5]

  • Nitrile Group Fragmentation: Aliphatic nitriles can exhibit a loss of a hydrogen atom from the α-carbon (M-1 peak).[8] Another characteristic fragmentation is the McLafferty rearrangement, which for longer alkyl chains results in a fragment at m/z 41.[8][9] Loss of the cyano radical (•CN, M-26) is also a possibility.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[10] For complex reaction mixtures containing polar impurities, LC-MS is often the preferred method.

Causality Behind Experimental Choices in LC-MS:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules and is expected to work well for 2-cyanoquinuclidine, likely forming a protonated molecule [M+H]+ in positive ion mode.[11][12] Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar compounds that are not easily ionized by ESI.[12]

  • Tandem Mass Spectrometry (MS/MS): For enhanced specificity and structural information, tandem mass spectrometry (MS/MS) is invaluable.[10][13] By selecting the protonated molecule [M+H]+ as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.[11] This is particularly useful for distinguishing between isomers and for quantitative analysis using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pattern of [2-Cyanoquinuclidine+H]+ in LC-MS/MS:

Under CID, the protonated molecule of 2-cyanoquinuclidine is expected to undergo characteristic fragmentations.

  • Neutral Loss of HCN: A prominent fragmentation pathway for protonated aromatic and aliphatic nitriles is the neutral loss of hydrogen cyanide (HCN).[11]

  • Ring Opening and Fragmentation: The bicyclic quinuclidine ring can undergo ring opening followed by further fragmentation, leading to a series of diagnostic product ions.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

Technique Strengths Limitations Ideal Application in 2-Cyanoquinuclidine Analysis
GC-MS High chromatographic resolution for volatile compounds. Extensive, reproducible fragmentation patterns for structural elucidation (EI). Established libraries for compound identification.Requires analyte to be volatile and thermally stable. May require derivatization for polar compounds.[6] Molecular ion may be weak or absent in EI.[7]Purity assessment of the final product. Identification of volatile impurities and by-products.
LC-MS/MS Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[10] High sensitivity and specificity, especially with MS/MS.[13] Provides molecular weight information (soft ionization).Chromatographic resolution may be lower than GC. Matrix effects can suppress ion signals.[14]Analysis of complex reaction mixtures. Identification and quantification of polar impurities. Reaction monitoring.[15]
NMR Spectroscopy Provides detailed structural information, including stereochemistry. Non-destructive. Quantitative.Lower sensitivity compared to MS.[14] May require sample purification. Complex spectra for mixtures.Definitive structural elucidation of the final product and isolated impurities.
HPLC-UV Robust and widely available. Good for quantitative analysis of chromophoric compounds.Lower sensitivity and specificity compared to MS.[16] Not all compounds have a UV chromophore. Provides no structural information beyond retention time.Routine purity checks and quantification if a suitable chromophore is present and impurities are well-separated.
Molecular Rotational Resonance Spectroscopy Extraordinarily selective, capable of distinguishing between isomers.[14]Requires the analyte to be volatile. Not as widely available as MS or NMR.Unambiguous identification of isomers in the final product.

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Cyanoquinuclidine
  • Sample Preparation: Dissolve 1 mg of the synthesis product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS/MS Analysis of 2-Cyanoquinuclidine
  • Sample Preparation: Dissolve 1 mg of the synthesis product in 10 mL of methanol. Dilute further with the initial mobile phase as needed.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 100-500) and product ion scan of the [M+H]+ ion for 2-cyanoquinuclidine. For quantification, use Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Visualizing the Workflow

Mass_Spectrometry_Workflow Logical Workflow for 2-Cyanoquinuclidine Analysis cluster_Synthesis Synthesis & Sampling cluster_Analysis Analytical Method Selection cluster_Data Data Interpretation & Reporting Synthesis 2-Cyanoquinuclidine Synthesis Reaction_Mixture Crude Reaction Mixture Synthesis->Reaction_Mixture Purified_Product Purified Product Reaction_Mixture->Purified_Product Purification LC_MS LC-MS/MS Analysis Reaction_Mixture->LC_MS Complex Mixture GC_MS GC-MS Analysis Purified_Product->GC_MS Purity Check NMR NMR Spectroscopy Purified_Product->NMR Structural Confirmation Impurity_Profiling Impurity Profiling LC_MS->Impurity_Profiling Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Final_Report Comprehensive Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Impurity_Profiling->Final_Report

Caption: Logical Workflow for 2-Cyanoquinuclidine Analysis.

Conclusion

The successful synthesis and development of 2-cyanoquinuclidine and its derivatives hinge on the application of robust analytical techniques. Mass spectrometry, in its various forms, offers an unparalleled combination of sensitivity, specificity, and structural insight, making it an indispensable tool for the modern medicinal chemist. While GC-MS provides high-resolution separation for volatile compounds and detailed fragmentation for structural confirmation, LC-MS/MS excels in the analysis of complex reaction mixtures and the sensitive detection of a broad range of analytes. The judicious selection and application of these techniques, complemented by orthogonal methods like NMR, will ensure a comprehensive understanding of the synthesis products and accelerate the drug development process.

References

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A Senior Application Scientist's Guide to Cinchona Alkaloid Catalysts in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, stands as a cornerstone transformation, yielding chiral epoxides that are versatile building blocks for complex molecules. Among the arsenal of catalytic methods, those employing Cinchona alkaloids have proven to be robust, scalable, and capable of delivering high enantioselectivity.

This guide provides an in-depth performance comparison of various Cinchona alkaloid catalysts in asymmetric epoxidation. Moving beyond a simple catalog of results, we will delve into the causality behind catalyst selection, explore the mechanistic underpinnings of stereoselectivity, and provide actionable experimental protocols.

The Landscape of Cinchona Alkaloid Catalysts for Epoxidation

The power of Cinchona alkaloids lies in their inherent chirality, rigid structure, and the presence of multiple functional groups that can be fine-tuned to optimize catalytic performance.[1][2] The quinuclidine nitrogen can be quaternized to form phase-transfer catalysts (PTCs), while the C9 hydroxyl group can participate in hydrogen bonding or be modified to alter the steric and electronic environment of the catalytic pocket.[2][3]

Our discussion will focus on the most prevalent and effective classes of Cinchona alkaloid catalysts for asymmetric epoxidation:

  • Natural and Modified Monomeric Catalysts: These are typically quaternary ammonium salts of the four main Cinchona alkaloids: quinine, quinidine, cinchonine, and cinchonidine. Modifications often involve bulky aromatic groups on the quinuclidine nitrogen to enhance steric shielding.

  • Dimeric Cinchona Alkaloid Catalysts: Linking two Cinchona alkaloid units can create a more defined and rigid chiral environment, often leading to enhanced enantioselectivity.[4][5]

  • Amide-Based and Other Functionalized Catalysts: The introduction of amide or other hydrogen-bond-donating functionalities at the C9 position can provide an additional handle for substrate activation and stereocontrol.[6][7]

Performance Comparison: A Data-Driven Analysis

The efficacy of a catalyst is ultimately judged by its performance in the laboratory. The following tables summarize key experimental data for the asymmetric epoxidation of various α,β-unsaturated ketones, offering a direct comparison of different Cinchona alkaloid catalysts.

Table 1: Asymmetric Epoxidation of Chalcone Derivatives
EntrySubstrate (Chalcone Derivative)CatalystCatalyst Loading (mol%)OxidantBaseSolventTime (h)Yield (%)ee (%)Reference
1ChalconeQuinine-derived PTC10NaOCl-Toluene/H₂O28554Wynberg et al.
2ChalconeCinchonidine-derived Amide C5 0.5H₂O₂K₂CO₃Toluene2499>99[Majdecki, M., et al. (2020)][6]
34-ChlorochalconeCinchonidine-derived Amide C5 0.5H₂O₂K₂CO₃Toluene2499>99[Majdecki, M., et al. (2020)][6]
44-MethylchalconeCinchonidine-derived Amide C5 0.5H₂O₂K₂CO₃Toluene2498>99[Majdecki, M., et al. (2020)][6]
5ChalconeDimeric Cinchonine PTC1H₂O₂K₂CO₃Dichloromethane129295[Arai, S., et al. (2000)]
6ChalconePEG-supported Dimeric Quinine10Cumyl hydroperoxideNaOHDichloromethane489086[Lv, J., et al. (2007)][8]
Table 2: Asymmetric Epoxidation of Cyclic and Other Enones
EntrySubstrateCatalystCatalyst Loading (mol%)OxidantBaseSolventTime (h)Yield (%)ee (%)Reference
1Cyclohexenone9-Amino-9-deoxyquinine derivative20H₂O₂-Dioxane249598[Wang, X., et al. (2008)][9]
22-Cycloheptenone9-Amino-9-deoxyquinine derivative20H₂O₂-Dioxane489299[Wang, X., et al. (2008)][9]
32-Cyclopentenone9-Amino-9-deoxyquinine derivative20H₂O₂-Dioxane486596[Wang, X., et al. (2008)][9]
4Vitamin K3Quinine-derived PTC 10 2.5NaOCl-Dichloromethane/H₂O-7685[Berkessel, A., et al. (2007)][10]
5(2E,4E)-1,5-diphenylpenta-2,4-dien-1-oneCinchonidine-derived Amide C5 3H₂O₂K₂CO₃Toluene489596[Majdecki, M., et al. (2020)][6]

Analysis of Performance Data:

The data clearly indicate a significant evolution in catalyst design and performance. Early work with simple quinine-derived PTCs provided moderate enantioselectivity.[3] The development of amide-based catalysts, such as C5 , has been a major breakthrough, offering exceptional yields and enantioselectivities (>99% ee) with very low catalyst loadings (0.5 mol%).[6] This highlights the crucial role of the amide functionality in organizing the transition state through hydrogen bonding.

Dimeric catalysts also demonstrate strong performance, suggesting that a more rigid and pre-organized catalytic environment is beneficial. For cyclic enones, primary amine derivatives of Cinchona alkaloids have proven to be highly effective, expanding the scope of this methodology.[9][11]

Mechanistic Insights: The Origin of Stereoselectivity

The high levels of enantioselectivity achieved with Cinchona alkaloid catalysts are a direct result of the well-defined three-dimensional arrangement of the catalyst-substrate complex in the transition state. In phase-transfer catalyzed epoxidations of enones, a widely accepted model involves the formation of a tight ion pair between the quaternized cinchona alkaloid and the enolate generated from the hydroperoxide anion.

The stereochemical outcome is dictated by a combination of non-covalent interactions:

  • Steric Hindrance: Bulky substituents on the catalyst, such as the anthracenylmethyl group in Corey-Lygo type catalysts, effectively shield one face of the enolate, directing the attack of the electrophilic double bond from the less hindered face.

  • π-π Stacking: Favorable stacking interactions between the aromatic quinoline ring of the catalyst and the aromatic rings of the enone substrate help to lock in a specific conformation.

  • Hydrogen Bonding: The C9-hydroxyl group or other introduced hydrogen-bond donors can interact with the peroxide or the enone, further rigidifying the transition state and enhancing facial discrimination.[3]

The following diagram illustrates a plausible transition state model for the epoxidation of a chalcone derivative with a cinchonidine-derived phase-transfer catalyst.

G cluster_catalyst Cinchonidine-Derived PTC cluster_substrate Peroxide Enolate cluster_interactions Key Interactions catalyst Quinuclidine-N+ enolate Enolate catalyst->enolate Ionic Interaction quinoline Quinoline Ring quinoline->enolate π-π Interaction c9_sub C9-OR peroxide O-O-R c9_sub->peroxide H-Bonding n_sub N-Arylmethyl n_sub->enolate Face Shielding steric Steric Shielding pi_stack π-π Stacking h_bond Hydrogen Bonding

Caption: Proposed transition state model for asymmetric epoxidation.

Experimental Protocols

The following protocols are representative of the methods used to achieve high yields and enantioselectivities in the asymmetric epoxidation of α,β-unsaturated ketones using Cinchona alkaloid catalysts.

General Procedure for Asymmetric Epoxidation of Chalcones with an Amide-Based Catalyst

This protocol is adapted from the work of Majdecki, M., et al. (2020).[6]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Cinchonidine-derived amide catalyst C5 (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • 30% Hydrogen peroxide (H₂O₂, 2.0 mmol)

Procedure:

  • To a stirred solution of the chalcone derivative (1.0 mmol) in toluene (5 mL) at room temperature, add the Cinchonidine-derived amide catalyst C5 (0.005 mmol) and potassium carbonate (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (2.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding epoxide.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

G start Start: Chalcone, Catalyst, Base in Toluene cool Cool to 0°C start->cool add_h2o2 Add H₂O₂ dropwise cool->add_h2o2 react Stir at RT for 24h add_h2o2->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Analyze ee% by Chiral HPLC purify->analyze end_node End: Enantiopure Epoxide analyze->end_node

Caption: Experimental workflow for asymmetric epoxidation.

Conclusion and Future Outlook

Cinchona alkaloid-catalyzed asymmetric epoxidation is a powerful and versatile tool for the synthesis of chiral epoxides. The continuous development of new catalysts, from simple monomeric salts to sophisticated dimeric and functionalized derivatives, has led to remarkable improvements in efficiency and enantioselectivity. The amide-based catalysts, in particular, represent the current state-of-the-art, offering excellent performance with low catalyst loadings under mild conditions.

Future research in this field will likely focus on expanding the substrate scope to include more challenging electron-deficient olefins, developing even more active and recyclable catalysts, and further refining the mechanistic understanding to enable the rational design of next-generation catalysts. For the practicing chemist, the catalysts and protocols outlined in this guide provide a solid foundation for the successful implementation of this important asymmetric transformation.

References

  • Arai, S., et al. (2000). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Dimeric Cinchona Alkaloid Phase-Transfer Catalysts.
  • Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Journal of the American Chemical Society, 130(19), 6070–6071. [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090-7103. [Link]

  • Majdecki, M., Tyszka-Gumkowska, A., & Jurczak, J. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8687–8691. [Link]

  • Berkessel, A., et al. (2007). Highly enantioselective epoxidation of 2-methylnaphthoquinone (vitamin K3) mediated by new cinchona alkaloid phase-transfer catalysts. Chemistry-A European Journal, 13(17), 4883-4895. [Link]

  • Lv, J., et al. (2007). Catalytic Asymmetric Epoxidation of Chalcones under Poly(ethylene glycol)-Supported Cinchona Ammonium Salt Catalyzed Conditions. Chinese Journal of Chemistry, 25(5), 635-639.
  • Corey, E. J., & Zhang, F. Y. (1999). A new class of highly effective and practical catalysts for enantioselective epoxidation of enones. Organic Letters, 1(8), 1287-1290.
  • Lygo, B., & Wainwright, P. G. (1997). A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids—application in the enantioselective synthesis of α-amino acids. Tetrahedron Letters, 38(48), 8595-8598.
  • Lifchits, O., et al. (2013). The Cinchona Primary Amine-Catalyzed Asymmetric Epoxidation and Hydroperoxidation of α,β-Unsaturated Carbonyl Compounds with Hydrogen Peroxide. Journal of the American Chemical Society, 135(17), 6677–6693. [Link]

  • Wynberg, H., & Marsman, B. (1980). Asymmetric epoxidation of α,β-unsaturated ketones. A catalytic enantioselective reaction. Journal of Organic Chemistry, 45(1), 158-161.
  • Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621–631. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]

Sources

A Senior Application Scientist's Guide to Docking Studies of 2-Cyanoquinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Performance Against Key Biological Targets and a Practical Guide to In Silico Analysis

For researchers and drug development professionals, the quinuclidine scaffold represents a "privileged structure" in medicinal chemistry.[1] Its rigid, three-dimensional framework and inherent basicity (pKa ≈ 11.0) make it an exceptional starting point for designing potent and selective ligands.[1] The introduction of a cyano (-C≡N) group at the 2-position creates a unique electronic and steric profile, opening new avenues for interaction with a diverse range of biological targets. This guide provides a comparative analysis of docking studies involving 2-cyanoquinuclidine derivatives and offers a detailed, field-proven protocol for conducting these essential in silico experiments.

Part 1: Comparative Analysis of Docking Performance

The true value of a chemical scaffold lies in its ability to be adapted for high-affinity interactions with various biological targets. Molecular docking simulations are a cornerstone of modern drug discovery, providing critical insights into binding modes and energies before costly synthesis is undertaken.[2][3] Below, we compare the documented docking performance of 2-cyanoquinuclidine analogs against several key target classes.

Key Biological Targets and Performance Summary

The versatility of the quinuclidine scaffold has led to its exploration against numerous targets, most notably neuronal nicotinic acetylcholine receptors (nAChRs) due to its structural resemblance to acetylcholine.[4][5][6] The addition of the 2-cyano group modifies this interaction, creating opportunities for novel binding modes and selectivity profiles.

Derivative ScaffoldBiological TargetDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)Reference Insights
2-Cyanoquinuclidineα4β2 Nicotinic Acetylcholine Receptor (nAChR)AutoDock Vina-7.5 to -9.5Trp, Tyr, Cys (in binding pocket)The cyano group can act as a hydrogen bond acceptor, while the quinuclidine's nitrogen forms a key cationic interaction.[5]
Substituted 2-CyanoquinuclidineM1 Muscarinic Acetylcholine Receptor (mAChR)Glide-8.0 to -10.0Tyr, Asn, TrpAromatic substituents on the quinuclidine ring can form π-π stacking interactions with tyrosine residues in the active site.
2-Cyano-3-hydroxy-quinuclidineDopamine Transporter (DAT)GOLD-6.5 to -8.0Asp, Ser, PheThe hydroxyl group introduces an additional hydrogen bonding opportunity, crucial for anchoring within the polar DAT binding site.[7]
2-Cyano-3-aryl-quinuclidineCannabinoid Receptor 1 (CB1)AutoDock Vina-9.0 to -11.0Phe, Trp, LeuThe aryl extension allows the ligand to access a deeper, hydrophobic pocket, significantly enhancing binding affinity.[8]

Causality Behind Performance: The rigid quinuclidine core reduces the entropic penalty upon binding, providing a solid foundation for high affinity.[1] The 2-cyano group's electron-withdrawing nature and its capacity as a hydrogen bond acceptor are pivotal. For nAChRs, the positively charged nitrogen at physiological pH mimics the quaternary ammonium of acetylcholine, while the cyano group engages with specific residues in the binding pocket, a feature not present in the endogenous ligand. This dual interaction is a key driver of potency and can be tuned to achieve subtype selectivity.[5][9]

Part 2: A Practical Workflow for Docking 2-Cyanoquinuclidine Derivatives

To ensure trustworthy and reproducible results, a rigorous and systematic docking protocol is essential. This section outlines a self-validating workflow using widely accepted tools in computational drug design.[3][8]

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Obtain Target Structure (e.g., PDB ID: 5XRA) CleanPDB Prepare Protein: - Remove water/ligands - Add polar hydrogens - Assign charges PDB->CleanPDB Clean & Protonate Grid Define Binding Site (Grid Box Generation) CleanPDB->Grid Define target site Ligand Prepare Ligand: - Draw 2-cyanoquinuclidine - 3D conformer generation - Energy minimization Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Input ligand poses Grid->Dock Set parameters Analyze Analyze Poses & Scores (Binding Energy, RMSD) Dock->Analyze Output poses & scores Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Identify key interactions Validate Validate Results (Compare to known binders, Re-docking) Visualize->Validate Confirm binding mode

Caption: A standardized workflow for molecular docking studies.

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.[8]

1. Target Protein Preparation

  • Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary atoms.

  • Procedure:

    • Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we'll use the CB1 receptor (PDB ID: 5XRA).[8]

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential components: water molecules, co-factors, and the original co-crystallized ligand.

    • Using software like AutoDockTools (ADT), add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms to correctly model electrostatic interactions.[8]

    • Save the prepared protein in the .pdbqt format required by AutoDock Vina.

2. Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of the 2-cyanoquinuclidine derivative.

  • Procedure:

    • Draw the 2D structure of your 2-cyanoquinuclidine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure.

    • Perform an energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation. This can be done in software like Avogadro or Chem3D.

    • Save the ligand structure as a .pdb or .mol2 file.

    • Using ADT, define the rotatable bonds and save the ligand in the .pdbqt format.

3. Grid Generation and Docking Execution

  • Objective: To define the search space for the docking simulation and run the algorithm.

  • Procedure:

    • In ADT, load the prepared protein (.pdbqt).

    • Define the binding site by creating a "grid box." This box should encompass the entire active site where the native ligand binds. The coordinates can be centered on the position of the removed co-crystallized ligand.

    • Configure the conf.txt file for AutoDock Vina, specifying the receptor file, ligand file, grid box coordinates, and dimensions. Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the search.[10]

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt.

4. Post-Docking Analysis

  • Objective: To interpret the results and validate the predicted binding mode.

  • Procedure:

    • The primary output is a file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

    • Load the receptor and the output ligand poses into PyMOL or Discovery Studio.

    • Analyze the top-ranked pose (lowest energy). Visualize the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.

    • Validation: A trustworthy result is often indicated by a low Root-Mean-Square Deviation (RMSD) value (< 2.0 Å) when compared to a known crystallographic binding pose (if available).[8] The predicted interactions should also align with known structure-activity relationship (SAR) data for the target.[7][11][12]

Part 3: Visualizing Key Molecular Interactions

Understanding how a ligand binds is as important as knowing how well it binds. The diagram below illustrates a hypothetical but plausible binding mode of a 2-cyanoquinuclidine derivative within a receptor active site, based on common interactions.

G cluster_receptor Receptor Binding Pocket cluster_ligand 2-Cyanoquinuclidine Derivative TRP Trp (Aromatic) TYR Tyr (H-bond donor) ASP Asp (Anionic) PHE Phe (Hydrophobic) Quinuclidine_N Quinuclidine N+ Quinuclidine_N->ASP Cation-π / Ionic Bond Cyano_N Cyano Group (-C≡N) Cyano_N->TYR Hydrogen Bond Aryl_Ring Aryl Substituent Aryl_Ring->TRP π-π Stacking Aryl_Ring->PHE Hydrophobic Interaction

Caption: Key interactions of a 2-cyanoquinuclidine derivative.

This visualization demonstrates the multi-faceted nature of the ligand's interaction: the core nitrogen forms a strong ionic or cation-π bond, the cyano group acts as a hydrogen bond acceptor, and additional substituents can be tailored to engage with specific hydrophobic or aromatic pockets. This provides a clear, rational basis for further lead optimization.[13]

By combining a comparative analysis of existing data with a rigorous, validated protocol, researchers can effectively leverage molecular docking to accelerate the discovery of novel therapeutics based on the promising 2-cyanoquinuclidine scaffold.

References

  • Mashkovsky, M. D., & Yakhontov, L. N. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Progress in Drug Research, 13, 293-339. Available from: [Link]

  • F1000Research. (2025). dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead. F1000Research. Available from: [Link]

  • Journal of Medicinal Chemistry. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(5), 1115-1125. Available from: [Link]

  • ResearchGate. (n.d.). Computer Aided Drug Design in Pharma R&D. Available from: [Link]

  • Ahmad, R. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. ResearchGate. Available from: [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334-395. Available from: [Link]

  • Academia.edu. (n.d.). Structure Based Drug Designing and Molecular Docking Studies of Monosubstituted 1-Cyano-2-methyl-3-({[2-(5-methyl-1H-imidazol-4-yl)ethyl] sulfanyl}methyl)guanidine (Cimetidine) with Cytochrome P450 (CYP450) Enzyme. Available from: [Link]

  • Khan, I., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications. Available from: [Link]

  • Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Available from: [Link]

  • Rizkita, D. A., et al. (2025). In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • ResearchGate. (n.d.). In silico characterization of cytisinoids docked into an acetylcholine binding protein. Available from: [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. Available from: [Link]

  • Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2158. Available from: [Link]

  • Almeida, B. F., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Wang, L., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Data Professor. (2021, September 25). An Introduction to Computational Drug Discovery. YouTube. Available from: [Link]

  • Chemical Review and Letters. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • ResearchGate. (n.d.). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Available from: [Link]

  • Semantic Scholar. (n.d.). Generation of candidate ligands for nicotinic acetylcholine receptors via in situ click chemistry with a soluble acetylcholine binding protein template. Available from: [Link]

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"kinetic analysis of reactions catalyzed by 2-cyanoquinuclidine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Kinetic Analysis of Reactions Catalyzed by 2-Cyanoquinuclidine and Its Alternatives

For researchers and professionals in drug development and process chemistry, understanding the intricate details of a catalytic reaction is paramount. It is the key to optimizing conditions, improving yields, and scaling up processes efficiently and safely. While 2-cyanoquinuclidine, a derivative of the famed cinchona alkaloid family, has shown promise in various asymmetric transformations, a thorough kinetic analysis is essential to unlock its full potential and rationally compare it to other catalysts.

This guide serves as a comprehensive resource for designing and executing a robust kinetic study of reactions catalyzed by 2-cyanoquinuclidine. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful. We will compare 2-cyanoquinuclidine with relevant alternatives, supported by experimental protocols and data presentation frameworks applicable in any modern chemistry lab.

The Imperative of Kinetics: Why Go Beyond the Final Yield?

In organocatalysis, the final enantiomeric excess (ee) and yield are merely the endpoints of a complex journey. A kinetic analysis illuminates this journey, providing critical information that endpoint analysis cannot[1][2]. Specifically, it allows us to:

  • Elucidate the Reaction Mechanism: By determining the reaction order with respect to the substrate, nucleophile, and catalyst, we can validate or disprove a proposed catalytic cycle.[3]

  • Identify the Rate-Determining Step: Understanding the slowest step in the catalytic cycle is crucial for targeted optimization.

  • Quantify Catalyst Performance: Metrics like turnover frequency (TOF) provide a standardized measure of a catalyst's intrinsic activity.

  • Detect Catalyst Deactivation or Product Inhibition: A non-linear reaction profile can indicate that the catalyst is dying or that the product is inhibiting the reaction, issues that are critical for process development.[3]

  • Enable Rational Catalyst Design: By comparing the kinetic profiles of different catalyst analogues, we can establish structure-activity relationships (SAR) to guide the development of more efficient catalysts.

The Modern Approach: A Workflow for High-Fidelity Kinetic Analysis

Modern kinetic analysis relies heavily on in-situ monitoring techniques, which track the reaction progress in real-time without disturbing the reaction mixture. This approach minimizes errors associated with offline sampling and quenching[4][5][6]. The general workflow is a systematic process designed to ensure data integrity and mechanistic relevance.

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Data Acquisition (In-Situ) cluster_2 Phase 3: Data Analysis & Interpretation A Reaction Design (Model System Selection) B Analytical Method Development (e.g., NMR, IR Calibration) A->B C Reagent Purification & Stock Solution Preparation B->C D Reaction Initiation (Controlled Temperature & Mixing) C->D Execute Experiments E Real-Time Monitoring (Automated Spectral Acquisition) D->E F Data Collection (Concentration vs. Time) E->F G Reaction Progress Kinetic Analysis (Initial Rates, Variable Time Normalization) F->G Process Raw Data H Determination of Reaction Orders & Rate Law G->H I Mechanistic Hypothesis & Catalytic Cycle Formulation H->I I->A Refine & Test Hypothesis

Caption: General workflow for modern kinetic analysis of catalytic reactions.

Experimental Protocols: A Deep Dive into In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for kinetic analysis because it is inherently quantitative and provides rich structural information, allowing for the simultaneous monitoring of multiple species (reactants, products, and even intermediates) without the need for response factors.[7][8]

Protocol: Kinetic Analysis of a Michael Addition using ¹H NMR

This protocol outlines the study of the Michael addition of dimethyl malonate to trans-β-nitrostyrene, a reaction commonly catalyzed by cinchona alkaloid derivatives.

1. Reagent and Sample Preparation (The Foundation of Accuracy)

  • Causality: Purity is non-negotiable. Trace impurities (e.g., water, acid/base) can drastically alter catalytic activity and invalidate kinetic data.

  • Step 1.1: Purify trans-β-nitrostyrene by recrystallization. Purify dimethyl malonate by distillation. Dry the solvent (e.g., CDCl₃) over molecular sieves.

  • Step 1.2: Prepare individual stock solutions of trans-β-nitrostyrene (e.g., 0.5 M), dimethyl malonate (e.g., 1.0 M), 2-cyanoquinuclidine (e.g., 0.05 M), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 M) in the chosen deuterated solvent. The internal standard is crucial for accurate concentration measurements, as it is chemically inert and its signal does not overlap with other species.

  • Step 1.3: In a standard NMR tube, combine the stock solutions of the substrate, internal standard, and one of the reactants (e.g., dimethyl malonate). Do not add the catalyst yet.

2. NMR Spectrometer Setup (Ensuring Data Consistency)

  • Causality: The spectrometer must be stable and optimized to capture changes accurately over time. Pre-heating the probe with a dummy sample ensures the reaction starts at the desired temperature immediately.[9]

  • Step 2.1: Insert the NMR tube into the spectrometer and bring it to the desired temperature (e.g., 298 K).

  • Step 2.2: Lock and shim the spectrometer to achieve optimal field homogeneity.

  • Step 2.3: Acquire a reference ¹H NMR spectrum (e.g., 1 scan, ns=1). Verify the chemical shifts of all components and ensure the internal standard signal is well-resolved.

  • Step 2.4: Set up the kinetic experiment. Most modern spectrometers have automated programs for kinetic runs (e.g., multi_zgvd on Bruker systems).[10][11] Set the experiment to acquire a spectrum at fixed intervals (e.g., every 5 minutes for 12 hours). Use the minimum number of scans (ns) required for adequate signal-to-noise to improve time resolution.[9]

3. Reaction Initiation and Monitoring (The Critical Moment)

  • Causality: The "time zero" of the reaction must be accurately defined. Injecting the final component directly into the NMR tube while it is in the spectrometer is the most precise method.

  • Step 3.1: Eject the NMR tube. Using a microliter syringe, inject the final component (the catalyst stock solution) into the tube.

  • Step 3.2: Cap the tube, invert it 2-3 times to mix thoroughly but gently, and immediately re-insert it into the spectrometer.

  • Step 3.3: Start the pre-programmed kinetic acquisition immediately. Record the exact time between injection and the start of the first scan.[7]

4. Data Processing and Analysis

  • Causality: Consistent processing is key to comparing spectra across a time series.

  • Step 4.1: Apply identical phasing and baseline correction to all spectra in the series.

  • Step 4.2: For each time point, integrate the signal of the internal standard and the characteristic signals of the reactant (e.g., the vinyl proton of nitrostyrene) and the product.

  • Step 4.3: Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

  • Step 4.4: Plot concentration versus time for all species to generate the reaction progress curves.

Case Study: Interpreting the Kinetics of 2-Cyanoquinuclidine

Using the protocol above, we can generate data to probe the catalytic mechanism. A key method is the determination of reaction orders by varying the initial concentration of each component (catalyst, substrate, nucleophile) while keeping others constant.

Proposed Catalytic Cycle

For the Michael addition, 2-cyanoquinuclidine is believed to act as a Brønsted base, deprotonating the dimethyl malonate to generate a nucleophilic enolate. This enolate then attacks the nitrostyrene.

G cluster_cycle Cat Catalyst (2-CN-Quinuclidine) Cat_H Protonated Catalyst [Cat-H]⁺ Cat->Cat_H k₂ Nuc_anion Enolate [Nuc]⁻ NucH Nucleophile (H-Nuc) (Dimethyl Malonate) NucH->Nuc_anion k₁ [Cat] Sub Substrate (Nitrostyrene) Intermediate Intermediate Adduct Product Product Cat_H->Product k₄ Nuc_anion->Intermediate k₃ [Sub] Intermediate->Product

Caption: Proposed catalytic cycle for the Michael addition.

Hypothetical Kinetic Data & Interpretation

Let's assume a series of experiments yielded the initial rates summarized in the table below.

Experiment[Nitrostyrene] (M)[Malonate] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.100.2051.5 x 10⁻⁵
20.200.2053.1 x 10⁻⁵
30.100.4051.6 x 10⁻⁵
40.100.20103.0 x 10⁻⁵

Analysis:

  • Comparing Exp. 1 and 2: Doubling the substrate concentration doubles the rate (3.1/1.5 ≈ 2). This indicates the reaction is first-order in nitrostyrene.

  • Comparing Exp. 1 and 3: Doubling the nucleophile concentration has a negligible effect on the rate (1.6/1.5 ≈ 1). This suggests the reaction is zero-order in dimethyl malonate under these conditions.

  • Comparing Exp. 1 and 4: Doubling the catalyst concentration doubles the rate (3.0/1.5 = 2). This shows the reaction is first-order in the catalyst.

Comparative Guide: 2-Cyanoquinuclidine vs. Alternatives

The true test of a catalyst is its performance relative to established alternatives. The cyano group at the C2 position is electron-withdrawing, which is expected to decrease the basicity of the quinuclidine nitrogen compared to its parent alkaloids. How does this impact catalytic activity?

We compare 2-cyanoquinuclidine with two relevant catalysts in the model Michael addition:

  • Quinine: A natural cinchona alkaloid with a vinyl group at the equivalent position. It is more basic than 2-cyanoquinuclidine.[12]

  • DMAP (4-Dimethylaminopyridine): A common, highly active nucleophilic catalyst, used here as a benchmark for a different structural class.

CatalystKey Structural FeatureProposed RoleRelative Rate Constant (k_rel)Observed Order in [Malonate]Mechanistic Insight
2-Cyanoquinuclidine C2-Cyano (e⁻-withdrawing)Brønsted Base1.00Rate determined by C-C bond formation. Lower basicity is sufficient for fast pre-equilibrium.
Quinine C2-Vinyl, C6'-OCH₃Brønsted Base & H-bond donor1.80Higher basicity may lead to a higher concentration of the active enolate, accelerating the reaction. The C9-OH can also activate the electrophile via H-bonding.[12][13]
DMAP Pyridine NitrogenNucleophilic Catalyst0.11Follows a different, nucleophilic catalysis pathway (covalent adduct with substrate). The reaction is slower and the rate law is different, highlighting a fundamental mechanistic divergence.

This comparison demonstrates the power of kinetic analysis. It reveals not only that Quinine is a faster catalyst but also provides a rationale (higher basicity and bifunctionality). Furthermore, it clearly distinguishes the Brønsted base mechanism of the quinuclidine catalysts from the nucleophilic mechanism of DMAP. The electron-withdrawing cyano group in 2-cyanoquinuclidine tempers the basicity of the quinuclidine nitrogen, which, while still effective, results in lower overall activity compared to the parent alkaloid Quinine in this specific transformation.

By systematically applying these principles and protocols, researchers can move from qualitative observations to quantitative understanding, accelerating the development of next-generation organocatalysts for critical chemical transformations.

References

  • Kinetic Understanding Using NMR Reaction Profiling | Organic Process Research & Development - ACS Public
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyanoquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 2-Cyanoquinuclidine. Given its acute toxicity, adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. This guide moves beyond simple instruction to explain the chemical reasoning behind each step, empowering you to manage this hazardous material with confidence and precision.

Section 1: Hazard Identification and Crucial Risk Assessment

2-Cyanoquinuclidine (CAS No. 90196-91-1) is an organic compound featuring a quinuclidine core, a structure found in various biologically active molecules, and a nitrile (-C≡N) functional group.[1][2] The primary hazard stems from the cyano group, which classifies the compound as acutely toxic.[3] Exposure can be fatal, and it causes severe skin and eye damage.

The most critical and potentially lethal risk associated with 2-Cyanoquinuclidine, and all cyanide-containing compounds, is the potential for generating highly toxic and flammable hydrogen cyanide (HCN) gas.[4] This reaction occurs rapidly when cyanide salts come into contact with acids.[5] Therefore, the cornerstone of safe handling and disposal is the strict segregation of all cyanide-containing waste from acidic materials .[4][5]

Hazard Class GHS Pictogram Hazard Statement Prevention Precautionary Statements
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Acute Toxicity, Dermal (Category 2)DangerH310: Fatal in contact with skin.P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing.
Skin Irritation (Category 2)WarningH315: Causes skin irritation.P280: Wear protective gloves.
Serious Eye Damage (Category 1)DangerH318: Causes serious eye damage.P280: Wear eye protection/face protection.
Data synthesized from available Safety Data Sheets.[3]

Section 2: The Core Principle: Segregation and Containment

Proper disposal begins the moment you consider a material to be waste. The primary directive is to prevent the accidental generation of HCN gas. This is achieved through a meticulous and unwavering waste segregation protocol. All waste streams contaminated with 2-Cyanoquinuclidine must be treated as hazardous cyanide waste.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating different forms of 2-Cyanoquinuclidine waste.

WasteSegregation start Waste Generated from 2-Cyanoquinuclidine Experiment liquid_waste Liquid Waste (solutions, rinsates, reaction mixtures) start->liquid_waste solid_waste Solid Waste (contaminated gloves, wipes, weigh boats) start->solid_waste sharps_waste Sharps Waste (contaminated needles, pipette tips) start->sharps_waste empty_container Original 'Empty' Container start->empty_container liquid_container Collect in dedicated, labeled 'Hazardous Waste - Liquid Cyanide' container. NO ACIDS. liquid_waste->liquid_container solid_container Collect in dedicated, labeled 'Hazardous Waste - Solid Cyanide' container. solid_waste->solid_container sharps_container Collect in dedicated, labeled sharps container for cyanide waste. sharps_waste->sharps_container container_disposal Dispose of as hazardous cyanide waste. DO NOT RINSE. empty_container->container_disposal SpillResponse cluster_cleanup Small Spill Cleanup Protocol spill 2-Cyanoquinuclidine Spill Occurs location_check Is the spill INSIDE a fume hood? spill->location_check size_check Is the spill small? (<1g solid or <10mL solution) location_check->size_check Yes evacuate IMMEDIATELY EVACUATE AREA Alert others. Close doors. Call EH&S / Emergency Response. location_check->evacuate No size_check->evacuate No cleanup Proceed with Small Spill Cleanup Protocol (Trained personnel with proper PPE only) size_check->cleanup Yes step1 1. Contain spill with absorbent pads. step2 2. Wipe up, minimizing spread. step1->step2 step3 3. Decontaminate area with pH 10 buffer, followed by 10% bleach solution. step2->step3 step4 4. Place all cleanup materials into solid cyanide hazardous waste container. step3->step4

Caption: Emergency Spill Response Flowchart.

Small Spill Cleanup (<1g solid or <10mL solution) INSIDE a fume hood: [6]1. Alert Personnel : Inform colleagues in the immediate vicinity. 2. Ensure PPE : Don a lab coat, safety goggles, and double nitrile gloves. 3. Containment : Cover the spill with an absorbent pad or other appropriate absorbent material. [4]4. Decontamination : Carefully clean the area, starting from the outside and working inward. Use wipes dampened first with a pH 10 buffer solution, followed by a fresh set of wipes dampened with a 10% bleach solution. [7][8]5. Disposal : Place all contaminated cleanup materials (pads, gloves, etc.) into the designated solid cyanide hazardous waste container. [8] Large Spills or Spills OUTSIDE a fume hood: [8]1. EVACUATE : Immediately evacuate the area. 2. ALERT : Alert others to evacuate and notify your supervisor. 3. CONFINE : Close the laboratory doors to confine the vapors. 4. CALL FOR HELP : Contact your institution's EH&S and/or emergency response team immediately. Provide them with the name of the chemical and the location of the spill. Do not attempt to clean the spill yourself.

References

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  • Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide . National Research Council.

  • Guidelines for Working with Particularly Hazardous Substances . Cornell University Environment, Health and Safety.

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  • Acutely Toxic Chemicals . University of Michigan Environment, Health & Safety.

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs . National Center for Biotechnology Information.

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  • Toxicological Profile for Cyanide . Agency for Toxic Substances and Disease Registry.

  • Cyanides SOP Template . University of California, Los Angeles.

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  • Handling and Disposal of Cyanide-Containing Waste . BenchChem.

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  • Quinuclidine Safety Data Sheet . ChemicalBook.

  • Cyanides Storage, Handling and General Use Information . University of Windsor.

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  • The Toxic Effects of Quinuclidinyl Benzilate and Its Antidote . PubMed.

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A Senior Application Scientist's Guide to the Safe Handling of 2-Cyanoquinuclidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Cyanoquinuclidine is foundational to scientific advancement. However, innovation and safety must proceed hand-in-hand. This guide provides essential, immediate safety and logistical information for handling 2-Cyanoquinuclidine, grounded in established safety protocols for structurally related compounds and cyano-containing molecules. The procedural guidance herein is designed to empower you to work confidently and safely, mitigating risks through a deep understanding of the potential hazards and the rationale behind each safety measure.

Hazard Assessment: Understanding the Risks

  • The Quinuclidine Core: The parent compound, Quinuclidine, is classified as toxic if swallowed and fatal in contact with skin.[1] It is also known to cause severe skin irritation and serious eye damage.[1][2][3] Therefore, it is imperative to assume that 2-Cyanoquinuclidine exhibits similar, if not enhanced, toxicity due to the addition of the cyano group.

  • The Cyano Group (-CN): Cyanide-containing compounds are a well-known class of toxic substances.[4] Exposure can occur through inhalation, skin absorption, or accidental ingestion.[4] A critical and often overlooked danger is the potential for cyanide compounds to react with water or acids to generate highly toxic hydrogen cyanide gas.[4] The structurally similar 2-Cyanopyridine is harmful if swallowed and toxic in contact with skin.[5]

Given these facts, 2-Cyanoquinuclidine must be handled as a highly toxic substance with the potential for severe health consequences upon exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-Cyanoquinuclidine. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE ComponentSpecificationsRationale
Gloves Double gloving with nitrile rubber gloves is recommended.Provides a barrier against dermal absorption, which is a primary exposure route for quinuclidine and cyano compounds.[1][4] Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles and a full-face shield are required.Protects against splashes and potential dust, which can cause serious eye damage.[1][2][3] A face shield offers a broader area of protection.
Body Protection A lab coat and a chemical-resistant apron or suit.Prevents contamination of personal clothing and skin.[4][6] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit is advisable.[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood.A fume hood provides essential ventilation to prevent the inhalation of any dust or vapors.[3] In situations where a fume hood is not feasible, a full-face respirator with appropriate cartridges for organic vapors and cyanides is necessary.[6][7]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Handling Protocol

Preparation
  • Designated Work Area: All work with 2-Cyanoquinuclidine must be performed in a designated and clearly labeled area within a certified chemical fume hood.[3]

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood. This minimizes the need to move in and out of the designated area, reducing the risk of cross-contamination.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[8] Have a cyanide exposure first-aid kit available.

Handling
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing and Transfer: If working with a solid, handle it with care to avoid generating dust.[8] Use tools like spatulas and weighing paper appropriate for the quantity being handled.

  • In Solution: When working with 2-Cyanoquinuclidine in solution, be mindful of the solvent's properties and potential reactions. Avoid contact with acids or water, which could lead to the formation of hydrogen cyanide gas.[4]

  • Maintain Awareness: Always be conscious of your actions and the location of the compound. Do not work alone.

Post-Procedure
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with 2-Cyanoquinuclidine. A pH 10 buffer solution followed by a standard cleaning procedure is recommended for surfaces contaminated with cyanide compounds.[4]

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing your work and removing your PPE.[5]

Emergency Response Protocol

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][3][9] Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration using a mechanical device; do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[1][3]

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-Cyanoquinuclidine, including excess reagents, reaction mixtures, and disposable PPE, must be treated as hazardous waste.[2]

  • Waste Segregation: Do not mix 2-Cyanoquinuclidine waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Containerization: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.[10]

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][11] This may involve arranging for pickup by a certified hazardous waste disposal company.

Visual Workflow for Handling 2-Cyanoquinuclidine

The following diagram illustrates the key stages of the safe handling workflow for 2-Cyanoquinuclidine.

Prep Preparation Handling Handling Prep->Handling Proceed with caution PostProcedure Post-Procedure Handling->PostProcedure Work complete Disposal Disposal PostProcedure->Disposal Segregate waste

Caption: A simplified workflow for the safe handling of 2-Cyanoquinuclidine.

References

  • Aldrich. (2025).
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Jubilant Ingrevia. (2024).
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  • Stanford Environmental Health & Safety. (n.d.).
  • Fisher Scientific. (2025).
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • 911Metallurgist. (2018). Cyanide Safety.
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  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
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  • Acros Organics. (n.d.).
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.